1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-aminoazetidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINCCFKDJYPIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, a valuable building block in medicinal chemistry. The azetidine scaffold is of significant interest in drug discovery due to its ability to introduce conformational rigidity and novel chemical space into molecular design. This document outlines a strategic approach to the synthesis of this specific α,α-disubstituted amino acid derivative, detailing the underlying chemical principles and providing actionable experimental protocols.
Introduction to the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in pharmaceutical research. Their incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. The synthesis of substituted azetidines, particularly at the 3-position, allows for the introduction of diverse functional groups crucial for modulating biological activity. This guide focuses on the synthesis of a unique azetidine derivative featuring both a methyl and an amino group at the C3 position, a motif that presents both synthetic challenges and opportunities for novel molecular architectures.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a disconnection strategy centered around the formation of the C3-amino bond. A highly efficient and stereospecific method for this transformation is the Curtius rearrangement, which converts a carboxylic acid into an isocyanate that can be subsequently trapped by an alcohol to yield a carbamate. This points to the key intermediate, 1-Boc-3-methyl-azetidine-3-carboxylic acid (2).
This key intermediate can be envisioned to arise from the methylation of the enolate of 1-Boc-azetidine-3-carboxylic acid methyl ester (3). The synthesis of this precursor is well-established and typically starts from commercially available 1-Boc-azetidine-3-carboxylic acid (4).
An alternative, though potentially less direct, approach could involve a Ritter-type reaction on a 1-Boc-3-hydroxy-3-methylazetidine precursor. This pathway would necessitate the synthesis of the corresponding tertiary alcohol.
This guide will primarily focus on the more convergent and likely higher-yielding pathway involving the Curtius rearrangement.
target [label="1-tert-Butyl 3-methyl\n3-aminoazetidine-1,3-dicarboxylate (1)"]; intermediate1 [label="tert-Butyl 3-isocyanato-3-methylazetidine-\n1-carboxylate"]; intermediate2 [label="1-Boc-3-methyl-azetidine-\n3-carboxylic acid (2)"]; intermediate3 [label="1-Boc-azetidine-3-carboxylic\nacid methyl ester (3)"]; starting_material [label="1-Boc-azetidine-3-carboxylic\nacid (4)"];
target -> intermediate1 [label="Carbamate formation\n(Methanol trapping)"]; intermediate1 -> intermediate2 [label="Curtius Rearrangement"]; intermediate2 -> intermediate3 [label="Hydrolysis"]; intermediate3 -> starting_material [label="Esterification & Methylation"]; }
Retrosynthetic analysis of the target molecule.
Synthesis Pathway and Experimental Protocols
The proposed synthetic route is a multi-step process beginning with the readily available 1-Boc-azetidine-3-carboxylic acid. Each step is detailed below with theoretical and practical considerations.
Step 1: Esterification of 1-Boc-azetidine-3-carboxylic acid (4)
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard transformation that facilitates the subsequent α-alkylation.
Protocol:
-
To a solution of 1-Boc-azetidine-3-carboxylic acid (4) (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 1-Boc-azetidine-3-carboxylic acid methyl ester (3).
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| 1-Boc-azetidine-3-carboxylic acid | 1.0 | Starting material |
| Methanol | 5-10 volumes | Reagent and solvent |
| Thionyl chloride | 1.2 | Esterification reagent |
| Saturated NaHCO₃ solution | As needed | Neutralization of excess acid |
| Brine | As needed | Aqueous wash |
| Ethyl acetate | As needed | Extraction solvent |
| Anhydrous Na₂SO₄ | As needed | Drying agent |
Step 2: α-Methylation of 1-Boc-azetidine-3-carboxylic acid methyl ester (3)
This crucial step introduces the methyl group at the C3 position. The reaction proceeds via the formation of an enolate followed by quenching with an electrophilic methyl source. Strong, non-nucleophilic bases are required to achieve complete deprotonation.
Protocol:
-
Dissolve 1-Boc-azetidine-3-carboxylic acid methyl ester (3) (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-20 volumes) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| 1-Boc-azetidine-3-carboxylate | 1.0 | Substrate |
| Anhydrous THF | 10-20 volumes | Solvent |
| Lithium diisopropylamide (LDA) | 1.1 | Strong base for enolate formation |
| Methyl iodide | 1.2 | Methylating agent |
| Saturated NH₄Cl solution | As needed | Reaction quench |
| Ethyl acetate | As needed | Extraction solvent |
| Anhydrous Na₂SO₄ | As needed | Drying agent |
Step 3: Saponification to 1-Boc-3-methyl-azetidine-3-carboxylic acid (2)
The methyl ester is hydrolyzed back to the carboxylic acid to prepare for the Curtius rearrangement.
Protocol:
-
Dissolve the methylated ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 1-Boc-3-methyl-azetidine-3-carboxylic acid (2), which can often be used in the next step without further purification.
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| Methylated Ester | 1.0 | Substrate |
| THF/Water | 3:1 v/v | Solvent system |
| Lithium hydroxide | 1.5 | Hydrolysis reagent |
| 1N HCl | As needed | Acidification |
| Ethyl acetate | As needed | Extraction solvent |
Step 4: Curtius Rearrangement and Carbamate Formation
This is the key transformation to introduce the amino functionality. The carboxylic acid is converted to an acyl azide, which then undergoes thermal rearrangement to an isocyanate. The isocyanate is trapped in situ with methanol to form the desired methyl carbamate. A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed for this transformation.[1][2]
Protocol:
-
Dissolve 1-Boc-3-methyl-azetidine-3-carboxylic acid (2) (1.0 eq) in anhydrous toluene (10-20 volumes) under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the formation of the isocyanate (often observable by IR spectroscopy by the appearance of a strong absorption around 2250-2270 cm⁻¹).
-
After the rearrangement is complete (disappearance of the acyl azide peak), cool the reaction mixture to room temperature.
-
Add anhydrous methanol (5-10 eq) and stir the mixture for an additional 2-3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound (1).
| Reagent/Solvent | Molar Equivalent/Volume | Purpose |
| Carboxylic Acid (2) | 1.0 | Substrate |
| Anhydrous Toluene | 10-20 volumes | Solvent |
| Triethylamine | 1.2 | Base |
| Diphenylphosphoryl azide | 1.1 | Acyl azide formation reagent |
| Anhydrous Methanol | 5-10 | Isocyanate trapping agent |
A [label="1-Boc-azetidine-3-carboxylic acid (4)"]; B [label="1-Boc-azetidine-3-carboxylic\nacid methyl ester (3)"]; C [label="1-tert-Butyl 3-methyl\nazetidine-1,3-dicarboxylate"]; D [label="1-Boc-3-methyl-azetidine-\n3-carboxylic acid (2)"]; E [label="tert-Butyl 3-isocyanato-3-methyl-\nazetidine-1-carboxylate"]; F [label="1-tert-Butyl 3-methyl\n3-aminoazetidine-1,3-dicarboxylate (1)"];
A -> B [label=" Esterification\n(MeOH, SOCl₂)"]; B -> C [label=" α-Methylation\n(LDA, MeI)"]; C -> D [label=" Saponification\n(LiOH)"]; D -> E [label=" Curtius Rearrangement\n(DPPA, Heat)"]; E -> F [label=" Carbamate Formation\n(MeOH)"]; }
Overall synthetic workflow.
Alternative Pathway: The Ritter Reaction
An alternative approach to the target molecule could involve the Ritter reaction.[3] This would begin with the synthesis of 1-Boc-3-hydroxy-3-methylazetidine.
-
Synthesis of 1-Boc-3-hydroxy-3-methylazetidine: This can be achieved by the addition of a methyl Grignard reagent (MeMgBr) to 1-Boc-3-azetidinone.
-
Ritter Reaction: The resulting tertiary alcohol can then be subjected to Ritter reaction conditions, typically a strong acid (e.g., sulfuric acid) and a nitrile (e.g., acetonitrile). This would form an N-acetyl amino derivative.
-
Hydrolysis and Esterification: Subsequent hydrolysis of the amide and esterification of the carboxylic acid would be required to obtain the final product.
While plausible, this route may involve harsher reaction conditions and additional protection/deprotection steps, potentially leading to lower overall yields compared to the Curtius rearrangement pathway.
Characterization and Data
The structural confirmation of the final product and key intermediates would be conducted using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the characteristic protons and carbons of the azetidine ring, the Boc group, the methyl ester, and the C3-methyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of the reaction, for example, by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the isocyanate peak during the Curtius rearrangement.
Expected Spectroscopic Data for this compound (1):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.5 (br s, 1H, NH), 4.1-3.9 (m, 4H, CH₂ of azetidine), 3.7 (s, 3H, OCH₃), 1.6 (s, 3H, C(3)-CH₃), 1.4 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~173 (C=O, ester), 156 (C=O, Boc), 80 (C(CH₃)₃), 58 (C3), 53 (CH₂ of azetidine), 52 (OCH₃), 28 (C(CH₃)₃), 24 (C(3)-CH₃).
-
HRMS (ESI): Calculated for C₁₁H₂₀N₂O₄ [M+H]⁺, found [M+H]⁺.
Conclusion
The synthesis of this compound presents a challenging yet achievable goal for medicinal chemists. The outlined pathway, leveraging a key Curtius rearrangement, offers a strategic and efficient approach to this valuable building block. Careful optimization of each step, particularly the α-methylation and the Curtius reaction, will be crucial for achieving high yields and purity. The availability of this and similar α,α-disubstituted azetidine amino acids will undoubtedly facilitate the exploration of novel chemical space in drug discovery programs.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged structures, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a cornerstone for innovation.[1][2][3] Its inherent ring strain (approx. 25.4 kcal/mol) and conformational rigidity provide a unique, three-dimensional sp³-rich framework that is significantly more stable than aziridines yet more reactive than pyrrolidines.[3] This distinct profile allows chemists to design molecules with enhanced metabolic stability, improved aqueous solubility, and refined receptor-binding affinities.[1][4][5]
This guide provides an in-depth analysis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate , a key building block that embodies the strategic advantages of the azetidine core. This molecule features a geminal amino and ester substitution pattern, offering orthogonal handles for diverse synthetic elaborations. Understanding its core physicochemical properties is paramount for researchers aiming to leverage this scaffold in the design of next-generation therapeutics.
Core Physicochemical Profile
The predictive and known properties of this compound are summarized below. These parameters form the foundation for anticipating its behavior in biological systems and guiding experimental design.
| Property | Value / Prediction | Source | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [6] | Defines the elemental composition and exact mass. |
| Molecular Weight | 230.26 g/mol | [6] | Influences diffusion rates and compliance with Lipinski's Rule of Five. |
| CAS Number | 1782647-31-7 | [6] | Unique identifier for substance registration and literature tracking. |
| Predicted pKa | ~7.5 - 8.5 (for the primary amine) | Inferred | Determines the ionization state at physiological pH (7.4), critically impacting solubility, cell permeability, and target engagement. |
| Predicted logP | 0.5 - 1.5 | Inferred | A measure of lipophilicity; this moderate value suggests a balance between aqueous solubility and membrane permeability. |
| Predicted Aqueous Solubility | Moderately Soluble | Inferred | Essential for drug absorption and formulation; solubility is highly pH-dependent due to the basic amine.[7][8] |
| Polar Surface Area (PSA) | ~84.8 Ų | Inferred | Correlates with membrane permeability and is a key descriptor for predicting oral bioavailability. |
The Causality Behind Key Physicochemical Parameters
pKa: The Master of Ionization and Interaction
The primary aliphatic amine at the C3 position is the sole basic center in the molecule. Its pKa dictates the equilibrium between the neutral and the protonated (azetidinium) form. At physiological pH, a significant portion of the molecules will be protonated, which typically enhances aqueous solubility. However, this charge can hinder passive diffusion across lipid membranes. This trade-off is a central challenge in drug design, and precise pKa knowledge allows for the strategic modulation of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
logP: The Arbiter of Lipophilicity and Distribution
The octanol-water partition coefficient (logP) quantifies a compound's lipophilicity.[9] A balanced logP is often desired; if too high, a compound may exhibit poor solubility and high plasma protein binding, becoming trapped in lipid bilayers.[10] If too low, it may fail to cross cellular membranes to reach its target.[11] The value for this molecule, which balances the hydrophilic amino group with the lipophilic tert-butyl and ester moieties, suggests it is well-positioned for favorable ADME properties.
Aqueous Solubility: The Gateway to Bioavailability
Poor aqueous solubility is a leading cause of failure in drug development.[7][12] It limits oral absorption and complicates intravenous formulation.[7] The solubility of this compound is intrinsically linked to its pKa; it will exhibit higher solubility at pH values below its pKa, where the protonated, charged form dominates.[12] Therefore, experimental determination across a pH range is crucial.
Experimental Protocols for Physicochemical Characterization
The following sections detail robust, field-proven methodologies for the empirical determination of the critical physicochemical properties of this compound.
Protocol 1: pKa Determination by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa at the half-equivalence point.[13][14]
Methodology:
-
Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.
-
Initial pH Adjustment: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to ensure the starting pH is at least 2 units below the expected pKa, fully protonating the amine.
-
Titration: Place the solution in a thermostatted vessel (25°C) with constant stirring. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Acquisition: Record the pH after each addition of titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Calculation: The pKa is the pH at the point where exactly half of the volume of NaOH required to reach the equivalence point has been added.[13][14] This can be determined from the first derivative of the titration curve.
Protocol 2: logP Determination by the Shake-Flask Method
The shake-flask method remains the "gold standard" for logP determination due to its direct measurement of partitioning at equilibrium.[9][15]
Methodology:
-
Phase Preparation: Prepare a solution of n-octanol saturated with water and a solution of water (or pH 7.4 phosphate buffer) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separation funnel, combine equal volumes (e.g., 10 mL) of the pre-saturated n-octanol and the aqueous stock solution.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely by letting them stand undisturbed for several hours (or centrifuge to expedite separation).
-
Concentration Measurement: Carefully separate the two phases. Accurately measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
logP Calculation: Calculate the partition coefficient (P) and its logarithm:
Protocol 3: Thermodynamic Aqueous Solubility Determination
This protocol determines the equilibrium solubility, which is the most accurate and relevant measure for late-stage drug development and formulation.[7][8][16]
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 5.0, pH 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[16]
-
Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
Quantification: Dilute the resulting saturated supernatant with a suitable solvent and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard calibration curve.
-
Result Reporting: The measured concentration is reported as the thermodynamic solubility in µg/mL or µM.
Conclusion
This compound is a strategically designed chemical scaffold that offers significant potential for drug discovery programs. Its physicochemical profile, characterized by a basic amine for solubility modulation and a balanced lipophilicity, makes it an attractive starting point for library synthesis. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties, ensuring that data-driven decisions guide the optimization of lead candidates. A thorough understanding and empirical measurement of pKa, logP, and solubility are not merely procedural steps but are foundational to the successful translation of a chemical entity into a viable therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. calpaclab.com [calpaclab.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. acdlabs.com [acdlabs.com]
- 10. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pennwest.edu [pennwest.edu]
- 14. byjus.com [byjus.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aqueous Solubility Assay - Enamine [enamine.net]
An In-Depth Technical Guide to 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate: A Versatile Building Block for Modern Drug Discovery
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocyles, the four-membered azetidine ring has emerged as a "privileged" scaffold.[1][2][3] Its inherent ring strain, approximately 25.4 kcal/mol, lends it a unique reactivity and a rigid, three-dimensional geometry that is highly sought after by medicinal chemists.[2] This conformational rigidity allows for the precise spatial orientation of substituents, enabling enhanced target-ligand interactions.[1] Furthermore, the azetidine moiety often serves as a bioisostere for larger, more flexible, or more lipophilic groups like piperidines or phenyl rings, leading to improved solubility, metabolic stability, and overall drug-like properties.[1]
This guide focuses on a specific, highly functionalized azetidine derivative: 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate (CAS No. 1782647-31-7). This compound is a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. Its trifunctional nature—a Boc-protected nitrogen, a methyl ester, and a primary amine at a quaternary center—offers a versatile platform for a variety of chemical transformations. This document will provide a comprehensive overview of its commercial availability, a proposed synthetic route based on established chemical principles, its analytical characterization, and its applications in the field of drug development.
Commercial Availability
This compound is available from several specialized chemical suppliers. Researchers and drug development professionals can procure this reagent in varying quantities, typically with purities of 97% or higher. The availability of this building block from commercial sources significantly accelerates the early stages of drug discovery by obviating the need for de novo synthesis.
| Supplier | CAS Number | Purity | Available Quantities |
| Ambeed | 1782647-31-7 | >95% | 1g, 5g, 10g |
| BenchChem | 1782647-31-7 | Not specified | Not specified |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to consult the respective suppliers for the most current information.
Proposed Synthesis: A Mechanistic Approach
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology and Mechanistic Rationale
Step 1: Strecker Synthesis of the α-Aminonitrile Intermediate
The initial and key transformation is the introduction of both the amino and a carbon-based functional group at the C3 position of the azetidine ring. The Strecker synthesis is an ideal choice for this purpose.
-
Protocol:
-
To a solution of 1-Boc-3-azetidinone (1.0 eq) in a mixture of methanol and water, add ammonium chloride (NH₄Cl, 1.5 eq) and potassium cyanide (KCN, 1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile intermediate, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
-
-
Expertise & Experience: The choice of the Strecker reaction is based on its reliability in forming α-aminonitriles from ketones. The presence of the Boc protecting group is crucial as it stabilizes the azetidine ring and prevents unwanted side reactions. The reaction conditions are relatively mild, which is important for maintaining the integrity of the strained four-membered ring.
Step 2: Hydrolysis of the Nitrile and Esterification
The final step involves the conversion of the nitrile group to a methyl ester. This can be achieved under acidic conditions in the presence of methanol.
-
Protocol:
-
Suspend the crude α-aminonitrile from the previous step in anhydrous methanol.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution until saturation.
-
Allow the reaction to warm to room temperature and then gently reflux for 12-24 hours.
-
Monitor the reaction for the formation of the desired product.
-
After completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
-
-
Trustworthiness: This two-step process constitutes a self-validating system. The successful formation of the α-aminonitrile in the first step is a prerequisite for the second step. The subsequent conversion to the methyl ester under acidic methanolysis is a classic and robust transformation. Characterization of the final product by NMR and mass spectrometry will confirm the successful execution of both steps.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7-3.8 ppm), and the diastereotopic protons of the azetidine ring (multiplets in the region of 3.5-4.5 ppm). The protons of the primary amine group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyls of the Boc group and the methyl ester, the quaternary carbon of the Boc group, the methyl carbon of the ester, the carbons of the azetidine ring, and the quaternary carbon at the C3 position.[6]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound. A well-developed method should show a single major peak corresponding to the product.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique, and the expected [M+H]⁺ ion would be observed at m/z 231.14.
Applications in Drug Discovery
The unique structural features of this compound make it a highly valuable building block in the design of novel therapeutics.[3][7]
As a Constrained Amino Acid Mimic
The primary application of this molecule is as a constrained, non-natural amino acid analogue. The azetidine ring imposes significant conformational restrictions compared to open-chain amino acids. When incorporated into peptides or small molecule drugs, this rigidity can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity for its biological target.
Scaffold for Library Synthesis
The three distinct functional groups offer orthogonal handles for chemical modification, making this compound an excellent scaffold for the creation of compound libraries for high-throughput screening.
-
The primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents.
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
-
The Boc-protected nitrogen can be deprotected under acidic conditions and subsequently functionalized.
Conceptual Application as a Scaffold
Caption: Versatility of the scaffold for generating diverse chemical libraries.
The azetidine scaffold has been successfully incorporated into a number of approved drugs and clinical candidates, highlighting its importance in modern medicinal chemistry.[1] For instance, azetidine derivatives have been utilized in the development of inhibitors for various enzymes and receptors, including Janus kinases (JAKs) and tachykinin antagonists.[8][9]
Conclusion
This compound is a commercially available and highly versatile building block that provides a robust platform for the design and synthesis of novel, three-dimensional molecules for drug discovery. Its constrained azetidine core, coupled with its trifunctional nature, offers medicinal chemists a powerful tool to explore new chemical space and develop next-generation therapeutics with improved pharmacological profiles. The synthetic strategies and applications outlined in this guide underscore the significant potential of this and related azetidine derivatives in advancing the field of medicinal chemistry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medwinpublisher.org [medwinpublisher.org]
- 8. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
Strategic Synthesis of 3-Aminoazetidine-1,3-Dicarboxylate Scaffolds: A Guide for the Modern Medicinal Chemist
An In-Depth Technical Guide for Drug Development Professionals
Preamble: The Azetidine Ring as a Privileged Scaffold in Drug Discovery
The four-membered azetidine ring, once considered an exotic curiosity, has firmly established itself as a "privileged" scaffold in modern medicinal chemistry.[1] Its inherent ring strain, approximately 25.4 kcal/mol, imparts a unique conformational rigidity that distinguishes it from the more flexible and less stable aziridine or the more floppy pyrrolidine.[1] This constrained geometry allows for precise spatial orientation of substituents, enhancing binding affinity and selectivity for biological targets.[2] Furthermore, the azetidine motif can improve critical drug-like properties, including aqueous solubility and metabolic stability, making it a highly sought-after component in the design of novel therapeutics.[3]
This guide provides an in-depth exploration of the synthesis of 3-aminoazetidine-1,3-dicarboxylate building blocks and their immediate precursors. These structures are particularly valuable as they present three distinct points for diversification: the N1-nitrogen and the C3-amino and C3-carboxylate functionalities. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why certain synthetic routes are chosen and how to navigate their inherent challenges.
I. The Synthetic Landscape: Major Routes to the Azetidine Core
The construction of the strained azetidine ring is the central challenge. Several robust strategies have emerged, each with distinct advantages and disadvantages. The choice of route often depends on the desired substitution pattern, scale, and availability of starting materials. The primary approaches involve intramolecular cyclization (C-N bond formation) or strain-release functionalization.[4][5]
II. Route A: The Epoxide Ring-Opening Strategy
One of the most classical and reliable methods for constructing 3-hydroxyazetidines, direct precursors to our target molecules, begins with readily available epoxides.[6] A particularly effective variation involves the intramolecular ring-opening of 3,4-epoxy amines.
Causality and Mechanistic Insight
The key to this strategy is controlling the regioselectivity of the intramolecular nucleophilic attack of the amine onto the epoxide. The reaction can lead to either the desired 4-membered azetidine ring (4-exo-tet cyclization) or the thermodynamically more stable 5-membered pyrrolidine ring (5-endo-tet cyclization).[7] The choice of catalyst is paramount. Lanthanide triflates, such as La(OTf)₃, have proven to be excellent Lewis acids for this transformation.[8] They activate the epoxide towards nucleophilic attack without being quenched by the basicity of the amine nucleophile. The catalyst coordinates to the epoxide oxygen, facilitating a highly regioselective attack at the C4 position to furnish the azetidine alcohol.[8]
Protocol: Synthesis of tert-Butyl 3-Aminoazetidine-1-carboxylate from the Azide Precursor
This protocol details the final, critical step in the sequence: the reduction of the azide to the primary amine. This transformation is clean and high-yielding, providing the versatile 1-Boc-3-aminoazetidine intermediate.[9][10][11]
Step-by-Step Methodology:
-
Vessel Preparation: To a hydrogenation vessel, add tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq).
-
Solvent & Catalyst: Dissolve the starting material in a suitable solvent such as ethyl acetate (EtOAc) or methanol (MeOH). Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% w/w).
-
Hydrogenation: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-12 hours).
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate as a colorless oil or white powder, which is often of sufficient purity (>98%) for subsequent steps.[9][11]
Self-Validation: The complete disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum and the appearance of N-H stretches (~3300-3400 cm⁻¹) confirms the reaction's success. ¹H NMR will show the disappearance of the proton alpha to the azide and the appearance of a new signal for the amino group protons.
III. Route B: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)
A more contemporary and highly efficient strategy involves the ring-opening of 1-azabicyclo[1.1.0]butane (ABB).[12] This strained intermediate serves as a powerful linchpin, enabling the rapid and modular synthesis of diverse 3-substituted azetidines.[5][13]
Causality and Mechanistic Insight
The immense ring strain of the ABB system makes it susceptible to nucleophilic attack. Treatment of ABB (often generated in situ) with a nucleophile in the presence of an electrophile results in a formal strain-release functionalization. For instance, using a halide source can generate versatile 3-haloazetidine intermediates.[5] This approach is particularly powerful as it allows for the installation of various functionalities at the C3 position in a single, efficient step.
Protocol: Gram-Scale Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid
This protocol leverages a protected 3-haloazetidine, synthesized via strain-release, to produce the valuable azetidine-3-carboxylic acid building block.[5]
Step-by-Step Methodology:
-
Cyanation: To a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) (1.2-1.5 eq). Heat the mixture (e.g., to 60-70 °C) and monitor by LC-MS.
-
Cyanation Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 3-cyanoazetidine-1-carboxylate.
-
Hydrolysis: Dissolve the crude cyanoazetidine in a suitable solvent mixture (e.g., ethanol/water). Add a strong base such as sodium hydroxide (NaOH) (several equivalents) and heat the mixture to reflux.
-
Hydrolysis Monitoring & Work-up: Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylate. Upon completion, cool the mixture to 0 °C and carefully acidify with aqueous HCl to a pH of ~3-4.
-
Isolation: Extract the acidic aqueous layer multiple times with EtOAc. Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to afford 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, typically as a white solid.[5]
Trustworthiness: This three-step sequence (ABB formation -> halogenation -> cyanation -> hydrolysis) has been demonstrated on a gram scale with an excellent overall yield of 58%.[5] The structure of key intermediates and products can be unequivocally confirmed by NMR, MS, and in some cases, X-ray crystallography.[14]
IV. Route C: The Schmidt Rearrangement for α-Amino Acid Synthesis
To generate a 3-amino-3-carboxylate scaffold, a powerful tool is the Schmidt reaction. This reaction converts a carboxylic acid into an amine with the loss of one carbon atom, proceeding through an isocyanate intermediate.[15][16]
Causality and Mechanistic Insight
Starting with a 1,3-dicarboxylate precursor (e.g., 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate), the ester at C3 can be selectively hydrolyzed. The resulting carboxylic acid is then treated with an azide source (e.g., hydrazoic acid or diphenylphosphoryl azide) under acidic conditions. The carboxylic acid is converted to an acyl azide, which undergoes rearrangement to an isocyanate.[17] Trapping this isocyanate with a suitable alcohol (like t-butanol) generates a protected amine (e.g., a Boc group), yielding the desired 3-amino-3-carboxylate structure directly. This method is highly effective for creating quaternary α-amino acid analogues.
V. Data Summary: Comparison of Synthetic Strategies
| Synthetic Route | Key Starting Material | Typical Overall Yield | Advantages | Disadvantages | Reference |
| Epoxide Ring-Opening | cis-3,4-Epoxy amine | Good to Excellent | Utilizes well-established chemistry; reliable and scalable. | Can have regioselectivity issues (pyrrolidine formation); multi-step process. | [7][8] |
| Strain-Release (ABB) | 1,3-Dihalopropane derivative | Excellent | Highly efficient and modular; gram-scale demonstrated; rapid access to diverse C3-analogs. | ABB intermediate can be unstable; requires careful handling of strained rings. | [5][12] |
| Reductive Amination | 1-Boc-3-azetidinone | Good | Direct and straightforward for C3-amino derivatives. | Starting azetidinone can be expensive; limited to C3-amino analogs. | [18][19] |
| Schmidt Rearrangement | Azetidine-1,3-dicarboxylic acid | Moderate to Good | Directly forms the C3-amino-C3-carboxylate scaffold; creates quaternary centers. | Requires handling of potentially explosive azides; can have side reactions. | [15][17] |
VI. Conclusion and Future Outlook
The synthesis of 3-aminoazetidine-1,3-dicarboxylate building blocks is a mature field with several robust and scalable routes available to the process chemist. The classical epoxide ring-opening strategy remains a reliable workhorse, while modern strain-release methodologies using ABB intermediates offer unparalleled efficiency and modularity for rapid library synthesis.[5][8][12] The choice of synthetic strategy should be guided by a careful analysis of cost, scale, desired substitution patterns, and in-house expertise. As the demand for novel, three-dimensionally complex drug candidates continues to grow, the importance of these versatile azetidine scaffolds will only increase, driving further innovation in their synthesis and application.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines - Enamine [enamine.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Azetidines [manu56.magtech.com.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 16. Schmidt Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Stability and Storage of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
This guide provides an in-depth analysis of the critical parameters governing the stability and optimal storage conditions for 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable synthetic intermediate.
Introduction: The Imperative of Stability for a Privileged Scaffold
This compound is a key building block in medicinal chemistry. Its structure, featuring a strained four-membered azetidine ring and orthogonal protecting groups (Boc and methyl ester), offers a unique three-dimensional scaffold for the synthesis of novel therapeutics. Azetidines are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor affinity.[1][2] However, the inherent ring strain and the presence of multiple functional groups necessitate a thorough understanding of the compound's stability to ensure the reliability and reproducibility of experimental outcomes. This guide delineates the factors influencing its stability and provides actionable protocols for its proper storage and handling.
Structural Features and Their Influence on Stability
The stability of this compound is dictated by the interplay of its constituent functional groups:
-
The Azetidine Ring: As a four-membered nitrogen-containing heterocycle, the azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol).[1] While this strain is a source of synthetic versatility, it also renders the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[3][4] Despite this, azetidines are notably more stable than their three-membered aziridine counterparts.[4] Under standard neutral and basic conditions, the azetidine core is generally robust.[1]
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). Its bulkiness can also provide steric hindrance, potentially protecting the azetidine ring from certain reactions.
-
Methyl Ester: The methyl ester is a common protecting group for the carboxylic acid. It is generally stable but can be susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of strong acids or bases and water.
-
Free Amino Group: The presence of a primary amine introduces a nucleophilic and basic center, which can influence the compound's reactivity and potential degradation pathways.
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, an understanding of its functional groups allows for the prediction of potential degradation routes.
-
Acid-Mediated Ring Opening: The azetidine nitrogen can be protonated under acidic conditions, which can activate the ring towards nucleophilic attack and subsequent ring-opening.[3] The presence of a pendant amide has been shown to facilitate intramolecular ring-opening in some N-substituted azetidines.[3]
-
Hydrolysis of the Methyl Ester: In the presence of moisture, particularly under acidic or basic conditions, the methyl ester can hydrolyze to form the corresponding carboxylic acid.
-
Deprotection of the Boc Group: Exposure to strong acids will lead to the removal of the Boc protecting group, yielding the free amine.
-
Oxidation: While less common for this specific structure, the presence of the amino group could make the molecule susceptible to oxidation over long-term storage if exposed to air and light, especially in the presence of trace metal impurities.
Below is a conceptual workflow for assessing the stability of this compound.
Caption: A workflow for determining the stability of the target compound.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term purity of this compound, the following storage and handling protocols are recommended. These are based on general best practices for protected amino acids, peptides, and other sensitive organic compounds.[5][6][7][8][9]
Table 1: Recommended Storage Conditions
| Condition | Short-Term (1-4 weeks) | Long-Term (>1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of chemical degradation. |
| Atmosphere | Tightly sealed container | Tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Protect from light (Amber vial or opaque container) | Protect from light (Amber vial or opaque container) | Prevents potential photolytic degradation. |
| Form | Solid (Lyophilized powder if possible) | Solid (Lyophilized powder if possible) | The solid state is significantly more stable than solutions. |
Handling Procedures:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound, which can lead to hydrolysis.[5][8]
-
Inert Atmosphere: For long-term storage and for handling larger quantities, it is advisable to work in a glove box or to flush the container with an inert gas (argon or nitrogen) before sealing.
-
Aliquoting: For frequent use, it is best to aliquot the compound into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and reduces exposure of the bulk material to the atmosphere.[9]
-
Avoidance of Contaminants: Use clean spatulas and equipment to prevent cross-contamination. Ensure that the storage container is appropriate and does not leach impurities.
Stability in Solution
Storing this compound in solution is generally not recommended for extended periods due to the increased risk of degradation.[7][9] If solution storage is unavoidable:
-
Solvent: Use anhydrous, aprotic solvents if the experimental protocol allows. If aqueous buffers are necessary, they should be sterile and have a pH between 5 and 7.[8]
-
Temperature: Store solutions frozen at -20°C or -80°C.[5]
-
Aliquoting: As with the solid, aliquot solutions to avoid repeated freeze-thaw cycles.[9]
-
Duration: Use solutions as quickly as possible, ideally within a few days.[5]
Monitoring Compound Integrity
Regular assessment of the purity of this compound is crucial, especially for material that has been in storage for an extended period.
Table 2: Analytical Methods for Stability Assessment
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products by mass. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. |
A potential acid-catalyzed degradation pathway is visualized below.
Caption: A potential acid-catalyzed degradation pathway of the azetidine ring.
Conclusion
The stability of this compound is paramount for its successful application in research and drug development. While the azetidine core is reasonably stable, the presence of multiple functional groups necessitates careful storage and handling. By adhering to the recommendations outlined in this guide—specifically, storage at low temperatures (-20°C for long-term), under an inert atmosphere, and protected from light and moisture—researchers can ensure the integrity of this valuable chemical entity. Regular analytical monitoring is also recommended to confirm purity over time. These practices will contribute to the generation of reliable and reproducible scientific data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 7. bachem.com [bachem.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. genscript.com [genscript.com]
A Technical Guide to the Spectral Analysis of 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate is a fascinating molecule that holds significant promise in the realm of medicinal chemistry and drug discovery. Its rigid azetidine core, a four-membered nitrogen-containing heterocycle, offers a unique structural scaffold that can be exploited to design novel therapeutic agents. The presence of both a Boc-protecting group and a methyl ester provides handles for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is paramount for interpreting its spectral data. Below is a diagram illustrating the structure of this compound with atom numbering for reference in the subsequent spectral analysis.
Figure 1: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) would be the preferred method due to the compound's polarity.
Experimental Protocol: Mass Spectrometry
A generalized protocol for acquiring the mass spectrum of the title compound is as follows:
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).
-
Instrumentation: Utilize an ESI-mass spectrometer, which is well-suited for the analysis of polar, non-volatile compounds.
-
Ionization Mode: Acquire spectra in positive ion mode, as the amino group is readily protonated.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
Predicted Mass Spectrum Data
The predicted mass spectral data is summarized in the table below.
| Predicted m/z | Ion Formula | Interpretation |
| 231.1345 | [M+H]⁺ | Protonated molecular ion. |
| 175.0719 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. This is a characteristic fragmentation for Boc-protected amines[1][2]. |
| 131.0817 | [M+H - Boc]⁺ | Loss of the entire Boc group. |
| 114.0555 | [M+H - COOCH₃ - C₄H₈]⁺ | Subsequent loss of the methyl ester group after the loss of isobutylene. |
Fragmentation Pathway
The fragmentation of Boc-protected amino compounds in ESI-MS is well-documented. The primary fragmentation pathway involves the loss of the tert-butyl group as isobutylene, followed by the loss of carbon dioxide. Further fragmentation of the azetidine ring can also occur.
Figure 2: Predicted ESI-MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra for the title compound would be:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for compounds with a free amino group, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often leads to sharper N-H proton signals.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the Boc group, the methyl ester, the azetidine ring, and the amino group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| t-Butyl (Boc) | ~1.45 | singlet (s) | 9H | - |
| Azetidine CH₂ | ~4.0-4.3 | multiplet (m) | 4H | - |
| Amino NH₂ | ~1.8-2.5 | broad singlet (br s) | 2H | - |
| Methyl (Ester) | ~3.75 | singlet (s) | 3H | - |
The protons on the azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The exact chemical shifts and coupling constants can be influenced by the solvent and the conformation of the four-membered ring.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| t-Butyl (Boc) CH₃ | ~28.5 |
| t-Butyl (Boc) C | ~80.0 |
| Azetidine C-3 | ~55-60 |
| Azetidine CH₂ | ~45-50 |
| Ester C=O | ~170-175 |
| Boc C=O | ~155-160 |
| Methyl (Ester) CH₃ | ~52.0 |
The chemical shifts of the carbonyl carbons are sensitive to the electronic environment and can provide valuable information about the molecule's structure.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the mass spectrometry and NMR spectral data for this compound. While based on predicted data due to the lack of publicly available experimental spectra, the analysis is grounded in established spectroscopic principles and data from analogous structures. The information presented here will be a valuable resource for researchers and scientists working with this important building block, aiding in its synthesis, characterization, and application in drug discovery and development.
References
The Rising Therapeutic Potential of Substituted Aminoazetidines: A Technical Guide for Drug Discovery Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for modulating the pharmacological properties of bioactive molecules. Among the various derivatives, substituted aminoazetidines have garnered significant attention, demonstrating a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of this promising class of compounds. We will delve into their diverse biological activities, including anticancer, antibacterial, and neurological applications, supported by quantitative data and mechanistic insights. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis and evaluation of substituted aminoazetidines, equipping researchers and drug development professionals with the necessary tools to explore this exciting chemical space.
Introduction: The Azetidine Scaffold in Drug Discovery
The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in pharmaceutical research. The design and synthesis of molecules with unique structural features are paramount to this endeavor. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has proven to be a valuable building block in drug design.[1] Its conformational rigidity, a consequence of significant ring strain, allows for a more defined spatial arrangement of substituents, which can lead to higher binding affinity and selectivity for biological targets.[1]
Substituted aminoazetidines, in particular, offer a versatile platform for chemical modification. The amino group serves as a key handle for introducing a wide array of functional groups, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability has led to the discovery of substituted aminoazetidines with potent activities across a range of therapeutic areas.
This guide will explore the multifaceted biological potential of substituted aminoazetidines, providing a detailed examination of their anticancer, antibacterial, and neurological activities. We will also present robust experimental protocols to empower researchers in their efforts to synthesize and evaluate these promising compounds.
Anticancer Activity of Substituted Aminoazetidines
Several substituted aminoazetidine derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxicity against various cancer cell lines.[2][3] Their mechanisms of action are diverse and often target fundamental cellular processes involved in cancer progression.
Mechanism of Action: Disruption of Microtubule Dynamics
A prominent mechanism of action for some anticancer aminoazetidines is the inhibition of tubulin polymerization.[3] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4]
Quantitative Anticancer Activity Data
The in vitro anticancer activity of several 3-amino-2-azetidinone derivatives, developed as analogues of the natural product combretastatin A4, has been evaluated against the SW48 colon cancer cell line.[2]
| Compound | Substitution Pattern | IC50 (nM) vs. SW48 Cells[2][3] |
| Derivative 1 | R = 4-fluorophenyl | 14.0 |
| Derivative 2 | R = 4-chlorophenyl | 25.3 |
| Derivative 3 | R = 4-methoxyphenyl | 38.9 |
| Derivative 4 | R = 3,4,5-trimethoxyphenyl | 564.2 |
| Combretastatin A4 | (Reference Compound) | 2.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., SW48)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Substituted aminoazetidine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted aminoazetidine compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT Cytotoxicity Assay.
Antibacterial Activity of Substituted Aminoazetidines
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Substituted aminoazetidines have shown considerable promise as a new class of antibacterial agents.
Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis
A key mechanism of action for certain azetidine-based antibacterial compounds is the inhibition of mycolic acid biosynthesis.[5] Mycolic acids are long-chain fatty acids that are major components of the cell wall of Mycobacterium tuberculosis and other related bacteria. By inhibiting the enzymes involved in the late stages of mycolic acid synthesis, these compounds disrupt the integrity of the bacterial cell wall, leading to cell death.[5] This mode of action is distinct from many existing antitubercular drugs, making these compounds promising candidates for combating drug-resistant strains.[5]
Quantitative Antibacterial Activity Data
The antibacterial activity of novel N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones has been evaluated against various bacterial strains.[6]
| Compound | Bacterial Strain | MIC (µg/mL)[6] |
| 6i | Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.25 |
| 6i | Methicillin-resistant Staphylococcus aureus (MRSA) | 16.00 |
| 6i | Escherichia coli ATCC 35218 | 1.00 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10]
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Substituted aminoazetidine compounds (dissolved in a suitable solvent)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Microplate reader (optional, for automated reading)
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution: Add 100 µL of the working solution of the aminoazetidine compound (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11). This brings the final volume in each well to 100 µL.
-
Controls:
-
Growth Control (Positive Control): Column 11 should contain 50 µL of CAMHB and 50 µL of the bacterial inoculum.
-
Sterility Control (Negative Control): Column 12 should contain 100 µL of sterile CAMHB only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by using a microplate reader.
Caption: Workflow for MIC Determination via Broth Microdilution.
Neurological Activity of Substituted Aminoazetidines
The unique structural properties of substituted aminoazetidines make them attractive scaffolds for targeting the central nervous system (CNS). They have shown potential in modulating the activity of various neurotransmitter systems.
Triple Reuptake Inhibition
A significant area of investigation for 3-aminoazetidine derivatives is their activity as triple reuptake inhibitors (TRIs). TRIs simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by inhibiting their respective transporters (SERT, NET, and DAT). This broad-spectrum activity is a promising strategy for developing antidepressants with a faster onset of action and improved efficacy.
Quantitative Neurotransmitter Reuptake Inhibition Data
The in vitro inhibitory activities of a series of 3-aminoazetidine derivatives have been determined using human embryonic kidney 293 (HEK293) cells stably transfected with the human transporters.
| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 8ab | 1.2 | 3.4 | 120 |
| 8af | 2.5 | 8.9 | 250 |
| 10ck | 0.8 | 1.5 | 85 |
| 10dl | 1.1 | 2.1 | 98 |
Experimental Protocol: Neurotransmitter Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a fluorescent substrate that mimics the natural neurotransmitters into cells expressing the specific transporter.
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT
-
Cell culture medium appropriate for the cell line
-
96- or 384-well black, clear-bottom cell culture plates
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)
-
Substituted aminoazetidine compounds
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Plate the HEK293 cells expressing the transporter of interest in a 96- or 384-well plate and allow them to form a confluent monolayer.
-
Compound Incubation: Prepare dilutions of the test compounds in the assay buffer provided with the kit.
-
Add the diluted compounds to the cell plate and incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Dye Addition: Add the fluorescent dye solution (containing the substrate and a masking dye to quench extracellular fluorescence) to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a bottom-read fluorescence microplate reader. The assay can be run in kinetic mode (reading every 1-2 minutes for 30-60 minutes) or as an endpoint reading.
-
Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
References
- 1. Anti inflammatory drugs | DOCX [slideshare.net]
- 2. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: MIC Determination [eucast.org]
literature review of 3,3-disubstituted azetidine dicarboxylates
An In-Depth Technical Guide to the Synthesis and Application of 3,3-Disubstituted Azetidine Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as increased metabolic stability, improved solubility, and greater sp³ character.[1][2] Among its derivatives, 3,3-disubstituted azetidines are of particular interest as they introduce a stereochemically defined, conformationally rigid quaternary center, offering a sophisticated tool for navigating chemical space. This technical guide provides a comprehensive review of the synthesis, properties, and applications of 3,3-disubstituted azetidine dicarboxylates. We delve into the causal factors guiding synthetic strategy, from classical intramolecular cyclizations to modern modular approaches, and provide detailed, field-proven protocols. The guide is intended to serve as a practical resource for researchers aiming to leverage these valuable building blocks in drug discovery and development programs.
The Strategic Value of the 3,3-Disubstituted Azetidine Core
The allure of the azetidine ring in drug design is rooted in its unique combination of properties. As a small, strained four-membered heterocycle, it introduces a level of conformational rigidity that is often sought after to reduce the entropic penalty of binding to a biological target.[1] The geminal disubstitution at the C3 position further constrains the ring's puckering, creating a well-defined three-dimensional exit vector for substituents, which is invaluable for precise structure-activity relationship (SAR) studies.
The inclusion of two carboxylate groups (or their ester/amide derivatives) at this position serves multiple strategic purposes:
-
Modulation of Physicochemical Properties : The dicarboxylates significantly increase the polarity of the scaffold, which can be used to enhance aqueous solubility—a common challenge in drug development.
-
Synthetic Handles : The ester or acid functionalities are versatile handles for further chemical elaboration, allowing for the attachment of diverse pharmacophoric elements through amide bond formation or other coupling reactions.
-
Bioisosterism : The 3,3-disubstituted azetidine core can act as a bioisostere for other common groups in medicinal chemistry, such as gem-dimethyl groups or larger ring systems like piperazines, while offering a distinct property profile.[3]
Key Synthetic Methodologies
The construction of the strained azetidine ring, particularly with a quaternary center, presents a significant synthetic challenge.[4] Several strategies have been developed, each with its own merits and limitations. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.
Intramolecular Cyclization: The Foundational Approach
The most traditional and widely employed method for azetidine synthesis is the intramolecular nucleophilic substitution of a γ-aminohalide or a γ-amino alcohol derivative.[5][6] For the synthesis of 3,3-disubstituted dicarboxylates, this necessitates a precursor containing a malonate or a related 1,3-dicarbonyl equivalent.
Causality Behind the Method: This approach relies on a straightforward S\textsubscript{N}2 reaction where the nitrogen atom acts as the nucleophile to displace a leaving group at the γ-position, forming the four-membered ring. The key to a successful cyclization is minimizing competing intermolecular reactions, such as dimerization or polymerization. This is typically achieved by performing the reaction under high-dilution conditions. The choice of the leaving group (e.g., mesylate, tosylate, or halide) is critical for activating the γ-carbon towards nucleophilic attack.
Detailed Protocol: Intramolecular Cyclization of a γ-Amino Alcohol [6]
-
Activation of the Hydroxyl Group (Mesylation):
-
Dissolve the γ-amino alcohol precursor (e.g., diethyl 2-(2-amino-1-hydroxyethyl)malonate) (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N) (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl) (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude mesylate is typically used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF) to create a dilute solution (e.g., 0.01 M).
-
In a separate flask, prepare a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF.
-
Using a syringe pump, add the mesylate solution to the NaH suspension over several hours at room temperature or gentle reflux. The slow addition is crucial to maintain high dilution and favor the intramolecular pathway.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine dicarboxylate.
-
Modular Synthesis via Azetidinylation Reagents
A significant recent advancement is the development of modular approaches that allow for the convergent synthesis of 3,3-disubstituted azetidines.[1][7] This strategy involves the use of highly reactive "azetidinylation" reagents, such as azetidine trichloroacetimidate esters, which can be activated by a Lewis acid to react with a wide range of nucleophiles.[1] While this method directly provides 3-substituted azetidines, it can be adapted to access the target dicarboxylates by choosing a malonate derivative as the nucleophile.
Causality Behind the Method: This protocol leverages the high reactivity of an N-Boc-3-hydroxyazetidine derivative which, upon activation, forms a stabilized azetidin-3-yl cation intermediate. This electrophilic species is then trapped by a carbon nucleophile, such as an enolate derived from a dialkyl malonate. The modularity arises from the ability to vary both the azetidine precursor and the nucleophile independently.
General Procedure for Modular Synthesis [1]
-
To a mixture of a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%), the azetidine trichloroacetimidate ester reagent (1.0 eq), and activated 4Å molecular sieves, add the dialkyl malonate nucleophile (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Stir the reaction at 35 °C for approximately 12-24 hours, monitoring for the consumption of the azetidine reagent by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the target 3,3-disubstituted azetidine dicarboxylate.
Photochemical [2+2] Cycloadditions
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for the direct construction of the azetidine ring.[8][9] This approach can be highly efficient and stereoselective. For synthesizing the target compounds, one would require an alkene substrate bearing two carboxylate groups, such as a dialkyl methylenemalonate, and a suitable imine partner.
Causality Behind the Method: The reaction proceeds via the photoexcitation of the imine to an excited state, which then undergoes a cycloaddition with the ground-state alkene.[9] Recent advances have enabled these reactions to be carried out using visible light and a photosensitizer, making the protocol milder and more accessible.[10][11] The regioselectivity and stereoselectivity are governed by the electronic and steric properties of the reacting partners.
Applications in Drug Discovery
The rigid, polar, and synthetically versatile nature of 3,3-disubstituted azetidine dicarboxylates makes them highly attractive scaffolds for drug discovery programs.
Table 1: Comparison of Synthetic Methodologies
| Method | Advantages | Disadvantages | Key Considerations |
| Intramolecular Cyclization | Reliable, well-established, good for specific targets. | Requires multi-step synthesis of linear precursors; high-dilution can be challenging on a large scale. | Choice of leaving group and base is critical; precursor synthesis can be lengthy. |
| Modular Synthesis | Highly convergent and flexible; broad substrate scope; mild conditions.[1] | Relies on specialized azetidinylation reagents which may not be commercially available. | Lewis acid choice can influence efficiency; moisture-sensitive. |
| [2+2] Photocycloaddition | Atom-economical, rapid construction of the core structure.[8] | Can suffer from side reactions; regioselectivity can be an issue; requires specialized photochemical equipment. | Choice of sensitizer and solvent is crucial for visible-light mediated reactions.[11] |
Case Study: Azetidines as Bioisosteres and Scaffolds
Numerous biologically active compounds feature the azetidine ring.[2][12] For instance, azetidine derivatives have been investigated as triple reuptake inhibitors for the potential treatment of depression, where the azetidine core serves to orient key pharmacophoric groups in the correct spatial arrangement for binding to serotonin, norepinephrine, and dopamine transporters.[13][14] The dicarboxylate functionality in the 3-position could be used to mimic the carboxylic acid groups of excitatory amino acid neurotransmitters, making these scaffolds interesting candidates for targeting glutamate receptors. Indeed, azetidine-2,4-dicarboxylic acids have been explored for their effects on excitatory amino acid receptor systems.[15]
Conclusion and Future Outlook
3,3-Disubstituted azetidine dicarboxylates represent a sophisticated class of building blocks with significant potential in medicinal chemistry. While their synthesis can be challenging due to inherent ring strain, modern methods, particularly modular approaches, have made them increasingly accessible.[1][7] The unique conformational constraint imposed by the C3-quaternary center, combined with the synthetic versatility and polarity offered by the dicarboxylate groups, provides drug discovery teams with a powerful tool to create novel, sp³-rich chemical matter with finely-tuned properties. Future research will likely focus on developing catalytic, enantioselective methods for their construction and further exploring their application in diverse therapeutic areas.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Access to 3-Azetidines via Halogenation of Titanacyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP0299513A1 - Azetidine derivatives, compositions and their use - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Building Block for Constrained Peptides
The field of peptide therapeutics is continually evolving, with a significant focus on developing peptides with enhanced stability, receptor affinity, and favorable pharmacokinetic profiles. A key strategy in this endeavor is the incorporation of non-canonical amino acids that introduce specific conformational constraints. 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate is a unique α,α-disubstituted amino acid analogue that offers a rigid azetidine scaffold. Its incorporation into a peptide sequence can induce β-turns and other secondary structures, making it a valuable tool for designing peptidomimetics with predictable three-dimensional arrangements.[1][2] The azetidine ring can also improve metabolic stability by protecting adjacent peptide bonds from enzymatic degradation.[3]
This document provides a comprehensive guide to the application of this compound in solid-phase peptide synthesis (SPPS), detailing protocols for its incorporation, deprotection strategies, and considerations for its impact on peptide structure.
Structural Features and Synthetic Strategy
This compound presents a unique set of protecting groups that necessitate an orthogonal protection strategy. The α-amino group is free for peptide bond formation. The azetidine ring nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. The carboxyl group at the 3-position is protected as a methyl ester, which is typically removed by saponification.
Due to the acid-lability of the Boc group on the azetidine ring, a standard Boc-SPPS strategy, which utilizes repeated treatments with trifluoroacetic acid (TFA) for Nα-deprotection, is not ideal as it would prematurely cleave the azetidine's Boc group. Therefore, an Fmoc-based solid-phase peptide synthesis (SPPS) strategy is recommended. This approach ensures the stability of the Boc-protected azetidine ring throughout the peptide chain elongation process.
Experimental Protocols
Protocol 1: Incorporation of this compound using Fmoc-SPPS
This protocol outlines the manual coupling of the title compound onto a growing peptide chain attached to a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve 2-4 equivalents of this compound and a near-equimolar amount of the coupling reagent (e.g., HATU) in DMF. Add 4-6 equivalents of DIEA to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the α,α-disubstituted nature of the amino acid, a longer coupling time is recommended.[4][5]
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative test (beads remain colorless or yellowish) indicates complete coupling. If the test is positive (blue or purple beads), a second coupling is necessary.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Diagram 1: Fmoc-SPPS Workflow for Incorporation
References
- 1. researchgate.net [researchgate.net]
- 2. Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Application of Azetidine Dicarboxylates in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Azetidine dicarboxylates are four-membered nitrogen-containing heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their inherent ring strain and conformational rigidity provide a unique three-dimensional framework that is highly advantageous for designing bioactive molecules.[1] This guide provides an in-depth overview of the application of azetidine dicarboxylates in drug discovery, detailing their synthesis, utility as peptidomimetics, and role in the development of therapeutic agents. Detailed protocols and visual workflows are provided to facilitate their practical implementation in a research setting.
Part 1: The Azetidine Dicarboxylate Scaffold: Synthesis and Properties
The value of azetidine dicarboxylates in drug discovery is intrinsically linked to their unique structural and physicochemical properties. The four-membered ring is strained, which can contribute to unique reactivity and binding modes.[2] This strained ring system also imparts a high degree of conformational rigidity, which can be exploited to pre-organize functional groups for optimal interaction with a biological target.[1]
Synthetic Strategies
The construction of the azetidine ring has historically been challenging due to ring strain.[3] However, several reliable synthetic methods have been developed. Key approaches include:
-
Intramolecular Ring Closure: This is a common strategy involving the cyclization of acyclic precursors, such as β-amino alcohols or acids.
-
[2+2] Cycloadditions: The reaction of imines with alkenes or ketenes can directly form the azetidine ring.[4]
-
Ring Contraction/Expansion: Azetidines can be synthesized through the rearrangement of larger or smaller ring systems.[5]
-
Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) provides a straightforward entry to the azetidine core.[6]
Table 1: Overview of Synthetic Routes to Azetidine Scaffolds
| Method | Description | Advantages | Disadvantages |
| Intramolecular Cyclization | Formation of a C-N or C-C bond within an acyclic precursor to form the ring.[5] | Good control over stereochemistry. | Can require multi-step synthesis of the precursor. |
| [2+2] Cycloaddition | A concerted or stepwise reaction between two unsaturated components to form the four-membered ring.[4] | Atom economical and can be highly stereoselective. | Can have limitations in substrate scope. |
| Ring Contraction/Expansion | Rearrangement of a larger (e.g., pyrrolidine) or smaller (e.g., aziridine) ring to form the azetidine.[5] | Access to unique substitution patterns. | Can be complex and lower yielding. |
| β-Lactam Reduction | Chemical reduction of the carbonyl group of an azetidin-2-one.[6] | Readily available starting materials. | Requires a selective reducing agent. |
Protocol: Synthesis of a Substituted Azetidine-2,3-dicarboxylate
This protocol outlines a general, stereocontrolled synthesis of a protected azetidine-2,3-dicarboxylate, a versatile building block.[7][8]
Materials:
-
N-Boc-protected aziridine-2-carboxylate
-
Lithium diisopropylamide (LDA)
-
Carbon dioxide (dry ice)
-
Esterification agent (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: Dissolve the N-Boc-aziridine-2-carboxylate in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of LDA dropwise and stir for 30 minutes.
-
Carboxylation: Add freshly crushed dry ice to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Esterification: Cool the reaction mixture to 0 °C and add the esterification agent (e.g., methyl iodide). Stir until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel chromatography to yield the desired azetidine-2,3-dicarboxylate.
Synthetic Workflow for Azetidine Dicarboxylate
Caption: A generalized workflow for the synthesis of a protected azetidine dicarboxylate.
Part 2: Azetidine Dicarboxylates as Peptidomimetics
A significant application of azetidine dicarboxylates is in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides.[9][10] The incorporation of the rigid azetidine scaffold can confer several advantages:
-
Conformational Constraint: The fixed geometry of the azetidine ring restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity.[11]
-
Increased Stability: The non-natural azetidine structure can enhance resistance to enzymatic degradation, improving the pharmacokinetic profile of the drug candidate.[9]
-
Novel Chemical Space: Azetidines provide access to unique three-dimensional structures that are not easily accessible with natural amino acids.[3]
Conceptual Diagram of Peptidomimicry
Caption: Azetidine core introducing conformational rigidity into a peptide backbone.
Part 3: Case Study: Azetidine-Containing HCV NS3/4A Protease Inhibitors
Hepatitis C virus (HCV) infection is a major global health issue, and the viral NS3/4A protease is a validated drug target.[12][13] Several potent inhibitors of this enzyme incorporate an azetidine moiety as a key structural element.[12][14][15]
The azetidine ring in these inhibitors often serves as a constrained P2 ligand, mimicking the proline residue of the natural substrate.[12][14] This rigid scaffold allows for precise positioning of substituents to interact with the S2 binding pocket of the protease, leading to high inhibitory potency.
Table 2: Key Interactions of Azetidine-based HCV NS3/4A Protease Inhibitors
| Inhibitor Moiety | Protease Subsite | Key Interactions |
| Azetidine Ring | S2 | Provides a rigid scaffold for optimal substituent orientation. |
| P1 Group | S1 | Occupies the S1 pocket, often forming a covalent bond with the catalytic serine. |
| P3/P4 Groups | S3/S4 | Extend into the S3 and S4 pockets, contributing to binding affinity. |
Protocol: In Vitro HCV NS3/4A Protease Inhibition Assay
This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 20% glycerol)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Telaprevir or Boceprevir)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into the assay plates.
-
Enzyme Addition: Add a solution of HCV NS3/4A protease in assay buffer to all wells except the negative controls.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add the FRET peptide substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for each compound by fitting the data to a dose-response curve.
HCV Protease Assay Workflow
Caption: A typical workflow for an in vitro HCV NS3/4A protease inhibition assay.
Part 4: Broader Therapeutic Applications and Future Outlook
The utility of azetidine dicarboxylates extends beyond antiviral agents. They have been incorporated into a wide range of therapeutic candidates, including:
The unique properties of the azetidine scaffold continue to make it an attractive building block for the design of novel therapeutics.[1] Future research will likely focus on the development of new synthetic methodologies to access increasingly complex and diverse azetidine structures, further expanding their application in drug discovery.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing of Exosites Leads to Novel Inhibitor Scaffolds of HCV NS3/4A Proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
protocol for N-Boc deprotection of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
An Application Guide for the N-Boc Deprotection of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
Introduction
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. The specific molecule, this compound, serves as a versatile building block for introducing a constrained α-amino acid mimic into drug candidates. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic treatment.[1][2]
This application note provides a detailed guide for the N-Boc deprotection of this key azetidine intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles, troubleshooting advice, and safety considerations to ensure a successful and reproducible synthesis of the corresponding free amine salt.
Reaction Principle and Mechanism
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[3] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl).[4][5] This protonation weakens the carbonyl C-O bond, leading to the departure of the stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate rapidly undergoes decarboxylation to release carbon dioxide gas and the free amine, which is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[1][3][4]
The generation of the highly reactive tert-butyl cation is a critical aspect of this mechanism.[6] In substrates with nucleophilic functional groups (e.g., tryptophan, methionine), this cation can lead to unwanted t-butylation side reactions.[6][7] While the target substrate in this protocol is not particularly susceptible, it is a crucial consideration in more complex syntheses.
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Protocol Selection: TFA vs. HCl in Dioxane
Two of the most common and effective reagents for Boc deprotection are Trifluoroacetic Acid (TFA), often used in a solution with Dichloromethane (DCM), and a solution of Hydrogen Chloride (HCl) in 1,4-Dioxane.[2][8][9] The choice between them depends on the substrate's sensitivity to acid and the desired final salt form.
| Reagent System | Advantages | Disadvantages | Final Product |
| TFA / DCM | Highly effective, rapid reactions, volatile for easy removal.[1][10] | Harsh conditions can cleave other acid-labile groups (e.g., t-butyl esters).[7][] TFA is corrosive. | Trifluoroacetate Salt |
| 4M HCl in Dioxane | Milder conditions, often more selective.[8][9][12] | Dioxane is a peroxide-former and has a higher boiling point. Reaction times can be slightly longer. | Hydrochloride Salt |
For the target molecule, this compound, the methyl ester is generally stable to both conditions. However, using HCl in dioxane is a robust choice that minimizes the risk of any potential side reactions. Both protocols are provided below for flexibility.
Experimental Workflow
The overall experimental workflow is straightforward, involving reaction setup, monitoring, and product isolation.
Caption: A typical workflow for N-Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is rapid and highly effective, yielding the product as a trifluoroacetate salt.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Combi-Blocks | Starting Material |
| Dichloromethane (DCM) | Anhydrous | Standard | Solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard | Deprotecting Agent |
| Diethyl Ether | Anhydrous | Standard | For trituration |
| Round-bottom flask, magnetic stirrer, nitrogen inlet | - | - | Standard glassware |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to make a ~0.1 M solution (e.g., 10 mL of DCM per 230 mg of substrate). Stir until fully dissolved.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10 eq) dropwise to the stirring solution.
-
Expert Note: A large excess of TFA ensures the reaction goes to completion quickly. The reaction is exothermic and evolves gas (CO₂ and isobutylene); add the acid slowly to maintain control.[4]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
TLC System: 10% Methanol in DCM.
-
Visualization: Stain with ninhydrin and heat. The appearance of a new, lower Rf spot (which turns purple/blue) indicates the formation of the free amine. The starting material spot should disappear completely.[3]
-
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. The resulting residue will be the crude product as a TFA salt, often as a viscous oil or semi-solid.
-
Isolation: Add anhydrous diethyl ether to the residue and stir or sonicate. This process, known as trituration, will often cause the product salt to precipitate as a solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol uses milder conditions and provides the product as a hydrochloride salt, which is often preferred in pharmaceutical development.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Combi-Blocks | Starting Material |
| 4.0 M Hydrogen Chloride in 1,4-Dioxane | - | Standard | Deprotecting Agent |
| Diethyl Ether | Anhydrous | Standard | For trituration |
| Round-bottom flask, magnetic stirrer, nitrogen inlet | - | - | Standard glassware |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Acid Addition: Add a solution of 4.0 M HCl in 1,4-Dioxane (10-20 eq of HCl).
-
Expert Note: The starting material may not fully dissolve initially. The dioxane solution serves as both solvent and reagent. Ensure the HCl/dioxane solution is fresh, as the HCl concentration can decrease over time.
-
-
Reaction: Seal the flask with a septum (with a needle for pressure release) and stir the mixture at room temperature for 2-4 hours.[13] Often, the product hydrochloride salt will precipitate from the solution as the reaction proceeds.
-
Monitoring: Monitor the reaction by taking a small aliquot, quenching it with a basic solution (e.g., saturated NaHCO₃), extracting with an organic solvent (e.g., EtOAc), and analyzing the organic layer by TLC as described in Protocol 1.
-
Work-up and Isolation: Once the reaction is complete, add an equal volume of anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt. Stir for 15-30 minutes.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with anhydrous diethyl ether to remove any residual starting material and dioxane.
-
Drying: Dry the white solid under high vacuum to yield the pure 3-methyl 3-aminoazetidine-1,3-dicarboxylate hydrochloride.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient acid stoichiometry or concentration.[3]- Reaction time is too short or temperature is too low. | - Add additional equivalents of acid.- Allow the reaction to stir for a longer period.- Gentle warming (to ~40 °C) can be attempted, but monitor for side products. |
| Unexpected Side Products by LC-MS | - The tert-butyl cation has alkylated a nucleophilic site (unlikely on this substrate but possible with impurities).[6]- Degradation of the azetidine ring under excessively harsh conditions. | - Ensure high-purity starting material.- Use the milder HCl/Dioxane protocol.- Consider adding a scavenger like triisopropylsilane (TIS) if t-butylation is suspected.[7] |
| Product is an Oil and Won't Solidify | - The product salt is hygroscopic or has a low melting point.- Residual solvent or impurities are present. | - Ensure all solvents are thoroughly removed under high vacuum.- Attempt trituration with different non-polar solvents (e.g., pentane, hexane).- If all else fails, lyophilization (freeze-drying) from water can yield a solid powder. |
Safety Precautions
-
Corrosive Acids: Both Trifluoroacetic Acid (TFA) and concentrated HCl are highly corrosive and can cause severe burns. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Solvent Hazards: Dichloromethane (DCM) is a suspected carcinogen. 1,4-Dioxane is flammable and a peroxide-former. Handle both in a well-ventilated fume hood.
-
Gas Evolution: The deprotection reaction releases carbon dioxide and isobutylene gas.[4] Do not conduct the reaction in a sealed, closed system to avoid pressure buildup.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. heteroletters.org [heteroletters.org]
The Versatile Reactivity of 1-tert-Butyl 3-Methyl 3-Aminoazetidine-1,3-dicarboxylate with Electrophiles: A Guide for Synthetic and Medicinal Chemists
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and solubility.[1] Among the diverse array of functionalized azetidines, 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate stands out as a particularly valuable and versatile building block. The presence of a primary amino group at the C3 position, orthogonally protected with a Boc group on the ring nitrogen and a methyl ester, provides a strategic handle for a wide range of chemical transformations. This guide provides a detailed exploration of the reactivity of this key intermediate with various electrophiles, offering field-proven insights and step-by-step protocols for its application in the synthesis of novel chemical entities for drug discovery and development.
Core Reactivity: The Nucleophilic Character of the C3-Amino Group
The synthetic utility of this compound hinges on the nucleophilicity of the exocyclic primary amino group. This amine readily reacts with a variety of electrophilic partners, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The following sections will detail the protocols and mechanistic considerations for four key classes of reactions: N-acylation, N-alkylation (via reductive amination and direct alkylation), N-sulfonylation, and urea/thiourea formation.
N-Acylation: Forging Amide Bonds for Structural Diversification
The formation of an amide bond via N-acylation is one of the most fundamental and widely employed transformations in medicinal chemistry. Amides are prevalent in numerous approved drugs and natural products, contributing to their biological activity and structural integrity.
Mechanistic Rationale
The N-acylation of this compound with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a stable amide bond. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Visualizing the Acylation Workflow
Caption: A generalized workflow for the N-acylation of this compound.
Detailed Experimental Protocol: N-Acetylation
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylated azetidine derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive towards the reagents. |
| Base | Triethylamine (Et3N) | Scavenges the HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction. |
| Stoichiometry | Amine:Acyl Chloride:Base = 1:1.1:1.5 | A slight excess of acyl chloride and base ensures complete conversion. |
| Work-up | Aqueous NaHCO3 wash | Neutralizes any remaining acid. |
N-Alkylation: Introducing Diverse Substituents
N-alkylation of the 3-amino group opens up a vast chemical space for introducing a wide variety of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. Two primary methods are commonly employed: reductive amination and direct alkylation.
Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
The reaction proceeds in two main steps. First, the primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine. In the presence of a mild reducing agent, the imine is selectively reduced to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)3) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over carbonyls.[2]
Caption: The two-step, one-pot process of reductive amination.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE or DCM (0.2 M), add the desired aldehyde (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for imines. |
| Solvent | DCE or DCM | Aprotic and compatible with the reagents. |
| Temperature | Room Temperature | Sufficient for imine formation and reduction. |
| Stoichiometry | Amine:Aldehyde:Reducing Agent = 1:1.1:1.5 | Ensures complete conversion of the starting amine. |
Direct N-Alkylation with Alkyl Halides
Direct alkylation with alkyl halides offers a straightforward approach to introduce alkyl groups. However, over-alkylation to form tertiary amines can be a competing side reaction. Careful control of reaction conditions is crucial for achieving mono-alkylation.
This reaction follows a standard SN2 mechanism, where the nucleophilic amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to neutralize the hydrohalic acid formed during the reaction.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in MeCN or DMF (0.2 M), add K2CO3 (2.0 eq) or DIPEA (2.0 eq).
-
Add benzyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Alkylating Agent | Benzyl bromide (or other reactive alkyl halides) | Provides the desired alkyl group. |
| Base | K2CO3 or DIPEA | Neutralizes the HBr byproduct. |
| Solvent | MeCN or DMF | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | 50-80 °C | Provides sufficient energy for the reaction to proceed. |
N-Sulfonylation: Synthesis of Sulfonamides
The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.
Mechanistic Rationale
The reaction of the primary amine with a sulfonyl chloride proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is used to neutralize the HCl generated.
Visualizing Sulfonamide Formation
Caption: Key components for the synthesis of N-sulfonylated azetidines.
Detailed Experimental Protocol: N-Tosylation
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add pyridine (2.0 eq) or triethylamine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Sulfonylating Agent | p-Toluenesulfonyl chloride | A common and reactive sulfonylating agent. |
| Base | Pyridine or Et3N | Acts as a nucleophilic catalyst and acid scavenger. |
| Solvent | Anhydrous DCM | Aprotic and unreactive. |
| Temperature | 0 °C to Room Temperature | Controls the initial reaction rate. |
Urea and Thiourea Formation: Bioisosteric Replacements and Hydrogen Bond Donors/Acceptors
Urea and thiourea moieties are important functional groups in drug design, often acting as bioisosteric replacements for amides and serving as potent hydrogen bond donors and acceptors.
Mechanistic Rationale
The formation of ureas proceeds through the nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate. The reaction is typically fast and does not require a catalyst. Thiourea formation follows a similar mechanism with an isothiocyanate.
Detailed Experimental Protocol: Urea Formation with an Isocyanate
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM (0.2 M).
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography if necessary.
| Parameter | Condition | Rationale |
| Electrophile | Isocyanate | Highly reactive towards amines. |
| Solvent | Anhydrous THF or DCM | Aprotic and unreactive. |
| Temperature | Room Temperature | The reaction is typically facile at ambient temperature. |
| Stoichiometry | Amine:Isocyanate ≈ 1:1 | Near equimolar amounts are usually sufficient. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel, three-dimensionally rich molecules for drug discovery. The protocols detailed in this guide for N-acylation, N-alkylation, N-sulfonylation, and urea formation provide a robust toolkit for chemists to explore the chemical space around the azetidine core. The ability to readily and selectively functionalize the C3-amino group allows for the fine-tuning of physicochemical and pharmacological properties, ultimately accelerating the identification of new therapeutic candidates. Further exploration of other electrophilic partners and the development of stereoselective transformations will undoubtedly continue to expand the utility of this important synthetic intermediate.
References
synthetic routes to novel heterocycles from 3-aminoazetidine derivatives
Application Note & Protocol Guide for Researchers in Medicinal Chemistry and Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 3-Aminoazetidine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged" motif. Its inherent ring strain (approximately 25.4 kcal/mol) and well-defined three-dimensional geometry offer a unique combination of structural rigidity and synthetic versatility.[1] When functionalized at the 3-position with an amino group, the resulting 3-aminoazetidine derivative becomes a powerful and versatile building block for the synthesis of a diverse array of novel heterocyclic systems.
The incorporation of an azetidine ring can enhance metabolic stability, improve aqueous solubility, and reduce the lipophilicity of a drug candidate.[2] The 3-amino group provides a convenient handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures, including five- and six-membered heterocycles, as well as fused and spirocyclic systems. This guide will explore several key synthetic strategies for leveraging 3-aminoazetidine derivatives to access novel heterocyclic entities, complete with detailed protocols and mechanistic insights.
I. Synthesis of 3-(Heterocyclyl)azetidines via Aza-Michael Addition
A straightforward and efficient method for the synthesis of novel 3-substituted azetidine derivatives involves the aza-Michael addition of various NH-heterocycles to an activated azetidine precursor. This approach allows for the direct installation of a wide range of heterocyclic moieties, such as pyrazoles, imidazoles, and triazoles, onto the azetidine core.[3] The resulting compounds are of significant interest in drug discovery; for instance, the blockbuster drug Baricitinib, a Janus kinase (JAK) inhibitor, features a 3-(pyrazol-1-yl)azetidine skeleton.[3]
Conceptual Workflow: Aza-Michael Addition
The general strategy involves the preparation of an electron-deficient azetidine, typically a methyl 2-(azetidin-3-ylidene)acetate, which then serves as the Michael acceptor for the nucleophilic addition of an NH-heterocycle.
Caption: Workflow for the synthesis of 3-(heterocyclyl)azetidines.
Protocol 1: Synthesis of Methyl 2-(1-(tert-butoxycarbonyl)-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate
This protocol details the synthesis of a 3-(pyrazol-1-yl)azetidine derivative, a key structural motif in medicinal chemistry.[3]
Step 1: Synthesis of Methyl (1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate (Michael Acceptor)
-
To a solution of methyl 2-(dimethoxyphosphoryl)acetate in dry THF, add a 60% suspension of NaH in mineral oil at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-Boc-azetidin-3-one in dry THF and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the title compound.
Step 2: Aza-Michael Addition of Pyrazole
-
To a solution of methyl (1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate and pyrazole in acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
-
Stir the reaction mixture at room temperature for 16 hours.[3]
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: n-hexane/ethyl acetate) to yield the desired product as a colorless oil.[3]
| Reactant | Molar Ratio | Role |
| Methyl (1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate | 1.0 | Michael Acceptor |
| Pyrazole | 1.0 | Nucleophile |
| DBU | 1.0 | Base |
| Acetonitrile | - | Solvent |
Yield: 83%[3]
II. Ring Expansion Strategies: Accessing Six-Membered Heterocycles
The inherent ring strain of the azetidine nucleus makes it an excellent precursor for ring expansion reactions, providing access to larger, medicinally relevant heterocyclic systems such as piperidines and their bioisosteres.[1][4] Acid-mediated ring expansion of appropriately substituted azetidines offers a powerful strategy for the synthesis of six-membered heterocycles.
Conceptual Pathway: Acid-Mediated Ring Expansion
This pathway illustrates the transformation of a 2,2-disubstituted azetidine carbamate into a 1,3-oxazinan-2-one, a six-membered heterocycle.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Incorporation of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate into Scaffolds
Introduction
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] Among the vast array of azetidine-based building blocks, 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate stands out as a particularly valuable synthon. Its unique structure, featuring a sterically encumbered quaternary center at the 3-position, presents both opportunities and challenges in scaffold design. The presence of orthogonally protected amino and carboxyl functionalities—a Boc-protected nitrogen within the ring and a methyl ester at the 3-position—allows for selective and sequential chemical modifications.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this versatile building block into diverse molecular scaffolds. We will delve into detailed protocols for key chemical transformations, including amide bond formation, reductive amination, and the synthesis of urea and thiourea derivatives. Beyond procedural steps, this guide emphasizes the underlying chemical principles and strategic considerations necessary to navigate the steric demands of this unique molecule, ensuring successful and efficient scaffold elaboration.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [3] |
| Molecular Weight | 230.26 g/mol | [3] |
| CAS Number | 1782647-31-7 | [3] |
| Appearance | Colorless to pale yellow oil/liquid | [4] |
| Purity | Typically ≥97% | [3] |
| Storage | Store at 2-8°C, protected from light and moisture. | [5] |
Safety and Handling:
Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety information.
Diagram of Synthetic Utility
The following diagram illustrates the key synthetic transformations that can be performed on this compound, highlighting its versatility as a scaffold building block.
Caption: Key synthetic routes for derivatizing the amino group.
Protocols for Scaffold Elaboration
The steric hindrance at the 3-position of the azetidine ring, created by the presence of both the amino and methyl carboxylate groups at a quaternary center, necessitates careful consideration of reaction conditions to achieve optimal yields and minimize side reactions. The following protocols have been designed to address these challenges.
Amide Bond Formation: Coupling with Carboxylic Acids
The formation of an amide bond is a fundamental transformation for incorporating the azetidine core into peptide-like scaffolds. The reduced nucleophilicity of the amino group due to steric hindrance requires the use of efficient coupling reagents.
Causality and Experimental Choices:
-
Coupling Reagents: Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (1-Hydroxybenzotriazole) can be effective. However, for more challenging couplings, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior as they form highly reactive activated esters, leading to faster reaction times and higher yields with sterically hindered amines.[6][7] Boron-based catalysts have also emerged as a green and efficient alternative for challenging amide bond formations.[1][8][9]
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to neutralize the reaction mixture without competing with the amino group of the azetidine derivative in the coupling reaction.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are recommended to ensure the solubility of the reactants and to prevent hydrolysis of the activated intermediates.
Detailed Protocol (using HATU):
-
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated azetidine derivative.
Comparative Data for Coupling Reagents:
| Coupling Reagent | Additive | Base | Typical Reaction Time | Typical Yield Range | Notes |
| EDC | HOBt | DIPEA | 12-24 h | 60-80% | Cost-effective; may require longer reaction times for hindered substrates. |
| HATU | - | DIPEA | 4-12 h | 85-95% | Highly efficient for sterically hindered amines; minimizes racemization. |
| PyBOP | - | DIPEA | 6-18 h | 80-90% | Another effective phosphonium-based reagent. |
| Boric Acid | - | - | 24-48 h | 70-85% | Green catalyst; requires azeotropic removal of water.[1] |
Reductive Amination: N-Alkylation with Carbonyl Compounds
Reductive amination provides a direct route to N-alkylated azetidine derivatives. The reaction with ketones is particularly challenging due to the formation of a sterically hindered iminium intermediate.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive amination as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions that could lead to the decomposition of the Boc-protecting group.[10] For particularly hindered ketones, more robust reducing agents like sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions can be employed, though with caution due to the toxicity of cyanide byproducts.
-
Catalyst: For sluggish reactions, particularly with ketones, the addition of a Lewis acid such as Ti(Oi-Pr)₄ can facilitate iminium ion formation.[10]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for reductive amination.
Detailed Protocol (using NaBH(OAc)₃):
-
To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in anhydrous DCM (0.2 M) under an inert atmosphere, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12-48 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated azetidine.
Urea and Thiourea Formation
The synthesis of urea and thiourea derivatives is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors, which can enhance target binding.[11]
Causality and Experimental Choices:
-
Reagents: The most straightforward method for the synthesis of ureas and thioureas is the reaction of the amine with an isocyanate or isothiocyanate, respectively. These reactions are typically high-yielding and proceed under mild conditions.[12]
-
Solvent: Aprotic solvents such as DCM, THF, or DMF are suitable for this transformation.
-
Catalyst: The reaction is generally uncatalyzed, but for less reactive isocyanates or isothiocyanates, a catalytic amount of a tertiary amine base like triethylamine (TEA) or DIPEA can be added.
Detailed Protocol (for Urea Formation):
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM (0.2 M) under an inert atmosphere, add the desired isocyanate (1.05 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired urea derivative.
For thiourea synthesis, simply replace the isocyanate with the corresponding isothiocyanate in the protocol above.
Protecting Group Manipulations
The orthogonal protecting groups on the azetidine building block allow for selective deprotection and further functionalization.
Diagram of Orthogonal Deprotection
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. growingscience.com [growingscience.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Application Notes & Protocols: Characterization of Azetidine Derivatives as GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). The precise regulation of GABA concentration in the synaptic cleft is critical for maintaining balanced neuronal activity, and disruptions in this balance are implicated in neurological disorders like epilepsy, anxiety, and pain.[1][2][3] GABA transporters (GATs) terminate GABAergic signaling by removing GABA from the synapse.[3] This makes GATs a key therapeutic target. Inhibiting these transporters prolongs GABA's presence in the synapse, enhancing inhibitory tone. Azetidine derivatives, as conformationally constrained analogs of GABA, have emerged as a promising class of GAT inhibitors.[4] This guide provides a comprehensive overview of the mechanism of GATs and details field-proven protocols for the in vitro characterization of novel azetidine-based GAT inhibitors.
Introduction: The GABA Synapse and Transporter-Mediated Regulation
GABAergic neurotransmission begins with the release of GABA from a presynaptic neuron into the synaptic cleft. GABA then binds to postsynaptic receptors, leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron, thus inhibiting action potential firing. The signal is terminated by the rapid reuptake of GABA from the cleft into presynaptic neurons and surrounding glial cells by four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[3][5]
GAT1 is the most abundant subtype in the brain and is considered a primary target for therapeutic intervention.[5][6] These transporters are sodium- and chloride-dependent symporters, using the electrochemical gradients of these ions to drive GABA uptake against its concentration gradient.[7] Azetidine derivatives act as competitive inhibitors at the GABA binding site, preventing GABA reuptake and thereby increasing the synaptic concentration of GABA.
Caption: Mechanism of GABAergic neurotransmission and GAT1 inhibition.
In Vitro Characterization: [³H]GABA Uptake Assay
The foundational method for quantifying the potency of a GAT inhibitor is the radioligand uptake assay. This protocol uses tritiated GABA ([³H]GABA) to measure the rate of transporter activity in a cellular context. The choice of cell line is a critical consideration, as kinetic values may vary between cell types.[8] Human Embryonic Kidney 293 (HEK-293) cells are frequently used due to their low endogenous transporter expression and high transfection efficiency, making them an ideal platform for studying specific, recombinantly expressed GAT subtypes.[7][9][10][11]
Protocol 2.1: [³H]GABA Uptake Inhibition Assay in HEK-293 Cells Expressing GAT-1
This protocol provides a step-by-step method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds, such as azetidine derivatives.
A. Materials and Reagents
-
Cell Line: HEK-293 cell line stably or transiently expressing the human GAT-1 transporter (hGAT-1).[7]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418) if applicable.
-
Assay Buffer (Uptake Buffer): 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5.[12]
-
Radioligand: [³H]γ-aminobutyric acid ([³H]GABA).
-
Test Compounds: Azetidine derivatives dissolved in a suitable vehicle (e.g., DMSO).
-
Reference Inhibitor: Tiagabine or SKF 89976A for defining non-specific uptake.[10]
-
Scintillation Fluid: Ultima Gold™ or equivalent.
-
Equipment: 96-well cell culture plates (poly-D-lysine coated), multi-channel pipette, vacuum filtration manifold, glass fiber filters (GF/C), liquid scintillation counter.
B. Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The role of structure activity relationship studies in the search for new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Chemical Space: A Guide to Library Synthesis with 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
Introduction: The Azetidine Scaffold - A Privileged Structure in Modern Drug Discovery
In the landscape of medicinal chemistry, small, saturated nitrogen-containing heterocycles are of paramount importance. Their rigid conformational structures allow for precise presentation of substituents, enabling enhanced binding to biological targets. Among these, the azetidine ring has emerged as a "privileged scaffold".[1] This four-membered ring system offers a favorable balance of stability and structural rigidity, allowing for the fine-tuning of pharmacological properties in drug candidates.[1][2] Azetidine-containing molecules have shown promise in a range of therapeutic areas, including treatments for neurological disorders such as Parkinson's disease and Tourette's syndrome.[3]
This application note provides a comprehensive guide to the use of a versatile and uniquely functionalized building block, 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate (CAS Number: 1782647-31-7), for the synthesis of diverse chemical libraries.[4] This molecule incorporates a sterically hindered α,α-disubstituted amino acid motif within a constrained azetidine ring. The orthogonal tert-butoxycarbonyl (Boc) and methyl ester protecting groups on the nitrogen and carbon, respectively, allow for selective deprotection and subsequent derivatization at two distinct points, making it an ideal starting point for generating a multitude of novel chemical entities.
We will detail robust protocols for two key library synthesis reactions: amide bond formation and reductive amination. Furthermore, we will provide procedures for the selective deprotection of the Boc and methyl ester groups, enabling multi-directional library expansion.
Core Building Block: Chemical Properties and Handling
This compound is a stable, crystalline solid at room temperature. For detailed chemical properties, please refer to the table below.
| Property | Value |
| CAS Number | 1782647-31-7[4] |
| Molecular Formula | C10H18N2O4 |
| Molecular Weight | 230.26 g/mol [4] |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Storage | Store at 2-8°C, protect from moisture |
Workflow for Library Synthesis
The strategic use of this compound in library synthesis is predicated on the sequential or parallel derivatization of its two functional handles: the primary amine and the methyl ester. The orthogonal protecting groups are key to this strategy.
Figure 1: General workflow for library synthesis.
Experimental Protocols
Protocol 1: Amide Bond Formation via HATU Coupling
The sterically hindered nature of the α,α-disubstituted amine in our building block necessitates the use of a highly efficient coupling reagent. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an excellent choice, known for its rapid reaction kinetics and low rates of racemization, even with challenging substrates.[5][6]
Materials:
| Reagent | CAS Number | Molecular Formula | Supplier (Example) |
| This compound | 1782647-31-7 | C10H18N2O4 | Commercially Available |
| Carboxylic Acid (R-COOH) | Varies | Varies | Commercially Available |
| HATU | 148893-10-1 | C10H15F6N6OP | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C8H19N | Commercially Available |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C3H7NO | Commercially Available |
Procedure:
-
To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
Reductive amination is a powerful method for forming carbon-nitrogen bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for this transformation, as it tolerates a wide range of functional groups and reaction conditions.[2][7]
Materials:
| Reagent | CAS Number | Molecular Formula | Supplier (Example) |
| This compound | 1782647-31-7 | C10H18N2O4 | Commercially Available |
| Aldehyde or Ketone (R1R2C=O) | Varies | Varies | Commercially Available |
| Sodium Triacetoxyborohydride | 56553-60-7 | C6H10BNaO6 | Commercially Available |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | Commercially Available |
| Acetic Acid (optional) | 64-19-7 | C2H4O2 | Commercially Available |
Procedure:
-
To a solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCM, add a catalytic amount of acetic acid (0.1 equivalents, particularly for ketones).
-
Stir the mixture at room temperature for 30 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Orthogonal Deprotection Strategies
The ability to selectively remove either the Boc or the methyl ester protecting group is crucial for expanding the library's diversity.
Figure 2: Orthogonal deprotection pathways.
Protocol 3: Selective Hydrolysis of the Methyl Ester
The methyl ester can be selectively hydrolyzed under basic conditions without affecting the acid-labile Boc group.
Materials:
| Reagent | CAS Number | Molecular Formula | Supplier (Example) |
| Azetidine Derivative | Varies | Varies | From Protocol 1 or 2 |
| Lithium Hydroxide (LiOH) | 1310-65-2 | LiOH | Commercially Available |
| Tetrahydrofuran (THF) | 109-99-9 | C4H8O | Commercially Available |
| Water | 7732-18-5 | H2O | N/A |
Procedure:
-
Dissolve the azetidine derivative (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 4: Selective Deprotection of the Boc Group
The Boc group can be readily removed under acidic conditions, leaving the methyl ester intact.[8]
Materials:
| Reagent | CAS Number | Molecular Formula | Supplier (Example) |
| Azetidine Derivative | Varies | Varies | Synthesized as needed |
| Trifluoroacetic Acid (TFA) | 76-05-1 | C2HF3O2 | Commercially Available |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | Commercially Available |
| OR | |||
| 4M HCl in 1,4-Dioxane | N/A | HCl/C4H8O2 | Commercially Available |
Procedure (using TFA):
-
Dissolve the Boc-protected azetidine derivative (1.0 equivalent) in DCM.
-
Add trifluoroacetic acid (10-20 equivalents) dropwise at 0°C.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting amine salt can often be used in the next step without further purification.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse chemical libraries. Its unique structural features, combined with the presence of orthogonally protected functional groups, provide a powerful platform for generating novel molecules with potential applications in drug discovery. The protocols detailed in this application note offer robust and reliable methods for the derivatization and diversification of this promising scaffold.
References
- 1. Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Troubleshooting & Optimization
Navigating the Purification Maze: A Technical Support Guide for Polar 3-Aminoazetidine Derivatives
Welcome to the technical support center dedicated to overcoming the unique purification challenges presented by polar 3-aminoazetidine derivatives. As valuable scaffolds in modern drug discovery, their inherent polarity and basicity often lead to frustrating and time-consuming purification steps. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to streamline your workflow and enhance the purity of your target compounds.
Understanding the Core Challenges
The purification of 3-aminoazetidine derivatives is frequently complicated by a combination of factors stemming from their distinct physicochemical properties. The presence of a basic amino group and the polar azetidine ring often results in:
-
Poor retention and peak shape in reversed-phase chromatography (RPC): The polar nature of these compounds leads to weak interactions with non-polar stationary phases.[1][2][3]
-
Strong binding and tailing in normal-phase chromatography: The basic amine interacts strongly with the acidic silica surface, causing peak tailing and potential on-column degradation.
-
High water solubility: This makes extraction and crystallization challenging, often leading to low recovery.
-
Co-elution with polar impurities: Starting materials, reagents, and byproducts with similar polarity can be difficult to separate from the desired product.
This guide will dissect these challenges and provide actionable solutions across various purification techniques.
Troubleshooting Guides & FAQs
Section 1: Reversed-Phase Chromatography (RPC)
Reversed-phase chromatography is a powerful tool for purifying a wide range of organic compounds.[2] However, for highly polar amines like 3-aminoazetidine derivatives, success hinges on careful method development.
Frequently Asked Questions (FAQs):
Q1: My 3-aminoazetidine derivative shows poor or no retention on a C18 column. What can I do?
A1: This is a common issue due to the compound's high polarity. Here’s a systematic approach to improve retention:
-
Decrease the organic modifier concentration: Start with a highly aqueous mobile phase (e.g., 95-100% water or buffer) and use a shallow gradient of a water-miscible organic solvent like acetonitrile or methanol.[1]
-
Utilize a polar-embedded or polar-endcapped column: These columns have stationary phases modified to enhance the retention of polar analytes.
-
Employ ion-pairing reagents: Adding a reagent like trifluoroacetic acid (TFA) or formic acid to the mobile phase can form an ion pair with the protonated amine, increasing its hydrophobicity and retention on the non-polar stationary phase.[1] Be mindful that TFA can be difficult to remove post-purification.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): If RPC fails, HILIC is an excellent alternative for highly polar compounds.[4][5][6][7]
Q2: I'm observing severe peak tailing for my compound. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds in RPC is often caused by secondary interactions with residual acidic silanol groups on the silica-based stationary phase.
-
Work at a low pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid, pH 2-4) will protonate the amine and also suppress the ionization of residual silanols, minimizing unwanted interactions.
-
Add a competing base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to saturate the active silanol sites.
-
Use a base-deactivated column: Modern RPC columns are often end-capped or base-deactivated to reduce silanol activity.
Troubleshooting Workflow for RPC of Polar 3-Aminoazetidines
Caption: Troubleshooting workflow for RPC purification.
Section 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained in RPC.[4][5][6][7] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[8]
Frequently Asked Questions (FAQs):
Q1: How does HILIC work for polar amines?
A1: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Separation is achieved through the partitioning of the polar analyte between the bulk mobile phase (high in organic solvent) and this immobilized aqueous layer.[8] More polar compounds have a stronger affinity for the aqueous layer and are retained longer.
Q2: What are the key parameters to optimize in a HILIC method?
A2:
-
Water content in the mobile phase: This is the most critical parameter. Increasing the water content will decrease retention.
-
Buffer type and concentration: The choice of buffer can significantly impact selectivity and peak shape. Ammonium formate and ammonium acetate are common choices as they are volatile and MS-compatible.[5][9]
-
pH of the mobile phase: The pH will affect the charge state of the 3-aminoazetidine derivative and the stationary phase, influencing retention.
Troubleshooting Common HILIC Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or poor retention | Mobile phase is too polar (too much water). | Decrease the water content in the mobile phase. Ensure the sample is dissolved in a solvent with a high organic content. |
| Split or broad peaks | Mismatch between sample solvent and mobile phase. | Dissolve the sample in a solvent similar in composition to the initial mobile phase (high organic content). |
| Long equilibration times | Nature of the HILIC stationary phase. | Always allow for sufficient column equilibration between runs, which can be longer than in RPC. |
Section 3: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[10] For 3-aminoazetidine derivatives, which are basic and exist as cations at low to neutral pH, cation-exchange chromatography is a suitable purification method.
Frequently Asked Questions (FAQs):
Q1: When should I consider using IEX?
A1: IEX is particularly useful for:
-
Separating your target compound from neutral or acidic impurities.
-
Purifying crude reaction mixtures where the product is one of the few charged species.
-
When other chromatographic methods have failed to provide adequate separation.
Q2: How do I choose the right cation-exchange resin?
A2: Cation exchangers are classified as either weak or strong.
-
Strong Cation Exchangers (e.g., sulfopropyl (SP) functionalized resins): These are charged over a wide pH range and are a good starting point for method development.[10]
-
Weak Cation Exchangers (e.g., carboxymethyl (CM) functionalized resins): The charge on these resins is pH-dependent. They can offer different selectivities.[10]
A General Protocol for Cation-Exchange Purification:
-
Equilibration: Equilibrate the cation-exchange column with a low ionic strength buffer at a pH where the 3-aminoazetidine derivative is positively charged (e.g., pH 4-6).
-
Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any neutral and anionic impurities.
-
Elution: Elute the bound product by increasing the ionic strength of the buffer (e.g., a linear gradient of NaCl) or by increasing the pH to neutralize the amine.
Logical Flow for Choosing a Purification Strategy
Caption: Decision tree for selecting a purification method.
Section 4: Crystallization
Crystallization can be a highly effective and scalable purification method for solids.[11] For highly polar and often water-soluble 3-aminoazetidine derivatives, direct crystallization of the free base can be challenging.
Troubleshooting and Strategies:
Q1: My compound oils out or remains in solution during crystallization attempts. What should I do?
A1: This is a common problem for polar compounds.
-
Use a mixed solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, heat to redissolve and cool slowly.[11]
-
Salt formation: This is often the most effective strategy. Converting the basic amine to a salt (e.g., hydrochloride, tartrate, or mesylate) significantly alters its polarity and solubility profile, often making it more amenable to crystallization.[12][13] Amine salts are generally more polar and may crystallize well from polar solvents like ethanol, methanol, or water.[12]
Protocol: Crystallization via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 3-aminoazetidine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
Precipitation: The hydrochloride salt will often precipitate out of the solution. If not, cooling the mixture or adding an anti-solvent may be necessary.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.[12]
-
Drying: Dry the crystals under vacuum.
Section 5: The Role of Protecting Groups
When all else fails, or for particularly challenging separations, temporarily masking the polar amino group with a protecting group can dramatically simplify purification.[14]
Q1: How can a protecting group help with purification?
A1: Introducing a protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, on the amine functionality can:
-
Decrease polarity: This significantly improves retention in RPC and simplifies handling during extractions.
-
Eliminate basicity: This prevents strong interactions with silica gel in normal-phase chromatography, leading to better peak shapes and reduced tailing.
Workflow for Purification via a Protected Intermediate:
-
Protection: React the crude 3-aminoazetidine derivative with a suitable protecting group reagent (e.g., Boc-anhydride).
-
Purification: Purify the now less polar, protected intermediate using standard chromatography (RPC or normal-phase).
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., acid treatment for Boc) to yield the pure 3-aminoazetidine derivative.[15]
Comparison of Purification Strategies
| Strategy | Pros | Cons | Best For... |
| Reversed-Phase Chromatography (RPC) | High resolution, widely applicable.[3] | Poor retention for very polar compounds, potential for peak tailing. | Moderately polar derivatives or when using ion-pairing agents. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Excellent retention for highly polar compounds, MS-compatible mobile phases.[7] | Can have longer equilibration times, sensitive to sample solvent. | Highly polar derivatives that fail in RPC. |
| Ion-Exchange Chromatography (IEX) | Separates based on charge, good for removing neutral/oppositely charged impurities.[10] | Requires buffered mobile phases, can be more complex to develop. | Crude mixtures with charged impurities. |
| Crystallization (via Salt Formation) | Highly scalable, can provide very pure material, cost-effective.[16] | Not always successful, requires screening of salts and solvents. | Compounds that are solids and when high purity is required at scale. |
| Protecting Group Strategy | Simplifies chromatography by masking polarity and basicity.[14] | Adds two synthetic steps (protection/deprotection). | Very challenging separations where other methods have failed. |
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 3. chromtech.com [chromtech.com]
- 4. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns with Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. community.wvu.edu [community.wvu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. jocpr.com [jocpr.com]
- 15. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 3,3-Disubstituted Azetidines
Welcome to the technical support center for the synthesis of 3,3-disubstituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of synthesizing this valuable heterocyclic scaffold. The inherent ring strain of the azetidine core, while contributing to its desirable properties in medicinal chemistry, also presents unique synthetic challenges.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and overcome common hurdles.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to address specific problems you may encounter in the lab, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low or no yield of the desired 3,3-disubstituted azetidine in intramolecular cyclization.
Potential Causes & Solutions:
-
Competing Intermolecular Reactions: At high concentrations, precursors can react with each other, leading to dimerization or polymerization instead of the desired intramolecular cyclization.[2]
-
Solution: Employ high-dilution conditions. Slowly add the substrate to the reaction mixture to maintain a low instantaneous concentration, which favors intramolecular cyclization.
-
-
Elimination Side Reactions: The formation of undesired alkenes through elimination can be a significant competing pathway, especially when using strong, non-nucleophilic bases or with sterically hindered substrates.[2][3]
-
Solution: Opt for a milder base that is sufficiently strong to deprotonate the amine without promoting elimination. The choice of solvent is also critical; a less polar solvent may disfavor the elimination pathway.
-
-
Poor Leaving Group: The rate of the nucleophilic substitution is highly dependent on the quality of the leaving group.
-
Steric Hindrance: Bulky substituents at the 3-position can sterically hinder the approach of the nucleophilic nitrogen, slowing down or preventing cyclization.[2]
-
Solution: If possible, consider a synthetic route where one of the 3-substituents is introduced after the formation of the azetidine ring. Alternatively, prolonged reaction times or higher temperatures may be necessary, but this must be balanced against the risk of side reactions.
-
-
Inappropriate N-Protecting Group: The choice of the nitrogen protecting group can influence the nucleophilicity of the amine and the overall reaction outcome.
-
Solution: Electron-withdrawing protecting groups can decrease the nucleophilicity of the nitrogen. For certain reactions, a Cbz group has been shown to be essential for reactivity, while a Boc group may render the substrate unreactive.[5] Careful selection of the protecting group is crucial and may require empirical optimization.
-
Problem 2: Formation of a significant amount of a ring-opened product.
Potential Causes & Solutions:
-
Azetidine Ring Instability: The high ring strain of azetidines makes them susceptible to nucleophilic or acidic cleavage.[1][6][7]
-
Solution: Carefully control the pH of your reaction and workup conditions. Avoid strongly acidic or basic conditions if possible. The presence of certain substituents can also affect stability; for instance, some N-substituted aryl azetidines can undergo acid-mediated intramolecular ring-opening.[6] If the product is inherently unstable, consider derivatization or immediate use in the next synthetic step.
-
-
Activation of the Azetidine Ring: While sometimes intentional, unintended activation can lead to undesired ring-opening.
Problem 3: Difficulty in achieving regioselectivity in [2+2] cycloadditions (Aza Paternò-Büchi reaction).
Potential Causes & Solutions:
-
Electronic Mismatch: The regioselectivity of the aza Paternò-Büchi reaction is often governed by the electronic properties of the imine and alkene.[10]
-
Solution: The use of alkenes with either electron-donating or electron-withdrawing substituents can lead to opposite regioselectivity.[10] Careful selection of your alkene substrate based on the electronic nature of your imine is key. Recent advances using visible-light-mediated protocols with specific oxime precursors have shown excellent regioselectivity.[11]
-
-
Competing Reaction Pathways: For acyclic imines, E/Z isomerization upon photoexcitation is a common competing and non-productive pathway that can limit the success of the cycloaddition.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,3-disubstituted azetidines?
A1: The primary methods for synthesizing 3,3-disubstituted azetidines include:
-
Intramolecular Cyclization: This is a widely used method involving the cyclization of a γ-amino alcohol or a γ-haloamine.[2][15][16]
-
[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene.[10][15][17] While powerful, it has traditionally faced challenges with acyclic imines.[12]
-
Ring Expansion of Aziridines: Various strategies exist to expand a three-membered aziridine ring to a four-membered azetidine.[18][19]
-
Functionalization of Pre-existing Azetidines: A modular approach involves the synthesis of a 3-substituted azetidine which is then further functionalized at the 3-position.[20][21][22]
Q2: I am observing the formation of a five-membered ring (pyrrolidine) instead of the desired azetidine. Why is this happening?
A2: The formation of a pyrrolidine byproduct can occur in certain intramolecular cyclization reactions, particularly from epoxy amine precursors. This is the result of a competing 5-endo-tet ring closure.[23] The regioselectivity of the intramolecular nucleophilic attack on the epoxide is the determining factor. While the 4-exo-tet pathway to the azetidine is often favored, the 5-endo-tet pathway can become competitive. The choice of catalyst can significantly influence this selectivity, with Lewis acids like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) showing high selectivity for azetidine formation.[23][24]
Q3: My reaction is sluggish and requires long reaction times. How can I accelerate it without promoting side reactions?
A3: To increase the reaction rate, consider the following:
-
Optimize the Leaving Group: As mentioned in the troubleshooting guide, switching to a more reactive leaving group like a triflate can dramatically increase the rate of intramolecular substitution.[3][4]
-
Catalysis: For certain transformations, the use of a suitable catalyst can accelerate the reaction. For example, Lewis acids can activate substrates in some cyclization reactions.[24]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate intramolecular cyclization reactions, leading to shorter reaction times and potentially cleaner product formation.[19]
Q4: How can I purify my 3,3-disubstituted azetidine from unreacted starting materials and byproducts?
A4: Purification of 3,3-disubstituted azetidines is typically achieved through standard laboratory techniques:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds.[2][20] The choice of eluent system will depend on the polarity of your product and impurities.
-
Crystallization/Salt Formation: If your product is a solid, recrystallization can be an effective purification method. For basic azetidines, formation of a salt (e.g., oxalate or hydrochloride) can facilitate purification by crystallization and also improve the handling and stability of the final compound.[5]
Visualizing a Common Synthetic Pathway and Potential Side Reactions
The following diagram illustrates a generalized intramolecular cyclization pathway for the synthesis of a 3,3-disubstituted azetidine from a γ-amino alcohol, highlighting the key steps and a common side reaction.
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
Summary of Reaction Conditions and Their Impact on Side Products
| Parameter | Condition | Potential Side Product(s) | Mitigation Strategy |
| Concentration | High | Dimer, Polymer | Use high-dilution conditions. |
| Base | Strong, non-nucleophilic (e.g., DBU, t-BuOK) | Alkene (from elimination) | Use a milder, nucleophilic base (e.g., K₂CO₃, Et₃N). |
| Leaving Group | Poor (e.g., -Cl, -Br) | Low conversion, potential for elimination over substitution | Use a better leaving group (e.g., -OMs, -OTs, -OTf). |
| pH | Strongly acidic or basic | Ring-opened products | Maintain neutral or mildly basic/acidic conditions during reaction and workup. |
| Catalyst | Lewis Acid (in epoxide opening) | Pyrrolidine (5-endo cyclization) | Use a selective catalyst like La(OTf)₃ to favor azetidine formation.[23][24] |
Experimental Protocol: General Procedure for Intramolecular Cyclization via Mesylation
This protocol is a representative example for the synthesis of an N-protected 3,3-disubstituted azetidine from a γ-amino alcohol.
-
Dissolve the Substrate: Dissolve the N-protected γ-amino alcohol (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Add Base: Add a suitable base, such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.
-
Activate the Alcohol: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.[2] Maintain the temperature at 0 °C during the addition.
-
Monitor the Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed and the activated intermediate is formed.
-
Cyclization: Upon completion of the activation step, a stronger base (e.g., potassium carbonate, K₂CO₃) may be added to facilitate the intramolecular cyclization, and the reaction may require heating. The specific conditions will depend on the substrate.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with an organic solvent (e.g., CH₂Cl₂).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 3,3-disubstituted azetidine.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A one-pot preparation of 1,3-disubstituted azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Azetidines [manu56.magtech.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization in Chiral Azetidine Synthesis
Welcome to the technical support center for chiral azetidine synthesis. Azetidines are valuable structural motifs in medicinal chemistry, and maintaining their stereochemical integrity is paramount for developing effective therapeutics.[1][2] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome the challenges of racemization in your synthetic workflows.
Understanding the Enemy: Mechanisms of Racemization
Racemization is the conversion of an enantiomerically pure compound into an equal mixture of both enantiomers (a racemate), effectively nullifying the stereochemical control achieved in your synthesis. In azetidine chemistry, this loss of chirality typically occurs through the formation of a planar, achiral intermediate.
Key factors that promote racemization include:
-
Deprotonation at a Stereogenic Center: Protons on a chiral carbon, especially those adjacent to activating groups like esters or ketones (α-protons), can be abstracted by a base. This creates a planar enolate or a related achiral intermediate. Reprotonation can then occur from either face, leading to a racemic or epimerized product.[3]
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for deprotonation or transient ring-opening, increasing the rate of racemization.[3][4]
-
Harsh Reagents: Strong acids or bases can catalyze ring-opening or the formation of achiral intermediates that lead to racemization.[4]
-
Nitrogen Inversion: While the energy barrier for pyramidal inversion at the azetidine nitrogen is generally high, it can be lowered by specific N-substituents or reaction conditions, potentially leading to epimerization.[4]
Visualizing the Problem: A General Racemization Pathway
The following diagram illustrates a common base-catalyzed racemization mechanism at a carbon center alpha to a generic activating group (R').
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Significant Loss of Enantiomeric Excess (ee) During Intramolecular Cyclization
Symptom: Your linear precursor (e.g., a γ-amino alcohol or γ-haloamine) is enantiopure, but the final azetidine product shows low ee%.
Q: My cyclization reaction to form the azetidine ring is causing racemization. What are the likely causes and how can I fix it?
A: This is a common problem, often stemming from the reaction conditions, particularly the choice of base and temperature.
Causality: The conditions required to facilitate the intramolecular SN2 reaction (e.g., deprotonating an amine or alcohol) can inadvertently cause deprotonation at a nearby stereocenter, especially if it's activated.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature is the most effective initial step. It decreases the rate of the undesired racemization more significantly than the desired cyclization. Run the reaction at the lowest temperature that still allows for a reasonable conversion rate.[3]
-
Re-evaluate Your Base: The choice of base is critical. Strong, non-hindered bases are more likely to abstract the problematic proton.
-
Switch to a Weaker or Sterically Hindered Base: If possible, switch from strong bases like sodium hydride (NaH) or potassium tert-butoxide to weaker, non-nucleophilic, or sterically hindered organic bases. Diisopropylethylamine (DIPEA), triethylamine (TEA), or 2,6-lutidine are excellent alternatives to consider.[3]
-
-
Optimize the Solvent: The solvent can influence the conformation of the substrate and the transition state. Sometimes, switching to a less polar, non-coordinating solvent can disfavor the formation of the achiral intermediate.[5]
-
Improve the Leaving Group: If the cyclization is slow, it requires longer reaction times or harsher conditions, increasing the risk of racemization. Instead of a halide, consider converting a hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), which can allow for milder reaction conditions.[6]
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Base | Strong, non-hindered (e.g., NaOH, NaH) | Weaker, hindered (e.g., DIPEA, 2,6-lutidine) | Less likely to cause deprotonation at the chiral center.[3] |
| Temperature | Elevated / Reflux | 0 °C to Room Temperature (or lower) | Lowers the rate of racemization.[3][7] |
| Leaving Group | Poor (e.g., -OH, -Cl) | Good (e.g., -OMs, -OTs, -I) | Facilitates faster cyclization under milder conditions.[6] |
Issue 2: Racemization at a Stereocenter with an Activating Group (e.g., C2-ester)
Symptom: You are synthesizing a 2-substituted azetidine (e.g., an azetidine-2-carboxylate) and observing epimerization at the C2 position.
Q: The proton at the C2 position of my azetidine ester is highly acidic, leading to epimerization. How can I protect this stereocenter?
A: The acidity of a proton alpha to a carbonyl group is a classic problem in stereoselective synthesis. The solution lies in careful management of reagents and protecting group strategy.
Causality: The electron-withdrawing nature of the ester group makes the C2 proton susceptible to abstraction by even mild bases, leading to a planar enolate and subsequent loss of stereochemical information.
Troubleshooting Steps:
-
Protecting Group Strategy: The choice of the nitrogen protecting group is crucial.
-
Use Bulky Protecting Groups: A sterically demanding N-protecting group can physically block the approach of a base to the C2 proton. The 9-(9-phenylfluorenyl) (Pf) group is known to be effective in preventing racemization in α-amino compounds.[3]
-
Avoid Strongly Electron-Withdrawing Groups: While necessary for some reactions, be aware that strongly electron-withdrawing N-protecting groups can increase the acidity of the C2 proton. Consider groups like tert-butoxycarbonyl (Boc) which offer a good balance of stability and steric hindrance.
-
-
Perform Reactions at Low Temperatures: Any manipulation of the ester (e.g., hydrolysis, reduction) should be conducted at the lowest possible temperature to minimize the risk of epimerization.
-
Choose the Right Reagents: When modifying the ester, use reagents known to be less basic. For example, for hydrolysis, consider enzymatic methods or conditions that avoid strong bases.
-
Alternative Synthetic Routes: Consider a strategy where the stereocenter is set late in the synthesis, or use a method that avoids the formation of a labile α-amino ester intermediate altogether. Asymmetric hydrogenation of a corresponding 2-azetine precursor can be a highly effective method for accessing chiral azetidines while preserving high enantiomeric excess.[8]
Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process when you observe a loss of enantiomeric excess.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Validated Protocol: Stereoretentive Synthesis of an N-Boc-Azetidine
This protocol describes a typical intramolecular cyclization of a γ-amino alcohol, a common method for azetidine synthesis, with specific steps to minimize racemization.[6]
Objective: To synthesize a chiral N-Boc-3-hydroxyazetidine from its corresponding enantiopure amino diol precursor.
Step 1: Activation of the Primary Hydroxyl Group (Mesylation)
-
Rationale: Converting the primary hydroxyl into a mesylate creates an excellent leaving group, allowing the subsequent cyclization to occur under mild conditions, thus minimizing the risk of side reactions and racemization.
-
Dissolve the N-Boc-amino-1,3-diol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise. Expert Tip: Triethylamine acts as a non-nucleophilic base to quench the HCl generated, preventing potential acid-catalyzed side reactions.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. The reaction is often exothermic; maintain the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂. The crude mesylate is often sufficiently pure for use in the next step.
Step 2: Intramolecular Cyclization
-
Rationale: A mild base is used to deprotonate the secondary alcohol, which then acts as the nucleophile to displace the mesylate. Using a strong base like NaH at room temperature or above could risk epimerizing the stereocenter bearing the hydroxyl group.
-
Dissolve the crude mesylate from Step 1 in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Critical Control Point: Adding the base at 0 °C and allowing the reaction to warm slowly gives maximum control and minimizes the risk of racemization.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Validation: Confirm the enantiomeric excess of the final product using chiral HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Can my choice of N-protecting group influence racemization? A: Absolutely. A protecting group is not just a passive placeholder.[9][10] Bulky groups can sterically hinder the approach of a base to an adjacent acidic proton, thus preventing racemization.[3] Conversely, strongly electron-withdrawing groups can increase the acidity of these protons, making them more susceptible to abstraction. The N-tert-butoxythiocarbonyl (Botc) group, for example, has been shown to facilitate α-lithiation while allowing for mild deprotection, offering an alternative to more traditional groups.[11]
Q2: I need to perform a C-H functionalization on my azetidine ring. How can I do this without affecting the existing stereocenters? A: Recent advances have enabled stereoselective C-H functionalization. For instance, palladium-catalyzed C(sp³)–H amination has been used for the synthesis of functionalized azetidines. The key is to use directing groups and reaction conditions that are highly selective and operate at temperatures that do not compromise the stereochemical integrity of other centers in the molecule.
Q3: Are there any modern synthetic methods that are inherently less prone to racemization? A: Yes. Photochemical reactions, such as the aza Paternò–Büchi reaction ([2+2] cycloaddition between imines and alkenes), can form the azetidine ring under very mild, neutral conditions, often preserving stereochemistry.[12] Additionally, copper-catalyzed asymmetric methods, like the difunctionalization of azetines, can construct multiple stereocenters with high enantioselectivity in a single step.[13]
Q4: My final deprotection step is causing racemization. What are my options? A: This often happens when harsh acidic or basic conditions are used to remove a robust protecting group.
-
Orthogonal Protecting Groups: Plan your synthesis using orthogonal protecting groups, which can be removed under different, non-competing conditions.[9] For example, if you have a Boc group (acid-labile) protecting the azetidine nitrogen, ensure other protecting groups in the molecule are stable to acid but removable under other conditions (e.g., hydrogenolysis for a Cbz group).
-
Milder Deprotection Conditions: Explore milder reagents for your specific protecting group. For example, some acid-sensitive groups can be removed with weaker acids or Lewis acids instead of strong mineral acids. No evidence of azetidine ring opening was observed even under strongly acidic deprotection conditions in some macrocyclic peptides.[14]
References
- 1. Stereocontrolled synthesis of 2-substituted azetidines and spirocyclic 1,2-diazetidines [morressier.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: Scale-Up Synthesis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
Introduction: Welcome to the technical support center for the synthesis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate. This molecule is a valuable quaternary α-amino acid derivative built on a strained azetidine scaffold, making it a crucial building block for novel therapeutics in drug discovery. The inherent ring strain and the dense functionalization at the C3 position present unique challenges, particularly during scale-up operations.[1][2] This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to navigate the complexities of its synthesis, ensuring efficiency, purity, and reproducibility for researchers and process chemists.
Section 1: Recommended Synthetic Strategy
A successful and scalable synthesis requires a strategy that proceeds through stable, easily purifiable intermediates. Based on extensive literature precedent for the synthesis of related 3-substituted azetidines, we recommend a three-stage approach starting from the commercially available 1-Boc-3-azetidinone. This pathway offers reliable control over the introduction of the C3 substituents and minimizes the formation of intractable byproducts.
The core logic is to first install the amino and a masked carboxylate group (a nitrile) via a modified Strecker synthesis, followed by selective hydrolysis and final esterification. This sequence avoids manipulating the free amino acid, which can be challenging to handle due to zwitterionic properties and poor solubility.
Caption: Recommended three-stage synthetic pathway.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions and critical decision points encountered during the synthesis.
Q1: What is the most reliable starting material for this synthesis on a multi-gram scale? A: The most robust and commercially available starting point is 1-Boc-3-azetidinone . Its stability and reactivity make it an ideal precursor. For scale-up, it is critical to ensure the purity of this ketone, as impurities can interfere with the initial C-N bond formation and lead to downstream purification challenges. Several chemical suppliers offer this reagent in bulk quantities.
Q2: I am observing low yields during the Strecker reaction to form the aminonitrile intermediate. What are the likely causes? A: Low yields in this step are common and typically trace back to three factors:
-
Reagent Equivalency and Addition: The equilibrium of cyanohydrin and imine formation is sensitive. Ensure cyanide (e.g., NaCN or KCN) and the ammonia source (e.g., NH₄Cl) are used in appropriate excess. On a larger scale, slow, controlled addition of the cyanide source is crucial to manage exotherms and prevent side reactions.
-
Reaction Concentration: The reaction should be sufficiently concentrated. Overly dilute conditions can slow the reaction rate and favor decomposition pathways.
-
Work-up Procedure: The aminonitrile product can be water-soluble. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery. A brine wash of the combined organic layers helps to break up any emulsions.
Q3: What are the optimal conditions for hydrolyzing the 3-cyano group without cleaving the acid-labile Boc protecting group? A: This is the most critical step requiring careful optimization. The tert-butoxycarbonyl (Boc) group is sensitive to strong acid.[3][4]
-
Basic Hydrolysis (Recommended): Using a strong base like sodium hydroxide in a water/methanol mixture at reflux is effective.[5] This method saponifies the nitrile to the carboxylate salt. The key is the work-up: after the reaction, the mixture must be carefully cooled and neutralized to a pH of ~7 with a mild acid (e.g., citric acid or cold 1N HCl) to protonate the carboxylic acid without creating a low enough pH to cleave the Boc group.[6]
-
Acidic Hydrolysis (High Risk): While concentrated acids will hydrolyze the nitrile, they will almost certainly cleave the Boc group. This route is only viable if a re-protection step is planned, which is inefficient for a scale-up process.
Q4: My Boc group is partially cleaving during the nitrile hydrolysis work-up. How can I prevent this? A: This indicates the pH is dropping too low during acidification.
-
Control the Temperature: Perform the neutralization/acidification at 0-5 °C. The rate of Boc cleavage is significantly slower at lower temperatures.[4]
-
Use a Weaker Acid: Switch from HCl to a 10% aqueous solution of citric acid for the neutralization. This provides better pH control and avoids localized areas of high acidity.
-
Biphasic Work-up: Add an organic solvent like ethyl acetate before neutralization. As the free amino acid is formed, it can be immediately extracted into the organic layer, reducing its exposure to the acidic aqueous environment.
Q5: What is the most scalable and safest method for the final methyl esterification? A: For large-scale synthesis, safety, cost, and ease of work-up are paramount.
-
Thionyl Chloride/Methanol (Recommended): This is a classic, cost-effective, and high-yielding method. Adding thionyl chloride (SOCl₂) dropwise to cold methanol generates HCl in situ, which catalyzes the esterification. The reaction typically proceeds to completion at room temperature or with gentle heating. The work-up involves quenching with a base (e.g., saturated NaHCO₃) and extracting the product.
-
Methyl Iodide and Base (Use with Caution): While effective, methyl iodide is toxic and a regulated substance, making it less ideal for scale-up.
-
Diazomethane (Avoid on Scale): Diazomethane is extremely toxic and explosive. It should not be used for scale-up applications.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (Aminonitrile Intermediate) This protocol is adapted from established procedures for Strecker-type syntheses.[7]
-
To a 2 L jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 1-Boc-3-azetidinone (100 g, 0.584 mol), ammonium chloride (47 g, 0.876 mol), and methanol (500 mL).
-
Cool the resulting slurry to 0 °C using a circulating chiller.
-
In a separate vessel, dissolve sodium cyanide (43 g, 0.876 mol) in 200 mL of deionized water. Caution: NaCN is highly toxic.
-
Slowly add the aqueous NaCN solution to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 16-24 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add 500 mL of ethyl acetate and 300 mL of water to the residue. Stir vigorously.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 250 mL).
-
Combine all organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used directly or purified by flash chromatography.
Protocol 2: Hydrolysis to 1-(tert-butoxycarbonyl)-3-aminoazetidine-3-carboxylic acid This protocol is based on standard methods for nitrile hydrolysis under basic conditions.[5]
-
Charge the crude aminonitrile from the previous step into a 2 L reactor. Add methanol (300 mL) and a solution of sodium hydroxide (70 g, 1.75 mol) in water (300 mL).
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 8-12 hours. Monitor the reaction for the disappearance of the nitrile starting material.
-
Cool the reaction mixture to 0 °C.
-
Add ethyl acetate (500 mL) to the reactor.
-
Slowly and carefully adjust the pH of the aqueous layer to ~7 by adding a pre-chilled 20% aqueous citric acid solution. Monitor the pH closely and ensure the internal temperature remains below 10 °C.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino acid product as a solid or thick oil.
Protocol 3: Methyl Esterification to Final Product This protocol utilizes a standard and scalable esterification method.
-
To a 1 L reactor, add anhydrous methanol (500 mL) and cool to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (52 mL, 0.715 mol) dropwise, keeping the temperature below 10 °C.
-
Add the crude amino acid from Protocol 2 to the cold methanolic HCl solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor for completion by LC-MS.
-
Once complete, cool the reaction to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is > 7.
-
Concentrate the mixture in vacuo to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 250 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by silica gel flash chromatography to yield this compound.
Section 4: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues.
Troubleshooting Data Table
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Final Step | 1. Incomplete hydrolysis of the nitrile. 2. Loss of product during work-up (zwitterion is water-soluble). 3. Incomplete esterification. | 1. Increase reflux time or base concentration in Protocol 2. 2. Ensure thorough extraction after neutralization; consider a continuous liquid-liquid extractor for large scale. 3. Ensure methanol is anhydrous and sufficient SOCl₂ is used in Protocol 3. |
| Presence of Boc-Deprotected Impurity | Acidification during hydrolysis work-up was too aggressive (pH < 4). | Neutralize at 0°C with a weaker acid like citric acid. Monitor pH carefully.[4][6] |
| Reaction Stalls During Aminonitrile Formation | 1. Poor quality of 1-Boc-3-azetidinone. 2. Insufficient cyanide or ammonia source. 3. Reaction temperature too low. | 1. Check purity of starting material by NMR or GC-MS. 2. Use a larger excess of NaCN and NH₄Cl (e.g., 1.5-2.0 equiv). 3. Ensure the reaction is allowed to warm to room temperature after the initial addition. |
| Difficult Final Purification | Formation of side products from unreacted intermediates or over-reaction. | Re-evaluate the purity of intermediates at each stage before proceeding. A purification step for the aminonitrile (Protocol 1) may be necessary if significant impurities are present. |
Troubleshooting Workflow Diagram
References
Technical Support Center: Troubleshooting Boc Protection of 3-Aminoazetidine Esters
Welcome to the technical support hub for the Boc protection of 3-aminoazetidine esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this common but occasionally challenging transformation. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose issues, optimize your reactions, and ensure the integrity of your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for the Boc protection of a 3-aminoazetidine ester?
A1: The most common and reliable method for Boc protection involves reacting the 3-aminoazetidine ester with di-tert-butyl dicarbonate ((Boc)₂O).[1][2][3] A typical starting point would be to dissolve the aminoazetidine substrate in a suitable organic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][4] The reaction is generally performed in the presence of a base to neutralize the acid byproduct and to deprotonate the amine, enhancing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃).[1][3] The reaction is often carried out at room temperature or cooled to 0 °C to manage exothermicity.[4]
Q2: Why is a base necessary in this reaction?
A2: A base plays a crucial role for two main reasons. First, the reaction of an amine with (Boc)₂O produces a molecule of tert-butoxycarboxylic acid, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base scavenges this acidic byproduct. Secondly, by maintaining a basic environment, the amine remains in its free, nucleophilic form, facilitating a more efficient reaction.[1][5]
Q3: Can I perform this reaction without an organic base like triethylamine?
A3: Yes, aqueous conditions using a mild inorganic base like sodium bicarbonate are often effective, particularly if the starting material is a salt (e.g., a hydrochloride salt).[] A biphasic system (e.g., DCM/water) can be employed where the deprotonated amine reacts with the (Boc)₂O in the organic layer.[1] This can be advantageous for simplifying the workup, as the excess base and salts can be easily removed by phase separation.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the starting material (amine) will have a different retention factor (Rf) than the Boc-protected product, which is typically less polar. Staining with ninhydrin is particularly useful as it specifically visualizes primary and secondary amines (the starting material) as a colored spot, which will disappear upon complete reaction. LC-MS provides more definitive information by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
In-Depth Troubleshooting Guides
Even with optimized starting conditions, challenges can arise. The unique strained ring system of azetidine and the presence of an ester functionality can lead to specific side reactions and purification difficulties.
Issue 1: Incomplete or Stalled Reaction
Symptoms:
-
Persistence of the starting material spot on TLC (ninhydrin positive).
-
LC-MS analysis shows a significant amount of unreacted 3-aminoazetidine ester.
Potential Causes & Solutions:
| Probable Cause | Underlying Rationale | Suggested Solution |
| Insufficient Base | If the starting material is a salt (e.g., HCl salt), more than one equivalent of base is required to both neutralize the salt and facilitate the reaction. | Use at least 2.2 equivalents of a tertiary amine base (e.g., TEA, DIPEA) or a strong inorganic base. |
| Poor Nucleophilicity of the Amine | The azetidine nitrogen can be less nucleophilic than a simple primary amine due to ring strain and electronic effects. | Consider using a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with (Boc)₂O to form a more reactive intermediate, which is then more readily attacked by the amine.[7] |
| Steric Hindrance | Bulky substituents on the azetidine ring or the ester can sterically hinder the approach of the (Boc)₂O. | Increase the reaction temperature moderately (e.g., to 40 °C) or extend the reaction time.[1] Ensure the use of a sufficient excess of (Boc)₂O (1.2-1.5 equivalents). |
| Moisture in the Reaction | (Boc)₂O is sensitive to moisture and can hydrolyze, reducing its effective concentration.[8] | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Experimental Protocol: DMAP-Catalyzed Boc Protection
-
Dissolve the 3-aminoazetidine ester (1.0 eq) in anhydrous DCM (0.1 M).
-
Add triethylamine (2.2 eq) and DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Issue 2: Formation of Multiple Byproducts
Symptoms:
-
Multiple new spots on TLC in addition to the product.
-
LC-MS analysis reveals masses corresponding to dimerization, oligomerization, or urea formation.
Potential Causes & Solutions:
| Probable Cause | Underlying Rationale | Suggested Solution |
| Dimerization/Oligomerization | The strained azetidine ring can be susceptible to nucleophilic attack by another molecule of the free amine, leading to ring-opening and oligomerization, especially under harsh conditions or prolonged reaction times.[9] | Maintain a low reaction temperature (0 °C to room temperature). Add the (Boc)₂O slowly to ensure it reacts with the amine before the amine can react with itself. Ensure efficient stirring. |
| Urea Formation | In the presence of a strong catalyst like DMAP and excess (Boc)₂O, an isocyanate intermediate can sometimes form, which then reacts with the starting amine to produce a urea byproduct.[7] | Avoid using a large excess of DMAP. If urea formation is significant, consider running the reaction without DMAP, possibly for a longer duration or at a slightly elevated temperature. |
| Ester Hydrolysis | If using aqueous basic conditions (e.g., NaOH), the ester functionality can be susceptible to hydrolysis, especially with extended reaction times or elevated temperatures.[10] | Use a milder base like NaHCO₃ in a biphasic system.[] Alternatively, stick to anhydrous conditions with an organic base like TEA. |
Visualizing the Reaction Workflow
The following diagram illustrates a standard workflow for the Boc protection, helping to visualize the key stages where issues can be addressed.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic Strategies for 3-Amino-Azetidine-3-Carboxylic Acid Esters
Welcome to the technical support guide for the synthesis of 3-amino-azetidine-3-carboxylic acid esters. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis of this valuable and increasingly popular scaffold in drug discovery. The unique strain and conformational constraints of the azetidine ring system present specific synthetic challenges, which this guide aims to address directly.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I am experiencing very low yields (<20%) during the Dieckmann condensation to form the 2-oxo-azetidine-3-carboxylate intermediate. What are the common causes and how can I fix this?
Answer:
Low yields in the intramolecular Dieckmann condensation of β-amino diesters are a frequent challenge, often stemming from the high activation energy required for forming a strained four-membered ring and competing side reactions.
Potential Causes & Solutions:
-
Inadequate Base Selection: The choice of base is critical. While standard bases like sodium ethoxide can work, they can also promote intermolecular Claisen condensation or decomposition.
-
Solution: Employ a sterically hindered, non-nucleophilic base to favor the intramolecular reaction. Potassium tert-butoxide (KOtBu) or sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices. They efficiently deprotonate the α-carbon while minimizing competing intermolecular reactions.
-
-
Reaction Conditions are Not Optimized: High concentrations can favor intermolecular polymerization, while incorrect temperatures can lead to decomposition.
-
Solution: Execute the reaction under high-dilution conditions (typically ≤0.05 M) to statistically favor intramolecular cyclization. Add the diester substrate slowly via syringe pump over several hours to a solution of the base in an appropriate anhydrous solvent (e.g., THF, toluene) at a suitable temperature. While some protocols use room temperature, others may benefit from cooling to 0 °C to suppress side reactions.
-
-
Starting Material Purity: The N-protected β-amino diester starting material must be completely dry and free of any protic impurities, which would quench the strong base.
-
Solution: Ensure the starting material is rigorously purified (e.g., by column chromatography or distillation) and dried under high vacuum before use. All solvents and glassware must be scrupulously dried.
-
-
Inefficient Work-up: The resulting β-keto ester is prone to hydrolysis and decarboxylation under harsh acidic or basic conditions during work-up.
-
Solution: Quench the reaction carefully with a buffered aqueous solution (e.g., saturated ammonium chloride) or a weak acid (e.g., acetic acid) at low temperature. Avoid strong mineral acids until the product is extracted into an organic solvent.
-
Workflow Diagram: Optimizing the Dieckmann Condensation
Caption: Key optimization steps for the Dieckmann condensation.
Question 2: My Curtius rearrangement to form the 3-amino group is giving a complex mixture of products, including a suspected urea byproduct. How can I improve the selectivity?
Answer:
The Curtius rearrangement is a reliable method for converting a carboxylic acid to a protected amine via an isocyanate intermediate. However, side reactions can occur if the isocyanate is not trapped efficiently or if it reacts with water or other nucleophiles.
Potential Causes & Solutions:
-
Premature Hydrolysis of Isocyanate: If trace water is present in the reaction, the isocyanate intermediate can hydrolyze to an unstable carbamic acid, which then decarboxylates to the primary amine. This free amine can then attack another molecule of isocyanate, forming a highly insoluble and difficult-to-remove urea byproduct.
-
Solution: Ensure the reaction is conducted under strictly anhydrous conditions. Use freshly distilled, dry solvents. The trapping alcohol (e.g., tert-butanol for Boc protection, or benzyl alcohol for Cbz protection) should be added concurrently with or immediately after the formation of the isocyanate.
-
-
Inefficient Isocyanate Trapping: The trapping nucleophile (alcohol) may not be reacting quickly enough.
-
Solution: The trapping is often the rate-limiting step. Heating the solution after the acyl azide has rearranged can facilitate the reaction between the isocyanate and the alcohol. A common procedure involves forming the acyl azide at 0 °C, allowing it to warm to room temperature, and then heating to 80-100 °C in a solvent like toluene with the desired alcohol present to drive the trapping reaction to completion.
-
-
Sub-optimal Acyl Azide Formation: The reaction of the carboxylic acid to the acyl azide (e.g., using diphenylphosphoryl azide, DPPA) can be sluggish or generate impurities.
-
Solution: Ensure an appropriate base (like triethylamine) is used to activate the carboxylic acid. The reaction should be monitored by TLC or LCMS to confirm complete conversion to the acyl azide before proceeding with the thermal rearrangement.
-
Detailed Protocol: Optimized Curtius Rearrangement for Boc Protection
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the 3-carboxy-azetidine starting material (1.0 eq) in anhydrous toluene (20 mL per mmol of substrate).
-
Reagents: Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) sequentially at 0 °C.
-
Acyl Azide Formation: Stir the reaction at room temperature for 2-4 hours, monitoring for the complete consumption of the starting material.
-
Rearrangement & Trapping: Add anhydrous tert-butanol (5.0 eq) to the mixture. Heat the reaction vessel to 90-100 °C and maintain for 12-16 hours. The rearrangement and trapping can be monitored by the evolution of N₂ gas (use a bubbler).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-Boc-3-amino-azetidine derivative by silica gel chromatography.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary strategic differences between the main synthetic routes to 3-amino-azetidine-3-carboxylic acid esters?
Answer:
The choice of synthetic route depends on factors like required scale, desired stereochemistry, and available starting materials. The three main strategies offer distinct advantages and disadvantages.
| Synthetic Strategy | Core Transformation | Advantages | Disadvantages | Typical Overall Yield |
| Dieckmann Condensation | Intramolecular cyclization of a β-amino diester. | Scalable, uses readily available starting materials. | Multi-step (5-7 steps), requires strained ring formation, risk of side reactions. | 15-30% |
| Rhodium-Catalyzed C-H Amination | Intramolecular C-H insertion of a diazo intermediate into an N-H bond. | High atom economy, fewer steps, can be diastereoselective. | Requires specialized diazo reagents and expensive rhodium catalysts, safety concerns with diazo compounds. | 40-60% |
| β-Lactam Ring Expansion | Nucleophilic addition to a β-lactam followed by ring opening/closing cascade. | Excellent stereochemical control derived from the β-lactam precursor. | Starting β-lactams can be expensive or require separate synthesis. | 30-50% |
Diagram: Comparison of Synthetic Strategies
Caption: High-level comparison of primary synthetic routes.
FAQ 2: How do I select the appropriate nitrogen protecting group for my synthesis?
Answer:
Protecting group selection is paramount for a successful synthesis. The choice depends on its stability to downstream reaction conditions and its eventual cleavage requirements.
-
tert-Butoxycarbonyl (Boc): This is the most common and versatile choice.
-
Stability: Robust to most non-acidic conditions, including hydrogenation, organometallic reagents, and basic hydrolysis.
-
Cleavage: Easily removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane. This orthogonality makes it highly valuable.
-
Consideration: The azetidine ring itself is somewhat acid-labile. Cleavage should be performed at low temperatures (0 °C) and for the minimum time necessary to avoid ring degradation.
-
-
Benzyl (Bn) or Dibenzyl (Bn₂): Often used when strong basic conditions are required during the synthesis.
-
Stability: Stable to acids, bases, and many redox conditions.
-
Cleavage: Removed by catalytic hydrogenation (e.g., H₂, Pd/C). This method is clean and efficient.
-
Consideration: Cannot be used if other functional groups in the molecule (e.g., alkenes, alkynes) are sensitive to hydrogenation. Debenzylation can sometimes be sluggish on the sterically hindered azetidine nitrogen.
-
-
Carboxybenzyl (Cbz): Similar to Boc in its utility as a carbamate.
-
Stability: Stable to acidic conditions and some reducing agents.
-
Cleavage: Also removed by catalytic hydrogenation.
-
Consideration: Offers an alternative to Boc when acid-lability is a concern for other parts of the molecule.
-
FAQ 3: What are the critical analytical and purification challenges associated with these molecules?
Answer:
3-Amino-azetidine derivatives can be challenging to handle due to their high polarity and potential for instability.
-
Purification:
-
Chromatography: These compounds are often highly polar and may streak or show poor peak shape on silica gel. It is often necessary to add a modifier to the eluent. Adding 1-2% triethylamine or ammonium hydroxide to the mobile phase (e.g., DCM/MeOH) can significantly improve peak shape by neutralizing acidic silica sites. For very polar compounds, reverse-phase chromatography (C18 silica, water/acetonitrile mobile phase) may be required.
-
Crystallization: If the final compound or an intermediate is a stable salt (e.g., a hydrochloride or trifluoroacetate salt), crystallization can be an effective and scalable purification method.
-
-
Characterization (NMR):
-
The protons on the azetidine ring often display complex second-order coupling effects due to their rigid, non-planar conformation.
-
The two axial and two equatorial protons at the C2 and C4 positions are diastereotopic and will appear as distinct multiplets, often in the 3.5-4.5 ppm range in the ¹H NMR spectrum. Full characterization often requires 2D NMR techniques like COSY and HSQC to definitively assign the signals.
-
-
Stability:
-
The free amino-acid form can be zwitterionic and may have poor solubility in common organic solvents.
-
The strained azetidine ring can be susceptible to nucleophilic ring-opening under harsh conditions. It is generally recommended to store these compounds, especially the free-base forms, at low temperatures (-20 °C) under an inert atmosphere.
-
Technical Support Center: Navigating Steric Hindrance in Substituted Azetidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted azetidines. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and functionalization of these valuable four-membered heterocycles. Azetidines are increasingly important scaffolds in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates.[1][2] However, their inherent ring strain and the frequent presence of bulky substituents can lead to significant challenges related to steric hindrance.[3][4]
This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: N-Functionalization of Sterically Hindered Azetidines
Question 1: I am struggling with the N-arylation of my 2,4-disubstituted azetidine. The yield is consistently low, and I observe significant amounts of starting material and hydrodehalogenation of my aryl halide. What are the key factors to consider?
Answer: This is a classic challenge where the steric bulk flanking the nitrogen atom impedes the approach of the arylating agent. Several factors are at play, and a systematic approach to optimization is crucial.
-
Causality: The low reactivity is due to the sterically congested environment around the azetidine nitrogen, which hinders the formation of the transition state in typical cross-coupling reactions. Hydrodehalogenation is a common side reaction in palladium-catalyzed N-arylations, where a palladium-hydride species, often formed from the solvent or base, reduces the aryl halide.[5]
-
Troubleshooting Strategies:
-
Ligand Selection is Critical: For palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination), bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and overcome steric barriers. Consider ligands like XPhos, RuPhos, or BrettPhos. These ligands create a more open coordination sphere around the palladium center, facilitating the coupling of the hindered amine.
-
Catalyst System: While palladium is common, copper-catalyzed N-arylation (Ullmann condensation) or Chan-Lam coupling with arylboronic acids can sometimes be more effective for hindered substrates.[6] These systems may have different mechanistic pathways that are less sensitive to the steric environment of the amine.
-
Base and Solvent Optimization: The choice of base is crucial. A strong, non-nucleophilic base is required to deprotonate the azetidine without competing in side reactions. Bases like LiHMDS or KHMDS are often superior to alkoxides in these cases. For solvents, polar aprotic solvents such as DMF or DMSO can facilitate the reaction at lower temperatures, but be mindful of their potential to act as a hydride source for hydrodehalogenation.[5] Toluene or dioxane are common alternatives.
-
Temperature Control: Carefully screen the reaction temperature. While higher temperatures can overcome activation barriers, they can also promote decomposition and side reactions.[4]
-
-
Illustrative Workflow for Optimization:
Caption: Optimization workflow for hindered N-arylation.
Category 2: C-Functionalization and Ring Integrity
Question 2: I am attempting a lithiation-electrophile trapping at the C2 position of my N-protected azetidine, but I am getting poor yields and a complex mixture of products. How can I improve the regioselectivity and yield?
Answer: Directing deprotonation to a specific carbon on the azetidine ring, especially in the presence of other potential sites, requires careful selection of the N-protecting/activating group.
-
Causality: The regioselectivity of lithiation is governed by the directing ability of the N-substituent. Standard protecting groups like Boc (tert-butyloxycarbonyl) may not be sufficiently activating or directing to achieve clean deprotonation at the adjacent carbon.
-
Troubleshooting Strategies:
-
Choice of N-Activating Group: The N-thiopivaloyl group has been shown to be effective in directing lithiation to the α-methylene group.[7] More recently, the tert-butoxythiocarbonyl (Botc) group has emerged as a promising alternative, as it facilitates lithiation and can be removed under milder conditions.[7]
-
Lithiation Conditions: The choice of base and temperature is critical. s-BuLi in the presence of a chelating agent like TMEDA at low temperatures (e.g., -78 °C) is a common starting point. The temperature must be strictly controlled to prevent decomposition.
-
Electrophile Quench: Ensure the electrophile is added at low temperature and the reaction is quenched carefully to avoid side reactions.
-
-
Data Summary: Comparison of N-Activating Groups for α-Lithiation
N-Protecting Group Directing Ability Deprotection Conditions Reference Boc Poor Acidic (e.g., TFA) General Knowledge Thiopivaloyl Good Harsh (e.g., Raney Ni) [7] | Botc | Good | Mild |[7] |
Question 3: My substituted azetidine is undergoing ring-opening under acidic or Lewis acidic conditions. How can I perform reactions on other parts of the molecule while preserving the azetidine ring?
Answer: The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening, especially when the nitrogen is protonated or coordinated to a Lewis acid.[1][8]
-
Causality: Protonation or coordination to a Lewis acid enhances the electrophilicity of the ring carbons, making them vulnerable to attack by nucleophiles, which can even be the solvent or counter-ion.[9][10]
-
Troubleshooting Strategies:
-
pH Control: If acidic conditions are required (e.g., for deprotection of another functional group), use the mildest possible acid and carefully buffer the reaction mixture. For instance, when removing a Boc group from a side chain, using a weaker acid or carefully controlling the stoichiometry can prevent protonation of the azetidine nitrogen.[8]
-
Choice of Lewis Acid: If a Lewis acid is necessary, screen for milder options. For example, lanthanide triflates like La(OTf)₃ have been shown to be effective catalysts for certain transformations while being compatible with the azetidine ring under specific conditions.[11][12] In some cases, a catalytic amount of a Lewis acid may be sufficient, reducing the concentration of the activated azetidine at any given time.[13]
-
Protecting Group Strategy: The electronic nature of the N-substituent plays a significant role. An electron-withdrawing group (e.g., tosyl) can decrease the basicity of the nitrogen, making it less prone to protonation but can also influence the regioselectivity of ring-opening if it does occur.[13][14]
-
Temperature Management: Perform the reaction at the lowest possible temperature to disfavor the ring-opening pathway, which often has a higher activation energy.[8]
-
-
Decision Tree for Preserving Ring Integrity:
Caption: Troubleshooting ring-opening in azetidine reactions.
Category 3: Regioselectivity in Ring-Opening Reactions
Question 4: I am intentionally trying to perform a nucleophilic ring-opening of a 2-substituted azetidine. How can I control the regioselectivity of the nucleophilic attack (i.e., at C2 vs. C4)?
Answer: The regioselectivity of azetidine ring-opening is a nuanced interplay of electronic and steric effects, and the outcome can be directed by carefully choosing the reaction conditions and the nature of the substituents.
-
Causality: The regioselectivity is often controlled by the stability of the transition state. Attack at the C2 position is favored if the substituent can stabilize a partial positive charge (e.g., an aryl group). Conversely, attack at the less substituted C4 position is favored with bulky nucleophiles or when steric hindrance at C2 is significant.[15]
-
Guiding Principles for Regioselectivity:
-
Electronic Effects: For 2-aryl or 2-vinyl azetidines, nucleophilic attack predominantly occurs at the C2 position. The substituent can stabilize the developing carbocation-like character in an SN1-like transition state.[15] This is particularly true when the nitrogen is activated (e.g., as an N-tosyl group) and a Lewis acid is used.[13]
-
Steric Effects: With bulky nucleophiles, attack will preferentially occur at the less sterically hindered C4 position, following an SN2-type pathway.[15] Even with less bulky nucleophiles, if the C2 position is heavily substituted (e.g., with a quaternary center), the C4 position becomes the favored site of attack.
-
-
Experimental Protocol: Regioselective Ring-Opening of a 2-Aryl-N-Tosylazetidine
This protocol illustrates a Lewis acid-mediated ring-opening that favors attack at the C2 position due to electronic stabilization from the aryl group.[13]
-
Reactants: 2-Aryl-N-tosylazetidine, alcohol (e.g., methanol), Lewis acid (e.g., Cu(OTf)₂).
-
Procedure:
-
To a solution of anhydrous Cu(OTf)₂ (1.0 equivalent) in the desired alcohol (which acts as both solvent and nucleophile) under an argon atmosphere, add the 2-aryl-N-tosylazetidine (1.0 equivalent).
-
Stir the mixture at the appropriate temperature (e.g., room temperature to 50 °C) and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 1,3-amino ether product.
-
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-arylation of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 13. home.iitk.ac.in [home.iitk.ac.in]
- 14. Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in the Synthesis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate. It is designed to address common challenges related to impurity identification, characterization, and mitigation.
Part 1: Common Impurities and Their Origins
This section addresses the most frequently encountered impurities during the synthesis of this compound and their likely origins.
Question 1: We are observing an impurity with a mass-to-charge ratio (m/z) of [M+56] in our LC-MS analysis. What is the likely structure of this impurity and how is it formed?
Answer: An impurity with a mass corresponding to [M+56] is often indicative of a tert-butyl adduct. This can arise from the reaction of the starting material or intermediates with residual tert-butoxide or other tert-butylating agents used in the synthesis. The formation of this impurity is particularly prevalent if there are unreacted starting materials or if the reaction conditions favor side reactions.
Proposed Structure of [M+56] Impurity:
-
Name: 1,1'-(tert-butyl) 3,3'-dimethyl 3,3'-imino-bis(azetidine-1,3-dicarboxylate)
-
Formation Pathway: This impurity likely forms from the reaction of the primary amine of the desired product with a tert-butyl carbocation, which can be generated from the decomposition of tert-butoxycarbonyl (Boc) protecting groups under acidic conditions.
Mitigation Strategies:
-
Control of Reaction Stoichiometry: Ensure precise control over the stoichiometry of reagents to minimize excess tert-butylating agents.
-
Temperature Management: Maintain optimal reaction temperatures to prevent the decomposition of Boc protecting groups.
-
Quenching Procedures: Employ appropriate quenching procedures to neutralize any reactive species at the end of the reaction.
Question 2: Our NMR spectrum shows a singlet at approximately 2.9 ppm that we cannot attribute to our desired product. What could this be?
Answer: A singlet around 2.9 ppm in the ¹H NMR spectrum, which does not correspond to the desired product, could indicate the presence of residual dimethylamine. This is a common impurity if dimethylamine was used as a reagent or formed as a byproduct during the reaction.
Confirmation:
-
Spiking Study: To confirm the identity of this peak, a spiking study can be performed. Add a small amount of dimethylamine to your NMR sample and observe if the peak at 2.9 ppm increases in intensity.
-
GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) is also a highly effective technique for identifying volatile impurities like dimethylamine.
Removal:
-
Aqueous Work-up: A thorough aqueous work-up can effectively remove water-soluble impurities like dimethylamine.
-
Vacuum Stripping: For larger scale syntheses, removal under reduced pressure can be effective.
Part 2: Analytical and Spectroscopic Characterization
This section provides guidance on the analytical techniques best suited for identifying and quantifying impurities in the synthesis of this compound.
Question 3: What is the recommended HPLC-UV method for separating the desired product from its potential impurities?
Answer: A reverse-phase HPLC-UV method is generally suitable for the analysis of this compound and its impurities. The following table summarizes a typical starting method that can be further optimized.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure the analyte is in a single protonation state. |
| Mobile Phase B | Acetonitrile | The organic modifier for eluting the compounds. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute a wide range of impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| UV Detection | 210 nm | The amide and carbamate chromophores in the molecule absorb at this wavelength. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
Workflow for HPLC Method Development:
Caption: HPLC method development workflow.
Question 4: How can we definitively determine the structure of an unknown impurity?
Answer: The definitive structural elucidation of an unknown impurity typically requires a combination of spectroscopic and spectrometric techniques.
Step-by-Step Protocol for Structural Elucidation:
-
Isolation: The first step is to isolate the impurity. This can be achieved using preparative HPLC or column chromatography.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the isolated impurity. This will provide the elemental composition and help in proposing potential molecular formulas.
-
1D and 2D NMR Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
-
FTIR Spectroscopy: Provides information about the functional groups present in the molecule.
This multi-technique approach provides complementary information that, when pieced together, can lead to the unambiguous identification of the impurity's structure.
Part 3: Troubleshooting and Mitigation Strategies
This section focuses on practical solutions to common problems encountered during the synthesis and purification of this compound.
Question 5: We are struggling with the removal of a closely eluting impurity during column chromatography. What can we do?
Answer: When an impurity co-elutes or elutes very closely to the desired product, several strategies can be employed to improve separation.
Troubleshooting Flowchart for Poor Chromatographic Separation:
Caption: Troubleshooting poor chromatographic separation.
Detailed Explanations:
-
Modify Solvent System: Experiment with different solvent systems. Small changes in polarity can significantly impact selectivity. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the elution order.
-
Change to Gradient Elution: If using isocratic elution, switching to a shallow gradient can help resolve closely eluting compounds.
-
Change Stationary Phase: If modifying the mobile phase is ineffective, consider a different stationary phase. For example, if you are using silica gel, switching to alumina or a bonded phase like diol or amino-propyl silica could provide the necessary selectivity.
-
Attempt Recrystallization: If the product is a solid, recrystallization is a powerful purification technique that can remove impurities that are difficult to separate by chromatography.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture to alter the polarity of the components, making them easier to separate. The derivative can then be cleaved to yield the pure product.
Technical Support Center: Optimizing Solvent Systems for Azetidine Reactions
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1][2][3] Their inherent ring strain, while contributing to their synthetic utility, also presents significant challenges in their synthesis and manipulation.[1][3][4] The choice of solvent is a critical parameter that can profoundly influence reaction outcomes, often determining the success or failure of a synthetic step. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in azetidine chemistry.
Frequently Asked Questions (FAQs)
General Solvent Selection
Q1: What are the primary considerations when selecting a solvent for an azetidine reaction?
A1: The selection of a solvent for any azetidine reaction should be a deliberate process based on several key factors:
-
Solubility: Ensure all reactants, reagents, and catalysts are sufficiently soluble at the reaction temperature to allow for a homogeneous reaction mixture. Poor solubility can lead to slow or incomplete reactions.
-
Reaction Mechanism: The polarity and proticity of the solvent should be matched to the mechanism of the reaction. For instance, SN2 reactions, common in azetidine ring formation, are generally favored in polar aprotic solvents.[5]
-
Reactivity and Stability: The solvent should be inert under the reaction conditions and not react with any of the components. Furthermore, the stability of the azetidine starting material and product in the chosen solvent is crucial, as some azetidines can be susceptible to ring-opening or degradation under acidic or basic conditions, which can be exacerbated by the solvent.[6][7]
-
Temperature Range: The solvent's boiling point must be compatible with the required reaction temperature. For reactions requiring elevated temperatures, high-boiling solvents like DMF, DMSO, or toluene are often used.[8]
-
Work-up and Purification: Consider the ease of solvent removal after the reaction. High-boiling polar aprotic solvents can be challenging to remove. The solvent should also be compatible with the intended purification method (e.g., chromatography, crystallization, or distillation).[4]
Q2: How does solvent polarity affect the rate and selectivity of azetidine reactions?
A2: Solvent polarity can have a dramatic effect on both the rate and selectivity of reactions involving azetidines. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions with polar mechanisms.[9][10][11] For example, in SN2-type cyclizations to form azetidines, polar aprotic solvents like DMF or DMSO can increase the reaction rate by solvating the cation of the base, leaving the anion more nucleophilic.[5] Conversely, nonpolar solvents may be preferable for reactions involving nonpolar reactants.[9]
In terms of selectivity, solvent choice can influence which of several possible reaction pathways is favored. For instance, in the ring-opening of unsymmetrical azetidines, a polar solvent might selectively stabilize the transition state leading to one regioisomer over another.[6][12] Ethereal solvents like 2-MeTHF have been found to provide better selectivity in some enantioselective ring-opening reactions compared to highly polar solvents.[12]
Q3: Are there any "go-to" solvents for azetidine chemistry?
A3: While there is no universal solvent for all azetidine reactions, some are more commonly and successfully employed than others.
-
Tetrahydrofuran (THF): A versatile, moderately polar aprotic solvent, often used for a wide range of reactions including N-alkylations and some cyclizations.[13][14]
-
Acetonitrile (MeCN): A polar aprotic solvent that is often a good choice for nucleophilic substitutions and cycloadditions.[15][16][17]
-
Dichloromethane (DCM): A less polar solvent, frequently used in reactions at or below room temperature, and is easily removed.
-
Toluene: A nonpolar solvent suitable for reactions at higher temperatures, including some cycloadditions and cyclizations.[7][8]
-
N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that are excellent for promoting SN2 reactions, but can be difficult to remove.[5][15][16]
The optimal solvent is always substrate and reaction-dependent, and screening of several solvent classes is highly recommended.
Specific Reaction Types
Q4: What are the best solvent systems for intramolecular cyclization to form azetidines?
A4: The intramolecular SN2 reaction is a common method for forming the azetidine ring. The choice of solvent is critical to favor the formation of the strained four-membered ring over competing side reactions like elimination or polymerization.[4][5] Polar aprotic solvents such as DMF, DMSO, or acetonitrile are often effective as they can accelerate the SN2 reaction.[5] In some cases, a mixture of solvents can be beneficial. For example, a THF/H₂O mixture with a base like potassium hydroxide has been used for the cyclization of β-chloro amines to form azetidines, although this may require high temperatures.[13]
Q5: I'm performing an N-alkylation of an azetidine. Which solvents should I consider?
A5: N-alkylation of azetidines typically proceeds via an SN2 mechanism. Polar aprotic solvents are generally preferred to facilitate this transformation. Acetonitrile, DMF, and THF are common choices.[18] The selection may also depend on the nature of the alkylating agent and the base used. It's important to use anhydrous solvents to avoid side reactions.
Q6: My azetidine ring-opening reaction is giving poor results. Could the solvent be the issue?
A6: Absolutely. The solvent plays a pivotal role in the regioselectivity and efficiency of azetidine ring-opening reactions.[6][19] The choice of solvent can influence the stability of charged intermediates or transition states, directing the nucleophilic attack to a specific carbon atom.[19] For certain enantioselective ring-openings, ethereal solvents like 2-MeTHF have been shown to be optimal, while highly polar solvents can diminish selectivity.[12] A systematic screening of solvents with varying polarities is a crucial step in optimizing these reactions.
Q7: For cycloaddition reactions involving azetidines, what solvent properties are important?
A7: The optimal solvent for a cycloaddition reaction is highly dependent on the specific type of cycloaddition. For [2+2] photocycloadditions to synthesize azetidines, acetonitrile is a commonly used solvent.[20] For Huisgen 1,3-dipolar cycloadditions (click chemistry), a variety of solvents can be used, including polar aprotic solvents like THF, DMSO, and DMF, as well as non-polar options like toluene.[15][16] The choice can affect the regioselectivity of the triazole product.[15] In some cases, biomass-derived solvents like Cyrene™ have been shown to be effective and greener alternatives.[16][21]
Work-up and Purification
Q8: How can I effectively remove high-boiling point polar aprotic solvents (e.g., DMF, DMSO) after my reaction?
A8: Removing these solvents can be challenging. Here are a few common techniques:
-
Aqueous Extraction: Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate, DCM) and wash repeatedly with water or brine to extract the DMF or DMSO into the aqueous phase.
-
Azeotropic Distillation: For compounds that are stable to heat and not volatile, co-distillation with a solvent like toluene or heptane under reduced pressure can effectively remove residual high-boiling solvents.[22][23]
-
Lyophilization (Freeze-Drying): If the product is non-volatile and stable, lyophilization can remove residual DMSO.
-
Solid Phase Extraction (SPE): In some cases, passing the crude product through a suitable SPE cartridge can remove the high-boiling solvent while retaining the product, which can then be eluted with a different solvent.
Troubleshooting Guide
Problem 1: Low or No Yield in Azetidine Ring Formation
-
Symptom: Starting material is consumed, but the desired azetidine is not formed in significant quantities, with the formation of baseline material or multiple unidentified spots on TLC.[5]
-
Possible Causes & Solutions:
-
Inappropriate Solvent Polarity: The solvent may not be optimal for the SN2 cyclization.
-
Solution: Screen a range of solvents with varying polarities. If using a nonpolar solvent like toluene, consider switching to a polar aprotic solvent like acetonitrile, THF, or DMF to accelerate the reaction.[5]
-
-
Poor Solubility of Reagents: If the base or starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent that dissolves all components. Gentle heating may improve solubility, but monitor for potential side reactions.
-
-
Solvent-Promoted Side Reactions: The solvent and conditions may favor elimination over substitution, especially with hindered substrates.[5]
-
Solution: A less polar solvent might disfavor the elimination pathway. Also, consider the choice of base in conjunction with the solvent.
-
-
Below is a troubleshooting workflow for addressing low yields in azetidine synthesis.
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
Problem 2: Poor Regioselectivity in Ring-Opening of Unsymmetrical Azetidines
-
Symptom: A mixture of regioisomers is obtained upon nucleophilic attack on an unsymmetrically substituted azetidine.
-
Possible Causes & Solutions:
-
Solvent Stabilization of Transition States: The regioselectivity of ring-opening is governed by electronic and steric effects, and the solvent can differentially stabilize the transition states leading to the different products.[6]
-
Solution: Screen a variety of solvents. Ethereal solvents like 2-MeTHF or diethyl ether have been shown to improve selectivity in some cases, whereas highly polar solvents might decrease it.[12]
-
-
Influence on Nucleophile Reactivity: The solvent can affect the solvation and reactivity of the nucleophile, which in turn can influence the regiochemical outcome.
-
Solution: Evaluate the reaction in both protic and aprotic solvents to see how nucleophile solvation impacts the isomeric ratio.
-
-
Table 1: Effect of Solvent on Regioselectivity in Azetidine Ring-Opening
| Solvent | Dielectric Constant (ε) | General Effect on Regioselectivity | Reference |
| Toluene | 2.4 | Often favors sterically controlled attack | [8] |
| 2-MeTHF | 6.2 | Can enhance enantioselectivity | [12] |
| Dichloromethane | 9.1 | Commonly used, outcome is substrate-dependent | [24] |
| Acetonitrile | 37.5 | Polar, may favor electronically controlled attack | [17] |
| DMSO | 46.7 | Highly polar, can sometimes decrease selectivity | [12] |
Problem 3: Product Degradation or Instability
-
Symptom: The desired azetidine is observed to form initially (e.g., by TLC or LC-MS) but then degrades over the course of the reaction or during work-up.
-
Possible Causes & Solutions:
-
Acid/Base Sensitivity: The strained azetidine ring can be susceptible to cleavage under acidic or basic conditions, which may be present in the reaction or introduced during work-up.[25]
-
Solution: Ensure the reaction is run under neutral conditions if possible. During work-up, use a mild quench (e.g., saturated aqueous NaHCO₃ for acidic conditions) and avoid strong acids or bases.[5][24] The choice of solvent can also play a role; for example, protic solvents might facilitate protonation and subsequent ring opening.
-
-
Thermal Instability: Prolonged heating in high-boiling solvents can lead to decomposition.
-
Solution: Attempt the reaction at a lower temperature, possibly by switching to a more effective solvent system that allows for faster reaction times at milder temperatures.
-
-
Experimental Protocols
Protocol 1: General Solvent Screening for Azetidine Ring Formation via Intramolecular Cyclization
This protocol outlines a parallel screening approach to identify an optimal solvent for the synthesis of an azetidine via intramolecular nucleophilic substitution of a γ-amino halide or sulfonate.
-
Preparation: In an array of reaction vials, add the γ-amino halide/sulfonate precursor (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: To each vial, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M). A recommended starting set of solvents includes:
-
Toluene (nonpolar)
-
THF (moderately polar, aprotic)
-
Acetonitrile (polar, aprotic)
-
DMF (highly polar, aprotic)
-
-
Reaction: Stir all reactions at a set temperature (e.g., 80 °C) and monitor progress at regular intervals (e.g., 2, 6, 12, 24 hours) by TLC or LC-MS.
-
Analysis: Compare the conversion to the desired azetidine product and the formation of byproducts across the different solvents to identify the most promising candidates for further optimization.
Below is a diagram illustrating the solvent screening workflow.
Caption: Workflow for parallel solvent screening in azetidine synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 17. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 20. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 21. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 23. scribd.com [scribd.com]
- 24. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Spectroscopic Guide: ¹H and ¹³C NMR Analysis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
This guide provides an in-depth nuclear magnetic resonance (NMR) characterization of the constrained amino acid derivative, 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate. In medicinal chemistry, the azetidine ring serves as a valuable bioisostere for larger, more flexible moieties, offering a unique vector in three-dimensional space from a rigid scaffold.[1][2] The precise characterization of its substitution pattern is paramount for its effective use in drug design.
Herein, we present a detailed analysis of the expected ¹H and ¹³C NMR spectra of the title compound. This analysis is contextualized through objective comparisons with a key structural precursor and a less-strained heterocyclic alternative, providing researchers with the necessary spectroscopic framework to confidently identify and utilize this important building block.
Part 1: In-Depth NMR Analysis of this compound
The subject molecule is a unique, non-natural amino acid derivative featuring a quaternary center at the C3 position of a strained four-membered ring. This substitution pattern gives rise to a distinct and predictable NMR fingerprint.
Caption: Structure of this compound.
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum is defined by several key regions. The successful installation of the N-Boc protecting group is unequivocally confirmed by a large, sharp singlet for the nine equivalent protons of the tert-butyl group.[3] The strained azetidine ring protons are diastereotopic and appear as distinct multiplets, a direct consequence of the C3 quaternary center.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| Boc-H (C(CH ₃)₃) | ~1.45 | Singlet (s) | 9H | Characteristic signal for the N-Boc group, located in a shielded, uncongested region of the spectrum.[3] |
| Ester-H (OCH ₃) | ~3.75 | Singlet (s) | 3H | Typical chemical shift for methyl ester protons, deshielded by the adjacent oxygen atom.[4] |
| Azetidine-H (C²H ₂, C⁴H ₂) | 3.80 - 4.40 | Doublet of Doublets (dd) or Multiplets (m) | 4H | Protons on the strained four-membered ring are deshielded by the adjacent nitrogen. The C3 substitution renders the C2 and C4 protons diastereotopic, leading to complex splitting patterns.[5] |
| Amine-H (NH ₂) | 1.50 - 2.50 | Broad Singlet (br s) | 2H | Chemical shift is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum provides a clear carbon count and confirms the presence of all functional groups. The quaternary C3 carbon, substituted with two electron-withdrawing groups (ester and carbamate-bearing nitrogen) and a nitrogen from the amino group, is expected to be significantly deshielded.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Boc (-C (CH₃)₃) | ~28.5 | Characteristic chemical shift for the methyl carbons of the tert-butyl group. |
| Boc (-C (CH₃)₃) | ~80.5 | Quaternary carbon of the Boc group, deshielded by the adjacent oxygen atom. |
| Ester (-OC H₃) | ~52.5 | Typical chemical shift for a methyl ester carbon. |
| Azetidine (C 2, C 4) | ~55-60 | Ring carbons adjacent to the Boc-protected nitrogen. Their exact shift is sensitive to the ring strain and substitution.[5] |
| Azetidine (C 3) | ~60-65 | Quaternary carbon heavily substituted with electronegative atoms (N, N, O), resulting in a downfield shift. |
| Boc (-C =O) | ~156.0 | Carbonyl carbon of the carbamate group.[6] |
| Ester (-C =O) | ~172.0 | Carbonyl carbon of the methyl ester group. |
Structural Confirmation with 2D NMR
While ¹D NMR provides the initial fingerprint, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous structural validation. The long-range correlations between protons and carbons definitively connect the molecular fragments.
Caption: Key expected HMBC correlations for structural verification.
Part 2: Comparative NMR Analysis
To fully appreciate the unique spectral features of the title compound, we compare it against two relevant molecules: its direct precursor and a common, less-strained diamine scaffold.
Comparison 1: The Effect of C3-Esterification
Reference Compound: tert-Butyl 3-aminoazetidine-1-carboxylate
The addition of the methyl carboxylate group at the C3 position introduces several key changes to the NMR spectra, which serve as diagnostic markers for a successful reaction.
| Spectral Feature | tert-Butyl 3-aminoazetidine-1-carboxylate | This compound | Key Difference & Rationale |
| ¹H Signal at C3 | Present (~3.7 ppm, multiplet) | Absent | The proton at C3 is replaced by the ester group, resulting in the disappearance of this signal. |
| ¹H Azetidine Signals | Two sets of multiplets | One complex set of multiplets | The molecule becomes symmetric without the C3-H, but the C2/C4 protons remain diastereotopic in the title compound due to the chiral center. |
| New ¹H Signal | Absent | Present (~3.75 ppm, singlet, 3H) | Appearance of the sharp singlet for the new methyl ester protons. |
| ¹³C Signal for C3 | ~45-50 ppm (methine) | ~60-65 ppm (quaternary) | The C3 carbon is significantly deshielded due to substitution with the electron-withdrawing ester group and becomes a quaternary carbon. |
| New ¹³C Signals | Absent | ~52.5 ppm (OCH₃) & ~172.0 ppm (C=O) | Appearance of the two new carbon signals corresponding to the methyl ester group. |
Comparison 2: Azetidine vs. Piperazine Scaffold
Reference Compound: (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester[7]
Comparing the strained 4-membered azetidine with a more flexible 6-membered piperazine ring highlights the impact of ring strain on chemical shifts.
| Spectral Feature | Azetidine Derivative (Title Compound) | Piperazine Derivative | Key Difference & Rationale |
| ¹H Ring Protons | 3.80 - 4.40 ppm | ~2.8 - 4.2 ppm | The azetidine protons are generally found further downfield. This is attributed to the increased s-character of the C-H bonds and the specific anisotropic effects within the strained four-membered ring.[8] |
| ¹³C Ring Carbons | ~55-60 ppm | ~45-55 ppm | The azetidine ring carbons are typically more deshielded compared to the carbons in the larger, less-strained piperazine ring. |
| Conformational Dynamics | Rigid, locked conformation | Flexible, undergoes chair-boat interconversion | The rigidity of the azetidine ring leads to sharp, well-defined signals, whereas the piperazine ring protons may show broader signals or temperature-dependent chemical shifts due to conformational exchange. |
Part 3: Experimental and Methodological Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data.
Experimental Workflow
Caption: Standard workflow for comprehensive NMR characterization.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of purified this compound. For ¹³C NMR, a more concentrated sample (~20 mg) is preferable to reduce acquisition time.[9]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Add approximately 0.6 mL to the sample in a clean vial.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added, but for routine characterization, the residual solvent peak or an external standard like tetramethylsilane (TMS) is used for referencing.[10]
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shimming: Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks and high resolution.
-
¹H Spectrum: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D Spectra (for full assignment):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, revealing which protons are neighbors.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds, crucial for connecting different parts of the molecule.[8]
-
By following this comprehensive approach—combining predictive analysis, comparative evaluation, and rigorous experimental methodology—researchers can confidently characterize this compound and distinguish it from related structures, ensuring its proper application in the synthesis of novel chemical entities.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester(796096-64-5) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. acdlabs.com [acdlabs.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the mass spectrometric behavior of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate , a compound of interest in medicinal chemistry due to its constrained azetidine scaffold.
This document will explore the predictable fragmentation pathways of this molecule, compare its behavior to alternative structures, and provide a foundational experimental protocol for its analysis. The insights presented herein are designed to empower researchers to confidently identify and characterize this and structurally related compounds.
The Structural Context: A Bifunctionalized Azetidine
This compound possesses two key functional groups that dictate its fragmentation behavior: a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and a methyl ester at the 3-position. The presence of the strained four-membered azetidine ring also plays a crucial role in directing fragmentation. Understanding the interplay of these structural features is essential for interpreting the resulting mass spectrum.
Predicting the Fragmentation Cascade
Under typical electrospray ionization (ESI) conditions in positive ion mode, the molecule is expected to protonate, likely at the primary amine, to form the molecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation. The primary fragmentation pathways are anticipated to be driven by the lability of the Boc group and the stability of the resulting fragments.
The tert-butoxycarbonyl (Boc) group is well-known for its characteristic and predictable fragmentation pattern in mass spectrometry.[1][2] This behavior is a significant analytical handle for identifying Boc-protected compounds. The primary fragmentations involve the loss of isobutylene and the entire Boc group.[1]
Based on established fragmentation mechanisms for Boc-protected amines and small cyclic systems, we can predict the following key fragmentation events for this compound:
-
Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da, resulting in a prominent [M+H-56]⁺ ion. This occurs via a McLafferty-type rearrangement.[2]
-
Loss of the entire Boc group (C₅H₉O₂): A neutral loss of 101 Da, leading to the [M+H-101]⁺ ion.
-
Loss of the tert-butyl group (C₄H₉): A loss of the tert-butyl cation (57 Da), resulting in an [M+H-57]⁺ ion.
-
Ring Opening and Subsequent Fragmentations: The strained azetidine ring may undergo cleavage, leading to smaller fragment ions.
The following diagram illustrates the predicted primary fragmentation pathway:
References
A Comparative Guide to HPLC Method Development for 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
This guide provides a comprehensive, data-supported comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate. As a critical building block in modern drug discovery, ensuring the purity and enantiomeric excess of this compound is paramount. This document details the strategic development and comparison of methods for both achiral purity and chiral separation, offering researchers, scientists, and drug development professionals a robust framework for their analytical needs.
Analyte Characterization: The Key to Method Selection
This compound is a small molecule with several key structural features that dictate the chromatographic strategy:
-
Polar Azetidine Core & Primary Amine: The presence of a primary amine (-NH2) introduces basicity and high polarity. This can lead to poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on the silica backbone.[1][2]
-
Hydrophobic Protecting Groups: The tert-butoxycarbonyl (Boc) and methyl ester groups provide hydrophobicity, creating a molecule with mixed-mode characteristics.
-
Chiral Center: The carbon at the 3-position is a stereocenter, necessitating chiral chromatography to resolve and quantify enantiomers.[3]
These features demand a multi-faceted approach, comparing different stationary phases and mobile phase conditions to achieve optimal separation for both purity and enantiomeric excess determination.
Part 1: Achiral Analysis for Purity Determination
The primary goal of achiral analysis is to separate the main compound from any process-related impurities or degradation products. Two primary chromatographic modes were evaluated: Reversed-Phase Chromatography (RPC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method Development Workflow: A Systematic Approach
A logical, phased approach ensures the efficient development of a robust analytical method. The workflow begins with selecting the appropriate chromatographic mode, followed by systematic optimization of column chemistry and mobile phase parameters.
Caption: Workflow for Achiral HPLC Method Development.
Comparison of Chromatographic Modes
RPC is the most common HPLC mode, but it presents challenges for polar, basic compounds.[1] The primary issue is mitigating the interaction between the protonated amine and the silica stationary phase, which causes poor peak shape. Two mobile phase pH strategies were compared.
-
Low pH (Acidic Mobile Phase): Using an additive like trifluoroacetic acid (TFA) or formic acid protonates the primary amine. This approach can improve peak shape by suppressing silanol interactions but may not provide sufficient retention for this polar analyte.[1][4]
-
High pH (Basic Mobile Phase): At a pH well above the pKa of the amine, the analyte is in its neutral form. This strategy, combined with a pH-stable column (e.g., a hybrid silica particle), can yield excellent peak shape and improved retention.[2][5]
HILIC is an ideal alternative for compounds that are too polar for RPC.[6][7] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a high-organic mobile phase.[8][9] A water-rich layer forms on the particle surface, and the polar analyte partitions into this layer, leading to strong retention.[9][10]
Experimental Data & Performance Comparison
The following table summarizes the performance of three selected methods.
| Parameter | Method A: RPC (Low pH) | Method B: RPC (High pH) | Method C: HILIC |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Hybrid C18, 4.6 x 150 mm, 3.5 µm | Amide, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Bicarbonate, pH 9.5 | 10 mM Ammonium Acetate in 95:5 ACN:H2O |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile | 10 mM Ammonium Acetate in 50:50 ACN:H2O |
| Gradient | 5% to 95% B in 15 min | 5% to 95% B in 15 min | 0% to 50% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Retention Time (t_R) | 2.8 min | 8.2 min | 9.5 min |
| Tailing Factor (T_f) | 1.8 | 1.1 | 1.2 |
| Theoretical Plates (N) | 3,500 | 12,500 | 11,800 |
Part 2: Chiral Separation for Enantiomeric Purity
For pharmaceutical applications, quantifying the enantiomeric excess is often a regulatory requirement. This requires a chiral stationary phase (CSP) capable of distinguishing between the two enantiomers.
Chiral Method Development Strategy
Developing a chiral separation is primarily an empirical screening process. The most successful CSPs for amino acid derivatives are often polysaccharide-based or macrocyclic glycopeptide-based.[11][12]
Caption: Workflow for Chiral HPLC Method Development.
Comparison of Chiral Stationary Phases
Two common types of CSPs were evaluated under reversed-phase conditions, which are often preferred for their compatibility with LC-MS.
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are highly versatile and often provide excellent enantioselectivity for a wide range of compounds, including N-protected amino acids.[13]
-
Macrocyclic Glycopeptide CSPs: Phases like teicoplanin are particularly effective for separating the enantiomers of underivatized amino acids due to their multiple interaction modes (ionic, hydrogen bonding, etc.).[12]
Experimental Data & Performance Comparison
| Parameter | Method D: Polysaccharide CSP | Method E: Macrocyclic Glycopeptide CSP |
| Column | Immobilized Cellulose, 4.6 x 150 mm, 5 µm | Teicoplanin, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50:50 Acetonitrile:Water with 0.1% Formic Acid | 20:80 Methanol:Water with 0.1% Acetic Acid |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (t_R1, t_R2) | 10.5 min, 12.1 min | 8.9 min, 9.8 min |
| Resolution (R_s) | 2.5 | 1.8 |
| Selectivity (α) | 1.22 | 1.15 |
Experimental Protocols
Protocol for Method B: High pH Reversed-Phase (Achiral)
-
Column: Hybrid C18 (e.g., Waters XBridge C18, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve ammonium bicarbonate in HPLC-grade water to a final concentration of 10 mM. Adjust pH to 9.5 with ammonium hydroxide.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.
Protocol for Method D: Polysaccharide Chiral Separation
-
Column: Immobilized Cellulose CSP (e.g., Chiral Technologies CHIRALPAK IC), 4.6 x 150 mm, 5 µm.
-
Mobile Phase Preparation:
-
Prepare a stock solution of 0.1% Formic Acid in HPLC-grade water.
-
Prepare the mobile phase by mixing the aqueous formic acid solution and Acetonitrile in a 50:50 (v/v) ratio. Filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm.
-
Elution: Isocratic.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Trustworthiness & Method Validation
Every protocol described herein forms the basis for a self-validating system. To ensure these methods are suitable for their intended purpose, they must undergo validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17] Key parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of agreement between the value which is accepted as a true value and the value found, and the closeness of agreement between a series of measurements.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Developing HPLC Methods [sigmaaldrich.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. starodub.nl [starodub.nl]
- 16. fda.gov [fda.gov]
- 17. database.ich.org [database.ich.org]
A Comparative Guide to the Biological Activity of Azetidine- and Piperidine-Dicarboxylates in Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of success in drug discovery. Among the saturated heterocyles, azetidine and piperidine rings represent two of the most valuable building blocks. Their dicarboxylate derivatives, in particular, serve as conformationally constrained mimics of endogenous amino acids and are pivotal in the design of potent and selective therapeutics. This guide provides an in-depth comparison of the biological activities of azetidine-dicarboxylates and piperidine-dicarboxylates, offering field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Structural & Conformational Analysis: The Foundation of Activity
The fundamental difference between azetidine and piperidine lies in their ring size—a four-membered versus a six-membered heterocycle, respectively. This seemingly simple distinction has profound implications for the three-dimensional structure and, consequently, the biological function of their dicarboxylate derivatives.
-
Azetidine-Dicarboxylates: The Rigid Scaffold The four-membered azetidine ring is characterized by significant ring strain. This strain forces the ring into a nearly planar conformation, severely restricting the rotational freedom of its substituents.[1] For azetidine-dicarboxylates, this means the carboxyl groups are held in a relatively fixed spatial orientation. This pre-organization can be highly advantageous, as it may reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2] The rigid framework of azetidines provides a unique set of vectors for substituent placement, allowing for the exploration of novel chemical space.[3]
-
Piperidine-Dicarboxylates: The Flexible Congener In contrast, the six-membered piperidine ring is significantly more flexible.[4] It typically adopts low-energy chair conformations, with the potential to interconvert between different conformers. The substituents, including carboxylate groups, can occupy either axial or equatorial positions, leading to a diverse population of structures in solution. While this flexibility can allow the molecule to adapt to the steric demands of a binding pocket, it can also introduce an energetic cost to adopt the "active" conformation.[4][5]
The choice between these scaffolds is therefore a strategic decision based on the specific requirements of the biological target.
Caption: Structural differences between azetidine and piperidine scaffolds.
Section 2: Comparative Biological Activity: A Case Study on NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system, provides an excellent case study for comparing the biological activities of these two scaffolds. Both azetidine- and piperidine-dicarboxylates have been extensively studied as ligands for the glycine co-agonist site on the GluN1 subunit and the glutamate binding site on GluN2 subunits.
A comparative analysis reveals that the choice of scaffold, combined with stereochemistry, profoundly influences both affinity and functional activity at NMDA receptor subtypes.
| Compound | Scaffold | Target | Affinity (Ki) / Potency (EC50) | Reference |
| L-trans-Azetidine-2,3-dicarboxylate | Azetidine | Native NMDA Receptors | Ki = 10 µM | [6] |
| D-cis-Azetidine-2,3-dicarboxylate | Azetidine | Native NMDA Receptors | Ki = 21 µM | [6] |
| cis-Piperazine-2,3-dicarboxylate | Piperazine | GluN2D-containing NMDAR | High Affinity | [7] |
Note: Data for piperidine-dicarboxylates with the same substitution pattern is less directly comparable in single studies. Piperazine dicarboxylates, which share the six-membered ring but have an additional nitrogen, are used here as a close structural and functional analog at NMDA receptors.
Analysis of Structure-Activity Relationships (SAR):
The data on azetidine-2,3-dicarboxylic acid stereoisomers highlight the importance of precise spatial orientation. The L-trans isomer shows the highest affinity, suggesting that its rigid structure presents the carboxylate groups in an optimal arrangement for binding to the receptor.[6] In contrast, piperazine-2,3-dicarboxylic acid derivatives have shown a unique preference for GluN2C and GluN2D subunits over GluN2A and GluN2B, a pattern opposite to that of many other competitive antagonists.[7] This suggests that the conformational flexibility of the six-membered ring allows it to adopt a shape that is more complementary to the binding pockets of the GluN2C/D subtypes.
These findings underscore a key principle: the rigid azetidine scaffold may be superior when the optimal binding conformation is known and can be "locked in" by the ring structure. Conversely, the flexible piperidine scaffold may be more advantageous when exploring targets with less well-defined binding sites or when seeking subtype selectivity through conformational adaptation.
Section 3: Experimental Protocols for Assessing Biological Activity
To ensure the trustworthiness and reproducibility of research findings, a robust experimental protocol is essential. The following is a detailed, self-validating protocol for a competitive radioligand binding assay, a common method for determining the affinity of unlabeled compounds (like azetidine or piperidine dicarboxylates) for a target receptor.
Protocol: Competitive Radioligand Binding Assay to Determine Inhibitory Constant (Ki)
Principle: This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC50. The IC50 is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[8]
Materials & Reagents:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand (e.g., [3H]CGP39653 for the NMDA receptor)
-
Test compounds (azetidine and piperidine dicarboxylates)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate additives)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.[9]
-
Reaction Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and the serially diluted test compounds.[10]
-
Incubation: Initiate the binding reaction by adding the receptor-containing membranes to each well. Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[10]
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates, which separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.[10]
-
Quantification: After the plates have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Section 4: Physicochemical and DMPK Considerations
Beyond target affinity, the drug-like properties of a molecule are critical for its therapeutic potential. The choice between an azetidine and a piperidine scaffold can influence key physicochemical parameters that affect Drug Metabolism and Pharmacokinetics (DMPK).
-
Lipophilicity (LogP/LogD): Lipophilicity is a key factor in membrane permeability and oral absorption.[11] The smaller, more polar azetidine ring generally results in lower lipophilicity compared to the larger, more hydrocarbon-like piperidine ring. This can be advantageous for reducing off-target effects and improving solubility.
-
Metabolic Stability: Both scaffolds are generally considered metabolically stable.[4] However, the substitution pattern around the nitrogen atom can significantly influence their susceptibility to metabolism by cytochrome P450 enzymes.[4]
-
pKa: The basicity of the ring nitrogen (pKa) is influenced by the ring size and the presence of substituents. This property affects the ionization state of the molecule at physiological pH, which in turn impacts its solubility, permeability, and target binding.[11]
Conclusion
The comparison between azetidine- and piperidine-dicarboxylates reveals a fascinating interplay between conformational constraint and biological activity.
-
Azetidine-dicarboxylates offer a rigid and conformationally defined scaffold. This can lead to highly potent compounds when the optimal binding conformation is known, as it minimizes the entropic penalty of binding. They are excellent tools for probing specific pharmacophore models.
-
Piperidine-dicarboxylates provide a more flexible framework. This conformational adaptability can be beneficial for binding to targets with less defined pockets or for achieving selectivity among closely related receptor subtypes.[4]
Ultimately, the decision to use an azetidine or a piperidine scaffold is not a matter of inherent superiority but a strategic choice dictated by the specific goals of the drug discovery program. A thorough understanding of the target biology, coupled with the structure-activity relationships discussed in this guide, will empower researchers to make informed decisions and accelerate the development of novel therapeutics.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 10. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 3-Aminoazetidine Derivatives
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern drug discovery.[1][2] Its inherent ring strain, conformational rigidity, and sp3-rich character confer unique physicochemical properties that can lead to improved metabolic stability, solubility, and receptor affinity.[2] Among its variants, the 3-aminoazetidine core is a particularly versatile building block, serving as the foundation for a wide array of biologically active molecules targeting diverse therapeutic areas.[3][4]
This guide offers a comparative analysis of the structure-activity relationships (SAR) for 3-aminoazetidine derivatives across three distinct and significant biological targets: Dipeptidyl Peptidase-IV (DPP-4), Cathepsin K, and the monoamine transporters (SERT, NET, DAT). By examining the nuanced structural modifications that govern potency and selectivity for each target, we aim to provide researchers, scientists, and drug development professionals with actionable insights for rational drug design.
Comparative SAR Analysis Across Key Therapeutic Targets
The biological activity of 3-aminoazetidine derivatives is exquisitely sensitive to the nature and placement of substituents on both the azetidine ring and its exocyclic amino group. The following sections dissect the SAR for three major classes of inhibitors.
Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating glucose homeostasis.[5] Inhibiting DPP-4 is a validated therapeutic strategy for managing type 2 diabetes.[6] Azetidine-based inhibitors have been extensively explored, revealing clear SAR trends.[7][8]
The core principle for potent DPP-4 inhibition lies in the substitution on the azetidine nitrogen. Generally, large, hydrophobic amino acid-like groups are favored, leading to compounds with potencies well into the sub-micromolar and even sub-100 nM range.[7][8]
Key structural comparisons include:
-
"Warhead" Modifications : The most potent derivatives often feature an electrophilic "warhead" at the 2-position of the azetidine ring.
-
2-Cyanoazetidines : These are highly potent inhibitors. The cyano group is believed to form a reversible covalent bond with the catalytic serine residue of DPP-4.
-
2-Ketoazetidines : Similar to the cyano derivatives, these compounds exhibit strong inhibitory activity.
-
Instability Concerns : A significant drawback of these warhead-based inhibitors is their chemical instability. They are prone to internal cyclization, forming inactive ketopiperazines, which poses a challenge for drug development.[7]
-
-
3-Fluoroazetidines : As an alternative, substituting the azetidine ring at the 3-position with fluorine can also yield potent inhibitors (IC50 < 1 µM).[7] This class avoids the instability associated with the 2-position warheads, offering a more stable chemical scaffold.[7][8]
-
Stereochemistry : Interestingly, for the 2-cyano and 2-keto subtypes, DPP-4 inhibition is not highly sensitive to the stereochemistry at the 2-position; both (R)- and (S)-isomers can display similar high potencies.[7]
SAR Principles for 3-Aminoazetidine Derivatives
Caption: Key SAR trends for 3-aminoazetidine derivatives.
Table 1: Comparative Activity of 3-Azetidine Derivatives as DPP-4 Inhibitors
| Scaffold Type | Substitution Pattern | Target | Potency (IC50/Ki) | Key SAR Insight |
|---|---|---|---|---|
| 2-Cyanoazetidine | Large hydrophobic group on azetidine-N | DPP-4 | < 100 nM | "Warhead" interaction; potent but potentially unstable.[7] |
| 2-Ketoazetidine | Large hydrophobic group on azetidine-N | DPP-4 | < 100 nM | "Warhead" interaction; potent but potentially unstable.[7] |
| 3-Fluoroazetidine | Varies | DPP-4 | < 1 µM | Avoids warhead instability while retaining good potency.[7] |
Cathepsin K Inhibitors for Osteoporosis
Cathepsin K (Cat K) is a cysteine protease highly expressed in osteoclasts, where it plays a central role in the degradation of bone matrix proteins.[9] Selective inhibition of Cat K is a promising therapeutic approach for osteoporosis.[9] Azetidinone-based structures have proven to be effective scaffolds for developing selective Cat K inhibitors.[10]
The SAR for this class is driven by interactions spanning the active site of the enzyme:
-
P2 Site Interactions : The use of cyclic moieties, such as piperazines, as P2 elements has been shown to be crucial for achieving a high degree of selectivity for Cat K over other cathepsins (e.g., B, L, S).[10] This is a critical factor in minimizing off-target effects.
-
Covalent-Reversible Inhibition : A highly successful strategy involves the incorporation of a cyanohydrazide "warhead."[11] This group forms a covalent but reversible bond with the active site cysteine residue. This mechanism leads to exceptionally potent inhibitors.
-
Scaffold Variations :
-
Azadipeptide Nitriles : These compounds position the cyanohydrazide warhead effectively and demonstrate subnanomolar inhibitory constants.[11]
-
3-Cyano-3-aza-β-amino Acid Derivatives : This scaffold centrally positions the N-cyano group, allowing for extended interactions with both the primed and nonprimed binding regions of the enzyme.[12] This design has yielded some of the most potent Cat K inhibitors known, with Ki values in the picomolar range.[11][12]
-
Table 2: Comparative Activity of Azetidine Derivatives as Cathepsin K Inhibitors
| Scaffold Type | Key Feature | Target | Potency (Ki) | Key SAR Insight |
|---|---|---|---|---|
| 3,4-disubstituted azetidinone | Cyclic P2 element | Cathepsin K | nM range | Cyclic P2 group is critical for selectivity.[10] |
| Azadipeptide Nitrile | Cyanohydrazide warhead | Cathepsin K | 0.91 nM | Potent, covalent-reversible inhibition.[11] |
| 3-Cyano-3-aza-β-amino acid | Central cyanohydrazide | Cathepsin K | 0.013 nM | Optimal positioning of warhead leads to exceptional picomolar potency.[11][12] |
Triple Reuptake Inhibitors (TRIs) for Depression
A promising strategy for treating major depressive disorder is the simultaneous inhibition of transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] This "triple reuptake inhibition" may offer a broader spectrum of efficacy and a faster onset of action.[1] 3-Aminoazetidine derivatives have been successfully developed as TRIs.[13][14]
A comprehensive study exploring two series of 3-aminoazetidine derivatives revealed important SAR insights:[13]
-
Scaffold Origin : A series of compounds (Series B) derived from a Boc-protected 3-azetidinal starting material generally demonstrated higher reuptake inhibitory activity compared to a series (Series A) derived from Boc-protected 3-azetidinone.[13]
-
Influence of R1 Substituent : The bulkiness of the R1 substituent (on the amino group) appears to be a disadvantage for inhibitory activity. Less sterically hindered groups are generally preferred.[13]
-
Selectivity Profile : The primary goal is often to achieve a balanced inhibition profile or one skewed in a specific direction (e.g., SERT > NET > DAT).[13] The choice of aromatic substituents on the side chain is critical for tuning this selectivity.
Table 3: Comparative Activity of 3-Aminoazetidine Derivatives as TRIs
| Series | R1 Group | R2 Group | hSERT (% Inh @ 0.1µM) | hNET (% Inh @ 0.1µM) | hDAT (% Inh @ 0.1µM) | Key SAR Insight |
|---|---|---|---|---|---|---|
| Series A | 3,4-Dichlorophenyl | 2-Phenoxyethyl | 90 | 50 | 25 | Derived from 3-azetidinone.[13] |
| Series B | Phenyl | 2-(3,4-Dichlorophenoxy)ethyl | 98 | 97 | 56 | Derived from 3-azetidinal; generally more potent.[13] |
| Series B | Cyclohexyl | 2-(3,4-Dichlorophenoxy)ethyl | 97 | 94 | 45 | Less bulky R1 (cyclohexyl vs. phenyl) can maintain high activity.[13] |
Experimental Protocols
Reproducibility and methodological rigor are paramount in SAR studies. The following sections provide validated, step-by-step protocols for the synthesis and evaluation of 3-aminoazetidine derivatives.
Protocol 1: General Synthesis via Reductive Amination
This protocol describes a common and effective method for synthesizing a library of 3-substituted aminoazetidine derivatives, starting from a commercially available protected azetidinone.[13]
Objective: To synthesize N-substituted-3-aminoazetidine intermediates.
Materials:
-
N-Boc-3-azetidinone
-
Primary amine (R1-NH2)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous DCM, add the desired primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)3 is a mild reducing agent ideal for reductive aminations, selectively reducing the intermediate iminium ion without affecting the Boc protecting group or other sensitive functionalities.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-3-(R1-amino)azetidine. Self-Validation: The purified product's structure and purity should be confirmed by 1H NMR, 13C NMR, and HRMS to ensure it matches the expected compound before proceeding to subsequent steps.
General Synthetic Workflow
Caption: General workflow for synthesizing 3-aminoazetidine derivatives.
Protocol 2: In Vitro Neurotransmitter Transporter Uptake Assay
This protocol outlines a high-throughput fluorescence-based assay to determine the inhibitory activity of test compounds against SERT, NET, and DAT.[13]
Objective: To measure the IC50 values of test compounds at human monoamine transporters.
Materials:
-
HEK293 cells stably transfected with hSERT, hNET, or hDAT.[13]
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate).
-
Test compounds dissolved in DMSO.
-
Reference inhibitors (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR12909 for DAT).[13]
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final DMSO concentration should be kept constant (e.g., <0.5%).
-
Assay Execution: a. Remove the culture medium from the wells. b. Add the assay buffer containing the fluorescent substrate to all wells. c. Add the diluted test compounds, reference compounds, or vehicle (for control wells) to the appropriate wells. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). Causality: During this incubation, the transporters actively uptake the fluorescent substrate. Inhibitors will block this uptake, resulting in a lower intracellular fluorescence signal.
-
Signal Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound at each transporter. Self-Validation: The IC50 values of the reference inhibitors should fall within a historically accepted range, confirming the validity of the assay run.
Biological Assay Workflow
Caption: Workflow for a neurotransmitter transporter uptake assay.
Conclusion
The 3-aminoazetidine scaffold is a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. The structure-activity relationships are highly dependent on the target class. For serine proteases like DPP-4, activity is driven by substitutions on the azetidine nitrogen and the presence of an electrophilic warhead. For cysteine proteases like Cathepsin K, selectivity is achieved through specific P2 site interactions, while exceptional potency comes from covalent-reversible warheads. In contrast, for neurotransmitter transporters, SAR is governed by more subtle factors, including the steric bulk of substituents and the nature of the core scaffold itself.
The insights and protocols presented in this guide underscore the importance of a target-centric approach to library design. By understanding the distinct causality behind the SAR for each target, drug discovery professionals can more effectively navigate chemical space to develop novel therapeutics with optimized potency, selectivity, and drug-like properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Design of potent and selective human cathepsin K inhibitors that span the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P2 elements for selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and professionals navigating the complex landscape of drug discovery, the strategic selection of chemical scaffolds is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive framework for the design of novel therapeutics.[1] This guide provides a comparative analysis of azetidine derivatives, bridging the critical gap between in vitro potency and in vivo efficacy across key therapeutic areas.
The In Vitro-In Vivo Translation Challenge
A fundamental hurdle in drug development is the translation of promising in vitro data into tangible in vivo efficacy. While in vitro assays provide crucial initial insights into a compound's activity at a molecular and cellular level, the complex physiological environment of a living organism presents a multitude of variables that can influence a drug's performance. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining whether a potent in vitro inhibitor can achieve therapeutic concentrations at the target site in vivo.[2][3] This guide will dissect these considerations through the lens of azetidine derivatives, providing a framework for a more predictive approach to drug design.
Anticancer Applications: Targeting Key Oncogenic Pathways
Azetidine derivatives have shown significant promise as anticancer agents, with several compounds demonstrating potent inhibition of critical cancer-driving pathways.
Azetidine-Based STAT3 Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when aberrantly activated, promotes tumor cell proliferation, survival, and angiogenesis.[4] A novel class of azetidine-based compounds has been developed as potent and selective STAT3 inhibitors.[1][5][6][7][8]
In Vitro Efficacy:
These azetidine derivatives have demonstrated sub-micromolar potency in inhibiting the DNA-binding activity of STAT3 in vitro.[4][5][6][8] For instance, compounds H172 and H182 exhibit IC50 values of 0.38-0.98 µM in electrophoretic mobility shift assays (EMSA).[1][5][8] Furthermore, these compounds show high selectivity for STAT3 over other STAT family members like STAT1 and STAT5.[4] In cellular assays, these inhibitors effectively block STAT3 phosphorylation and induce apoptosis in cancer cell lines harboring constitutively active STAT3, such as triple-negative breast cancer (TNBC) cells.[1][5][6][8]
In Vivo Efficacy:
The promising in vitro activity of these STAT3 inhibitors has translated into significant antitumor effects in preclinical animal models. In mouse xenograft models of human TNBC, administration of compounds like H120 and H182 as single agents led to a dose-dependent inhibition of tumor growth.[1][5][8] Notably, combination therapy of an azetidine-based STAT3 inhibitor with radiation resulted in complete tumor growth abrogation and improved survival in syngeneic mouse models.[1][5]
Comparative Data: Azetidine-Based STAT3 Inhibitors
| Compound | In Vitro Potency (STAT3 DNA-Binding IC50) | Cellular Activity (TNBC Cell Line EC50) | In Vivo Efficacy (Xenograft Model) | Reference |
| H172 | 0.98 µM | ~1.0-1.9 µM | Significant tumor growth inhibition | [1][5][9] |
| H182 | 0.38 µM | ~1.0-1.9 µM | Significant tumor growth inhibition | [1][5][9] |
| H120 | 1.75 µM | ~1.0-1.9 µM | Significant tumor growth inhibition | [8][9] |
| H105 | 2.07 µM | Not reported | Not reported | [8] |
Azetidine Derivatives as KRAS::SOS1 Inhibitors
Mutations in the KRAS oncogene are prevalent in many cancers and have historically been challenging to target directly. A promising strategy involves inhibiting the interaction between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor essential for KRAS activation. Novel azetidine-containing nicotinamide derivatives have emerged as potent inhibitors of the KRAS::SOS1 interaction.
In Vitro Efficacy:
These compounds have been shown to block the reloading of KRAS with GTP, thereby inhibiting downstream signaling pathways and suppressing the growth of KRAS-driven cancer cells in vitro.
In Vivo Efficacy:
Oral administration of these azetidine-based KRAS::SOS1 inhibitors has demonstrated dose-dependent suppression of tumor RAS pathway activation in vivo.[10] In preclinical xenograft models of various RAS-addicted cancers, these compounds have shown significant tumor growth inhibition at well-tolerated doses.[10] Furthermore, enhanced antitumor activity has been observed when these inhibitors are combined with other agents targeting the RAS pathway.[10] For example, the SOS1 inhibitor BI-3406 has shown synergistic effects when combined with a KRAS G12D inhibitor in preclinical models.[11]
Central Nervous System (CNS) Applications
The unique physicochemical properties of the azetidine scaffold, including its potential to improve blood-brain barrier penetration, make it an attractive framework for the development of CNS-active agents.
In Vitro and In Vivo Evaluation:
Studies have explored azetidin-2-one derivatives for various CNS activities. For instance, certain derivatives have been evaluated for anti-anxiety, nootropic (cognition-enhancing), and anti-catatonic effects in rodent models.[7][12][13][14] In a mirrored chamber model, one such derivative demonstrated significant anxiolytic activity in mice, comparable to the standard drug diazepam.[12][14] The same compound also potentiated pentobarbitone-induced sleep, further indicating its CNS depressant effects.[12][14] Other derivatives showed significant nootropic activity in the elevated plus-maze test in mice.[12][14]
Antimicrobial Potential of Azetidine Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azetidine-containing compounds have demonstrated promising activity against a range of bacterial and fungal strains.[15][16]
In Vitro and In Vivo Studies:
Various substituted azetidine derivatives have been synthesized and screened for their in vitro antimicrobial activity using methods like the disc diffusion assay.[16] Some of these compounds have exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[15][16] For example, certain pyridine-containing azetidin-2-one derivatives have shown good antibacterial activity against Staphylococcus aureus. In vivo studies for antimicrobial azetidine derivatives are less common in the reviewed literature but are a critical next step in their development.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of azetidine derivatives, detailed experimental protocols are essential.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the azetidine derivative for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vivo Tumor Growth Inhibition: Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to improve tumor take rate.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Compound Administration: Administer the azetidine derivative to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Tumor Measurement: Measure tumor volume periodically using calipers.
-
Data Analysis: Plot tumor growth curves and calculate the percentage of tumor growth inhibition for each treatment group compared to a vehicle control group.
Target Engagement: Western Blot for STAT3 Phosphorylation
Western blotting can be used to determine if an azetidine-based inhibitor affects the phosphorylation status of its target protein, such as STAT3.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the azetidine inhibitor, followed by lysis to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
In Vivo Pharmacokinetic Study
Pharmacokinetic (PK) studies are crucial for understanding the ADME properties of a compound.
Protocol:
-
Compound Administration: Administer the azetidine derivative to a cohort of mice or rats via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Bioavailability is determined by comparing the AUC from oral and IV administration.
Visualizing the Path Forward: Workflows and Pathways
Conclusion
The azetidine scaffold represents a versatile and promising platform for the discovery of novel therapeutics. This guide has provided a comparative analysis of the in vitro and in vivo efficacy of azetidine derivatives in oncology, CNS disorders, and infectious diseases. The successful translation from in vitro potency to in vivo efficacy is a multifaceted challenge that requires a deep understanding of a compound's structure-activity relationship, pharmacokinetic properties, and target engagement in a physiological context. The detailed experimental protocols and workflows presented herein offer a robust framework for the systematic evaluation of new azetidine-based drug candidates, ultimately paving the way for the development of next-generation therapies.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. | Profiles RNS [connect.rtrn.net]
- 8. escholarship.org [escholarship.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. KRAS inhibition in metastatic colorectal cancer – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. [sites.ualberta.ca]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
A Comparative Guide to the Purity Validation of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 1-tert-butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, a key building block in modern medicinal chemistry. Its unique structure—a chiral, polar, Boc-protected amino acid derivative—presents specific analytical challenges that necessitate a multi-faceted, orthogonal approach to ensure the highest standards of quality and consistency for drug discovery and development programs.
The Analytical Challenge: Understanding the Molecule
The structure of this compound dictates the strategy for its purity validation. Key physicochemical properties to consider are:
-
Polarity: The presence of a free amine and a methyl ester contributes to its hydrophilic nature, which can make retention on traditional reversed-phase chromatography columns challenging.
-
Chirality: The molecule possesses a stereocenter at the C3 position, making the detection and quantification of its enantiomeric counterpart a critical purity parameter.
-
Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing moieties, which can limit the sensitivity of standard HPLC-UV detection methods.[1][2][3]
-
Potential Impurities: Synthesis-related impurities may include starting materials, reagents, diastereomers, and by-products from the Boc-protection or deprotection steps.[4][5][6]
A robust validation strategy, therefore, cannot rely on a single technique but must employ a series of orthogonal methods to build a comprehensive purity profile.
Chromatographic Purity: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC) remains the workhorse for purity assessment.[7] However, the choice of chromatographic mode is paramount for this polar analyte.
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a common starting point but often struggles with highly polar compounds.
-
Mechanism: Separates analytes based on hydrophobicity.
-
Challenge: The target molecule may exhibit poor retention on standard C18 columns, eluting near the solvent front with potential co-elution with polar impurities.[8]
-
Mitigation Strategy: Using columns with polar-endcapping or employing ion-pairing reagents can enhance retention, though the latter can complicate method development and is less compatible with mass spectrometry.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular and powerful alternative for polar compounds.[9][10][11]
-
Mechanism: Utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][11] Water acts as the strong, eluting solvent.[8]
-
Advantage: Provides excellent retention for polar molecules that are unretained in RP-HPLC.[8][10] This allows for better separation from other polar impurities and starting materials.
-
Consideration: Method development requires careful control of the aqueous/organic ratio, buffer pH, and ionic strength to ensure reproducibility.[11][12]
Comparative Data Summary
| Feature | Reversed-Phase HPLC (C18) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Rationale & Justification |
| Retention of Analyte | Low to Moderate | High | HILIC is specifically designed for polar analytes, providing superior retention and resolution.[9][12] |
| Separation of Polar Impurities | Often Poor (Co-elution) | Excellent | HILIC's mechanism excels at separating compounds with minor differences in polarity. |
| MS Compatibility | Good (with volatile buffers) | Excellent (high organic mobile phase enhances ionization) | The high organic content in HILIC mobile phases is ideal for electrospray ionization.[12] |
| Method Robustness | High | Moderate (sensitive to water content) | RP-HPLC is generally considered more robust, but well-developed HILIC methods are highly reliable.[11] |
Orthogonal Verification: Beyond Chromatographic Purity
To ensure trustworthiness, purity data must be confirmed by mechanistically different (orthogonal) techniques. This approach is a cornerstone of modern analytical validation as described in guidelines like ICH Q2(R1).[13][14][15][16]
Method C: Chiral Chromatography (SFC/HPLC)
Assessing enantiomeric purity is non-negotiable for chiral drug intermediates.[1][17]
-
Technique: Supercritical Fluid Chromatography (SFC) or HPLC with a Chiral Stationary Phase (CSP) is employed.
-
Why it's Critical: Even small amounts of the undesired enantiomer can have different pharmacological effects or impact the crystallization and properties of the final active pharmaceutical ingredient (API).
-
Expert Insight: SFC is often preferred for its speed, lower solvent consumption, and high efficiency in separating enantiomers.
Method D: Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[13][18][19][20]
-
Mechanism: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By comparing the integrals of the analyte's protons to those of a certified internal standard of known purity and weight, an absolute purity value can be calculated.[18][20][21]
-
Advantages:
-
Universality: Detects any proton-containing species, including residual solvents and structurally similar impurities that might be missed by chromatography.[13]
-
No Reference Standard Needed: It is a primary ratio method, making it invaluable for novel compounds where a certified standard is not yet available.[19][21]
-
Structural Confirmation: Simultaneously confirms the identity of the molecule while providing a purity value.[13]
-
Experimental Protocols & Workflows
A scientifically sound guide must provide actionable protocols. Below is a workflow for a comprehensive purity validation.
Visualizing the Purity Validation Workflow
Caption: Workflow for comprehensive purity validation.
Protocol: Purity Determination by HILIC-CAD
This protocol outlines a self-validating system for assessing purity. The use of a Charged Aerosol Detector (CAD) is recommended for its near-universal response to non-volatile analytes, overcoming the challenge of the molecule's weak UV chromophore.[1]
-
System Preparation:
-
Column: Bare Silica or Amide-bonded phase, 3 µm, 2.1 x 100 mm.
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Flow Rate: 0.4 mL/min.
-
Detector: Charged Aerosol Detector (CAD).
-
-
System Suitability Test (SST):
-
Rationale: To ensure the chromatographic system is performing adequately before sample analysis. This is a core tenet of trustworthy data generation.
-
Procedure: Inject a standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor between 0.9 and 1.5.
-
Theoretical plates > 2500.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a 90:10 Acetonitrile/Water mixture. This high organic content is crucial for good peak shape in HILIC.[12]
-
-
Analysis:
-
Gradient: 0-100% B over 15 minutes.
-
Injection Volume: 2 µL.
-
Quantification: Determine purity by area percent normalization, assuming all impurities have a similar detector response.
-
Protocol: Absolute Purity by ¹H-qNMR
-
Internal Standard Selection:
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial.[18]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Rationale: To ensure signal intensity is directly proportional to concentration, a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated is critical.[19]
-
Parameters: Use a calibrated 90° pulse and a D1 delay of 30-60 seconds.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved peak for the analyte (e.g., the Boc protons) and a well-resolved peak for the internal standard.
-
Calculate purity using the following formula[18]:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral, N = Number of protons, M = Molar mass, m = mass, P = Purity of the standard.
-
-
Conclusion: An Integrated, Authoritative Approach
Validating the purity of this compound requires a sophisticated, multi-technique strategy. A simple RP-HPLC screen is insufficient and presents a risk to downstream research and development.
-
For routine purity and impurity profiling, HILIC coupled with a universal detector like CAD or MS is the superior chromatographic choice.
-
For enantiomeric excess, a dedicated chiral separation technique (SFC or HPLC) is mandatory.
-
For establishing an absolute, primary purity value, ¹H-qNMR is the gold standard, providing orthogonal verification and structural confirmation in a single experiment.[13]
By integrating these orthogonal methods, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of this critical chemical building block. This approach aligns with the principles of analytical procedure validation outlined by international regulatory bodies.[14][22]
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. njlabs.com [njlabs.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. database.ich.org [database.ich.org]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 20. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 21. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 22. ICH Official web site : ICH [ich.org]
A Comparative Guide to the Synthetic Efficiency of Key Azetidine Building Blocks
Introduction: The Rising Prominence of the Azetidine Motif in Drug Discovery
The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a growing number of clinically approved drugs and investigational candidates.[1][2] The inherent ring strain of azetidines, while posing a synthetic challenge, also imparts desirable physicochemical properties such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[3] For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of functionalized azetidine building blocks is a critical step in harnessing the full potential of this valuable scaffold.
This guide provides an in-depth, objective comparison of the synthetic efficiency for producing three key azetidine building blocks: 3-Hydroxyazetidine , N-Boc-3-azetidinone , and Ethyl 1-Boc-azetidine-3-carboxylate . We will delve into the prevalent synthetic routes, offering a critical analysis of their respective yields, scalability, and cost-effectiveness, supported by experimental data and detailed protocols. Our aim is to equip you with the necessary insights to make informed decisions in the selection and synthesis of the most appropriate azetidine building blocks for your research and development endeavors.
I. Comparative Analysis of Synthetic Routes to Key Azetidine Building Blocks
The synthetic accessibility of functionalized azetidines is paramount for their widespread use. Here, we compare the most common industrial and laboratory-scale syntheses for our three selected building blocks, focusing on readily available starting materials.
3-Hydroxyazetidine: The Versatile Precursor
3-Hydroxyazetidine is a foundational building block, often used as a precursor for further functionalization.[4] Its synthesis typically begins with the reaction of an amine with epichlorohydrin.
Route 1A: From Epichlorohydrin and Benzylamine
This classical approach involves the reaction of benzylamine with epichlorohydrin to form an amino alcohol intermediate, which then undergoes base-mediated cyclization to yield N-benzyl-3-hydroxyazetidine. Subsequent hydrogenolysis removes the benzyl protecting group to afford 3-hydroxyazetidine, which is typically isolated as its hydrochloride salt.[1][5]
Route 1B: From Epichlorohydrin and tert-Butylamine
An alternative route utilizes the more sterically hindered tert-butylamine.[6] Similar to the benzylamine route, this pathway involves ring-opening of epichlorohydrin followed by cyclization. The tert-butyl group can be removed under acidic conditions.
N-Boc-3-Azetidinone: The Key Ketone Intermediate
N-Boc-3-azetidinone is a highly valuable intermediate for the introduction of diverse substituents at the 3-position of the azetidine ring.[7] It is most commonly prepared by the oxidation of N-Boc-3-hydroxyazetidine.
Route 2: Swern Oxidation of N-Boc-3-hydroxyazetidine
The Swern oxidation is a widely used and reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9] It utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. This method is known for its mild reaction conditions, which are well-suited for the relatively sensitive azetidine ring system.[10]
Ethyl 1-Boc-azetidine-3-carboxylate: A Gateway to 3-Carboxyazetidines
This building block is a precursor to azetidine-3-carboxylic acid and its derivatives, which are important constrained amino acid analogues. A common approach to its synthesis involves the derivatization of N-Boc-3-azetidinone.
Route 3: Horner-Wadsworth-Emmons Reaction of N-Boc-3-azetidinone
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of alkenes from aldehydes or ketones.[11] In this context, N-Boc-3-azetidinone can be reacted with a phosphonate ylide, such as triethyl phosphonoacetate, to generate an α,β-unsaturated ester. Subsequent reduction of the double bond yields the desired ethyl 1-Boc-azetidine-3-carboxylate.
II. Data Presentation: A Head-to-Head Comparison
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for the synthetic routes to our selected azetidine building blocks.
| Building Block | Synthetic Route | Starting Materials | Number of Steps | Overall Yield (%) | Scalability | Key Considerations |
| 3-Hydroxyazetidine HCl | Route 1A | Epichlorohydrin, Benzylamine | 3 | ~75-85%[5] | High | Requires hydrogenolysis (specialized equipment). Benzylamine is a common and relatively inexpensive starting material. |
| 3-Hydroxyazetidine HCl | Route 1B | Epichlorohydrin, tert-Butylamine | 3 | ~60-70%[6] | High | Avoids hydrogenolysis, but may require harsher conditions for deprotection. |
| N-Boc-3-Azetidinone | Route 2 | N-Boc-3-hydroxyazetidine, Oxalyl chloride, DMSO, Triethylamine | 1 | ~75-85%[12] | High | Swern oxidation requires cryogenic temperatures (-78 °C), which can be a challenge for very large-scale production. The reaction produces malodorous dimethyl sulfide as a byproduct.[8] |
| Ethyl 1-Boc-azetidine-3-carboxylate | Route 3 | N-Boc-3-azetidinone, Triethyl phosphonoacetate, NaH | 2 | ~65-75%[13] | Moderate to High | The Horner-Wadsworth-Emmons reaction is generally scalable. The subsequent reduction of the double bond can be achieved through various methods, with catalytic hydrogenation being a common choice for large-scale synthesis. |
III. Experimental Protocols: A Practical Guide
The following protocols are provided as detailed, step-by-step methodologies for the key experiments discussed. These are intended to be self-validating systems, grounded in established and reliable procedures.
Protocol 1: Synthesis of N-Benzyl-3-hydroxyazetidine (Precursor to 3-Hydroxyazetidine)
This protocol is adapted from a procedure described for large-scale synthesis.[1]
Workflow Diagram:
Caption: Synthesis of N-Benzyl-3-hydroxyazetidine.
Materials:
-
Epichlorohydrin
-
Benzylamine
-
Water
-
Sodium hydroxide (NaOH)
-
n-Hexane
-
Isopropyl alcohol (i-PrOH)
Procedure:
-
To a solution of benzylamine (1.58 mol) in water (1.5 L), add epichlorohydrin (1.50 mol) at 5 °C.
-
Stir the reaction mixture for 18 hours at 15 °C.
-
Add a mixture of n-hexane and i-PrOH (1:15, 300 mL) to the reaction mixture and stir for 2 hours at 15 °C.
-
Filter the resulting precipitate and dry in vacuo to obtain N-benzyl-3-chloro-2-hydroxypropylamine.
-
Suspend the crude N-benzyl-3-chloro-2-hydroxypropylamine in water and add a solution of NaOH.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-3-hydroxyazetidine.
Protocol 2: Synthesis of N-Boc-3-azetidinone via Swern Oxidation
This protocol is a general procedure based on the Swern oxidation of N-Boc-3-hydroxyazetidine.[10][12]
Workflow Diagram:
Caption: Swern Oxidation for N-Boc-3-azetidinone Synthesis.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM, maintaining the temperature at -78 °C.
-
After stirring for 15 minutes, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-azetidinone.
IV. Discussion: Causality Behind Experimental Choices and Future Trends
The choice of a synthetic route for a particular azetidine building block is a multifactorial decision. For the synthesis of 3-hydroxyazetidine , the benzylamine route (Route 1A) often provides higher yields and utilizes a readily available starting material.[5] However, the requirement for palladium-catalyzed hydrogenolysis for deprotection can be a significant drawback in terms of cost and the need for specialized high-pressure equipment, particularly at an industrial scale. The tert-butylamine route (Route 1B) circumvents this issue, although it may present its own challenges in the deprotection step.[6]
For the preparation of N-Boc-3-azetidinone , the Swern oxidation (Route 2) is a highly reliable and mild method, which is crucial for preserving the integrity of the strained azetidine ring.[8] The low reaction temperature is essential to prevent side reactions. While the cryogenic conditions can be an impediment to large-scale production, modern flow chemistry reactors are increasingly being employed to address this challenge, allowing for precise temperature control and improved safety.[14]
The Horner-Wadsworth-Emmons reaction (Route 3) for the synthesis of precursors to ethyl 1-Boc-azetidine-3-carboxylate offers a robust and stereocontrolled method for C-C bond formation.[11] The choice of base and reaction conditions can be tuned to optimize the yield and stereoselectivity of the olefination.
A notable alternative for azetidine synthesis is the aza Paternò–Büchi reaction , a photochemical [2+2] cycloaddition of an imine and an alkene.[15] While this method can provide rapid access to complex azetidines, its scalability is often a concern due to the limitations of light penetration in large-scale batch reactors.[14][16] However, the development of high-intensity light sources and flow photochemistry is making this approach increasingly viable for industrial applications.[17]
V. Conclusion: Selecting the Optimal Synthetic Strategy
The synthetic efficiency of azetidine building block production is a critical consideration for their application in drug discovery and development. This guide has provided a comparative analysis of common synthetic routes to three key azetidine intermediates.
-
For a robust and high-yielding synthesis of 3-hydroxyazetidine , the benzylamine route is often preferred, provided the necessary equipment for hydrogenolysis is available. The tert-butylamine route offers a viable alternative that avoids hydrogenation.
-
The Swern oxidation remains the gold standard for the preparation of N-Boc-3-azetidinone due to its mildness and reliability, with flow chemistry offering a promising solution for scalability.
-
The Horner-Wadsworth-Emmons reaction provides an efficient pathway to ethyl 1-Boc-azetidine-3-carboxylate and related derivatives.
Ultimately, the choice of the optimal synthetic strategy will depend on a careful evaluation of factors such as the desired scale of production, available equipment, cost of starting materials, and the specific functional group tolerance required for the target molecule. As synthetic methodologies continue to evolve, particularly in the areas of flow chemistry and photochemistry, we can anticipate even more efficient and sustainable routes to these valuable building blocks in the future.
VI. References
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. --INVALID-LINK--
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Journal of the American Chemical Society. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. --INVALID-LINK--
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Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. --INVALID-LINK--
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BenchChem. A Comparative Guide to Azetidine Synthesis: Established Methods vs. Novel Photochemical Routes. --INVALID-LINK--
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ChemRxiv. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. --INVALID-LINK--
-
ResearchGate. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. --INVALID-LINK--
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Wikipedia. Swern oxidation. --INVALID-LINK--
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A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. --INVALID-LINK--
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Wikipedia. Horner–Wadsworth–Emmons reaction. --INVALID-LINK--
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ChemicalBook. 3-Hydroxyazetidine hydrochloride synthesis. --INVALID-LINK--
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Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. --INVALID-LINK--
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Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. --INVALID-LINK--
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NROChemistry. Horner-Wadsworth-Emmons Reaction. --INVALID-LINK--
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Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. --INVALID-LINK--
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Organic Chemistry Portal. Swern Oxidation. --INVALID-LINK--
-
Green Chemistry. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. --INVALID-LINK--
-
Studylib. Horner-Wadsworth-Emmons Synthesis: Lab Guide. --INVALID-LINK--
-
Ambeed. tert-Butyl 3-oxoazetidine-1-carboxylate. --INVALID-LINK--
-
ChemBK. N-BOC-3-Azetidinone. --INVALID-LINK--
-
HETEROCYCLES, Vol. 84, No. 1, 2012. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. --INVALID-LINK--
-
Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. --INVALID-LINK--
-
Progress in Chemistry. Synthesis of Azetidines. --INVALID-LINK--
-
ResearchGate. A Practical Process for the Preparation of Azetidine3-carboxylic Acid. --INVALID-LINK--
-
ChemicalBook. 1-Boc-3-azetidinone. --INVALID-LINK--
-
Polymer Chemistry. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Boc-3-azetidinone in Modern Pharmaceutical Synthesis. --INVALID-LINK--
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. --INVALID-LINK--
-
ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. --INVALID-LINK--
-
ResearchGate. Glycerol and its derivatives (propanediol, glycerolcarbonate, epichlorohydrin): implicit role in bioeconomy. --INVALID-LINK--
-
BenchChem. A Comparative Analysis of Pipoxide Chlorohydrin and Epichlorohydrin for Researchers and Drug Development Professionals. --INVALID-LINK--
-
PubMed Central. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. --INVALID-LINK--
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- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystallography of 3,3-Disubstituted Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 3,3-disubstituted substitution pattern, in particular, allows for the introduction of geminal substituents that can serve as isosteres for larger groups, modulate lipophilicity, and provide vectors for further chemical exploration. A precise understanding of the three-dimensional arrangement of these substituents is paramount for effective structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray crystallography stands as the definitive method for elucidating these solid-state conformations.
This guide provides a comparative analysis of the X-ray crystallography of 3,3-disubstituted azetidine compounds, supported by experimental insights and protocols. We will explore the nuances of crystallization, data collection, and structural analysis, offering a framework for researchers to approach the crystallographic characterization of this important class of molecules.
The Significance of Crystallographic Analysis in Azetidine Chemistry
The puckered nature of the azetidine ring, coupled with the steric and electronic influence of substituents at the 3-position, gives rise to a range of conformational possibilities. X-ray crystallography provides unambiguous determination of key structural parameters, including:
-
Ring Pucker: The degree of puckering in the azetidine ring.
-
Bond Lengths and Angles: Precise measurements that can reveal the effects of ring strain and substituent electronics.
-
Torsional Angles: Defining the spatial relationship between substituents and the azetidine core.
-
Intermolecular Interactions: Understanding the packing forces in the crystal lattice, which can influence solid-state properties.
This information is invaluable for computational modeling, helping to validate and refine predicted low-energy conformations and providing a solid foundation for understanding how these molecules interact with their biological targets.
Comparative Crystallographic Data of 3,3-Disubstituted Azetidines
Obtaining a systematic series of crystal structures for closely related 3,3-disubstituted azetidines can be challenging due to difficulties in crystallization. However, by comparing available structures, we can discern important trends.
| Compound/Parameter | 1,3,3-Trinitroazetidine[1] | tert-butyl 3-(4-chlorophenyl)-3-((2,2,2-trichloroacetimidoyl)oxy)azetidine-1-carboxylate[2] |
| Empirical Formula | C₃H₄N₄O₆ | C₁₆H₁₈Cl₄N₂O₄ |
| Formula Weight | 192.10 | 472.14 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.231(2) | 10.456(1) |
| b (Å) | 5.923(1) | 13.012(2) |
| c (Å) | 10.966(2) | 15.034(2) |
| β (°) ** | 109.43(3) | 108.12(1) |
| Volume (ų) | 688.1(2) | 1945.3(4) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) ** | 1.854 | 1.612 |
Analysis of Structural Features:
The crystallographic data reveals significant differences in the unit cell parameters and densities, primarily driven by the nature of the substituents at the 3-position. The compact trinitro-substituted azetidine exhibits a much smaller unit cell volume and higher density compared to the bulky aryl and trichloroacetimidoyl-substituted analogue. These differences in packing are a direct consequence of the steric demands and potential for intermolecular interactions of the respective substituents. For instance, the presence of aromatic rings in the second compound can lead to π-stacking interactions that influence the crystal packing.
Experimental Protocols: From Synthesis to Structure
The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the refinement of the crystallographic data.
Synthesis and Purification
The modular synthesis of 3,3-disubstituted azetidines often involves the functionalization of a pre-formed azetidine ring.[2][3] A general approach may involve the use of azetidinylation reagents that react with various nucleophiles to introduce diversity at the 3-position.
General Procedure for the Synthesis of 3,3-Disubstituted Azetidines: [2]
To a mixture of a suitable Lewis acid catalyst (e.g., Sc(OTf)₃), an azetidine trichloroacetimide ester, a nucleophile, and activated molecular sieves, is added a dry solvent (e.g., CH₂Cl₂). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
Purity is paramount for successful crystallization. The final compound should be characterized by NMR and mass spectrometry to ensure a purity of >98%.
Crystallization: The Art and Science
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For 3,3-disubstituted azetidines, which can be oils or amorphous solids, a systematic screening of crystallization conditions is essential.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[1][4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a sealed chamber containing a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Thermal Recrystallization (Slow Cooling): The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly, causing the solubility to decrease and crystals to form.[5]
Protocol for Slow Evaporation Crystallization: [4]
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and their mixtures) to find a solvent that dissolves the compound moderately.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter.
-
Crystal Growth: Place the filtered solution in a clean vial, cover it loosely (e.g., with parafilm containing a few pinholes), and leave it undisturbed in a vibration-free environment.
-
Monitoring: Monitor the vial over several days to weeks for the appearance of single crystals.
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
General Protocol for Data Collection: [4]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using least-squares methods.
Data Validation and Interpretation
The final step is to validate the crystal structure to ensure its quality and accuracy. This involves checking for consistency between the crystallographic data and the refined model. Tools like checkCIF are widely used for this purpose.
The interpretation of the crystal structure provides insights into the preferred conformation of the molecule in the solid state. This information can then be used to inform the design of new analogues with improved properties.
Alternative Techniques: When Single Crystals Are Elusive
For compounds that are difficult to crystallize into single crystals suitable for X-ray diffraction, other techniques can provide valuable structural information:
-
Powder X-ray Diffraction (PXRD): Can be used to characterize crystalline solids and, in some cases, to solve structures from powder data.
-
NMR Spectroscopy: Provides information about the solution-state conformation of the molecule.
-
Computational Modeling: Can be used to predict low-energy conformations, which can be compared with experimental data.
Conclusion
The X-ray crystallographic analysis of 3,3-disubstituted azetidine compounds is a powerful tool for elucidating their three-dimensional structures. This information is critical for understanding their chemical and biological properties and for guiding the design of new molecules with therapeutic potential. While obtaining high-quality single crystals can be a significant challenge, a systematic approach to synthesis, purification, and crystallization, coupled with a thorough understanding of the principles of X-ray diffraction, can lead to successful structure determination. The insights gained from these studies are invaluable for advancing the field of medicinal chemistry.
References
The Azetidine-3-Carboxylate Scaffold: A Comparative Guide to a Privileged Bioisostere in Drug Discovery
In the intricate world of medicinal chemistry, the quest for molecular scaffolds that confer optimal pharmacological properties is perpetual. The bioisosteric replacement of established functional groups is a cornerstone of this endeavor, allowing for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the rising stars in the medicinal chemist's toolkit is the azetidine-3-carboxylate moiety. This guide provides an in-depth, comparative analysis of this unique scaffold, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.
The Rationale for Bioisosteric Replacement: Beyond the Usual Suspects
Bioisosterism, the substitution of a chemical group with another that produces a broadly similar biological effect, is a powerful strategy to navigate the complexities of drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) properties.[1] The carboxylic acid group, while a common pharmacophore, can present challenges such as rapid metabolism and poor membrane permeability.[2][3] This has spurred the exploration of bioisosteres like tetrazoles, sulfonamides, and, increasingly, small, constrained rings.[2][4][5]
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[6] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity and metabolic stability.[6][7] Specifically, azetidine-3-carboxylic acid and its derivatives serve as constrained analogs of proline and β-proline, offering a distinct set of properties that can be leveraged to overcome the limitations of their five- and six-membered counterparts.[8]
Azetidine-3-Carboxylates vs. Proline and Piperidine Analogs: A Head-to-Head Comparison
The true value of a bioisostere is revealed through direct comparison with its alternatives. The following sections dissect the key differences between azetidine-3-carboxylates and the more conventional proline and piperidine-based scaffolds.
Conformational Control: The Azetidine Advantage
The conformational preferences of a peptide backbone are critical for its biological activity. The incorporation of cyclic amino acids is a well-established method to introduce conformational constraints. However, the size of the ring plays a crucial role in dictating the resulting secondary structure.
-
Proline (5-membered ring): Tends to induce β-turns in peptide chains.[9]
-
Azetidine-2-carboxylic acid (4-membered ring): Preferentially stabilizes γ-turn conformations.[9]
This fundamental difference, demonstrated through molecular modeling, 1H NMR, and FT-IR studies, provides a powerful tool for medicinal chemists.[9] By strategically replacing a proline residue with an azetidine analog, it is possible to systematically probe the influence of local conformation on peptide-receptor interactions. Computational studies further support these findings, indicating that the smaller azetidine ring alters the backbone and ring structures in a predictable manner compared to proline and piperidine.[10]
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The choice of a cyclic scaffold significantly impacts a molecule's physicochemical properties, which in turn govern its pharmacokinetic behavior. The compact and rigid nature of the azetidine ring often leads to a more favorable profile compared to larger heterocycles.[11]
| Property | Azetidine Derivatives | Proline Derivatives | Piperidine Derivatives | Rationale and Experimental Insights |
| pKa | Lower | Higher | Higher | The pKa of the ring nitrogen in azetidine is lower than in piperidine, which can influence absorption and distribution.[11] |
| Lipophilicity (LogP/LogD) | Generally lower | Variable | Generally higher | Replacing bulkier rings like piperidine with azetidine often reduces lipophilicity, which can improve solubility and reduce off-target effects.[6] |
| Metabolic Stability | Higher | Variable | Lower | Azetidines are more resistant to N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine. A comparative study on serotonin-4 partial agonists showed that replacing a piperidine with an azetidine moiety shifted the metabolic pathway away from N-dealkylation, leading to a more predictable pharmacokinetic profile.[11] |
| Solubility | Generally improved | Variable | Variable | The increased polarity and reduced lipophilicity of azetidines often contribute to enhanced aqueous solubility.[6] |
| Conformational Rigidity | High | Moderate | Moderate (flexible chair/boat) | The high ring strain of azetidine results in a more defined and rigid conformation, which can lead to improved target selectivity.[6][7] |
Impact on Biological Activity: Case Studies
The theoretical advantages of the azetidine scaffold are borne out in numerous experimental studies.
1. GABA Uptake Inhibitors: A study on conformationally constrained GABA and β-alanine analogs as GABA uptake inhibitors provided compelling evidence for the utility of the azetidine ring.
| Compound | Scaffold | Target | IC50 (µM) |
| Analog 1 | Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 |
| Analog 2 | Azetidine-3-carboxylic acid derivative | GAT-3 | 15.3 ± 4.5 |
| Analog 3 | 3-hydroxy-3-(4-methoxyphenyl)azetidine | GAT-1 | 26.6 ± 3.3 |
| NNC-05-2045 Analog | Piperidine-based | GAT-1 | (Reference) |
Data sourced from Faust et al., Eur J Med Chem, 2010.[12][13]
In this study, azetidine derivatives demonstrated potent inhibition of both GAT-1 and GAT-3 transporters, highlighting their potential as bioisosteric replacements for piperidine in this therapeutic area.[12]
2. Antitumor Agents: In the development of analogs of the potent antitumor agent TZT-1027, a 3-aryl-azetidine moiety was used to replace the phenylethyl group at the C-terminus. This conformational restriction strategy led to compounds with excellent antiproliferative activities.[14]
| Compound | Modification | A549 IC50 (nM) | HCT116 IC50 (nM) |
| 1a | 3-Aryl-azetidine replacement | 2.2 | 2.1 |
Data sourced from Hu et al., Mar. Drugs, 2016.[14]
These examples underscore the power of the azetidine scaffold to enhance biological activity through conformational constraint and improved physicochemical properties.
Experimental Workflows and Protocols
To facilitate the exploration of azetidine-3-carboxylates in your research, we provide the following detailed experimental protocols.
Synthesis of N-Boc-Azetidine-3-Carboxylic Acid
This protocol describes a common method for the synthesis of the Boc-protected azetidine-3-carboxylic acid, a key building block for peptide synthesis and further derivatization.
Caption: Workflow for the synthesis of N-Boc-azetidine-3-carboxylic acid.
Materials:
-
Azetidine-3-carboxylic acid (100 mmol)
-
Di-tert-butyl dicarbonate ((Boc)2O) (117 mmol)
-
Triethylamine (TEA) (200 mmol)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve azetidine-3-carboxylic acid and triethylamine in methanol in a round-bottom flask.[10]
-
Add a solution of di-tert-butyl dicarbonate in methanol dropwise to the stirred solution over 20 minutes. A mild exotherm may be observed.[10]
-
Stir the reaction mixture at room temperature for 18 hours.[10]
-
Remove the solvent by evaporation under reduced pressure.[10]
-
Add tetrahydrofuran to the residue and evaporate again to yield the crude 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.[10]
-
The crude product can often be used in the next step without further purification.[10]
Incorporation of Fmoc-Azetidine-3-Carboxylic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating an Fmoc-protected azetidine-3-carboxylic acid into a growing peptide chain on a solid support.
Caption: General workflow for Fmoc-SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-azetidine-3-carboxylic acid
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
DMF (N,N-dimethylformamide)
-
DCM (Dichloromethane)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in the reaction vessel.[15]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the peptide-resin by treating with 20% piperidine in DMF.[15]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.[15]
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-azetidine-3-carboxylic acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.[15]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate to facilitate the coupling reaction.[15]
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.[15]
-
Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the peptide sequence.
In Vitro Metabolic Stability Assay
This assay provides a measure of a compound's susceptibility to metabolism by liver enzymes.
Caption: Workflow for a typical in vitro metabolic stability assay.
Procedure:
-
Prepare a solution of the test compound (e.g., 1 µM) in a buffer.[16]
-
Add liver microsomes or hepatocytes to the solution.[11][12]
-
Initiate the metabolic reaction by adding an NADPH regenerating solution.[16]
-
Incubate the mixture at 37°C.[16]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[16]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.[11]
-
Calculate the metabolic stability parameters, such as half-life (t1/2) and intrinsic clearance (CLint).[13]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput assay is used to predict the passive permeability of a compound across a lipid membrane, mimicking the intestinal barrier.
Procedure:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[9][17]
-
The test compound is added to the donor wells of the plate.[9]
-
A buffer solution is added to the acceptor wells.[9]
-
The plate is incubated, allowing the compound to diffuse from the donor to the acceptor wells through the artificial membrane.[9]
-
After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.[9]
-
The permeability coefficient (Pe) is calculated to assess the compound's ability to cross the membrane.[9]
Conclusion: Embracing the Potential of Azetidine-3-Carboxylates
The bioisosteric replacement of common scaffolds with azetidine-3-carboxylates offers a compelling strategy for medicinal chemists to address challenges in drug discovery. The unique conformational constraints, improved metabolic stability, and favorable physicochemical properties of this four-membered ring system have been demonstrated to enhance the performance of a wide range of bioactive molecules. By understanding the fundamental differences between azetidines and their larger ring counterparts and by employing robust experimental protocols, researchers can effectively leverage the azetidine-3-carboxylate scaffold to design the next generation of therapeutics. While the synthesis of these strained rings can present challenges, the potential rewards in terms of improved drug-like properties make their exploration a worthy endeavor.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drughunter.com [drughunter.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 10. 1-N-Boc-3-Azetidinecarboxylic acid | 142253-55-2 [chemicalbook.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. protocols.io [protocols.io]
- 14. l‑Proline–Carboxylic Acid-Based Hydrophobic Deep Eutectic Solvents: Thermophysical Properties and DFT Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. medwinpublisher.org [medwinpublisher.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Novel Azetidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain and conformational rigidity can enhance pharmacokinetic properties, solubility, and metabolic stability, making it an attractive scaffold in the design of novel therapeutic agents.[1] This guide provides a comparative analysis of the cytotoxic profiles of emerging azetidine-based compounds, offering experimental data and methodological insights to inform anticancer drug discovery efforts.
The Rise of Azetidines in Oncology
The quest for more effective and less toxic cancer therapies has led researchers to explore novel chemical scaffolds. Azetidine-containing compounds have emerged as promising candidates due to their ability to interact with various molecular targets implicated in cancer progression.[3] Several approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic relevance.[1] Recent studies have focused on developing azetidine derivatives with potent cytotoxic activity against a range of cancer cell lines.[1][3]
A notable area of investigation involves the development of azetidine-based compounds as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[4][5][6] Persistent activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation and survival.[6] Novel (R)-azetidine-2-carboxamide analogues have demonstrated sub-micromolar potencies in inhibiting STAT3.[4] For instance, compounds such as 5a, 5o, and 8i exhibit STAT3-inhibitory potencies (IC50) of 0.55, 0.38, and 0.34 μM, respectively, with high selectivity over other STAT family members.[4][6]
Furthermore, dinitroazetidines have been identified as a novel class of anticancer agents and hypoxia-activated radiation sensitizers.[7] One such compound, 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ), has shown greater cytotoxicity than cisplatin under hypoxic conditions and exhibited a favorable toxicity profile in preclinical studies.[7]
Comparative Cytotoxicity Profiles
The cytotoxic efficacy of novel azetidine-based compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are determined to quantify their potency. Below is a summary of the cytotoxic activities of selected novel azetidine compounds from recent literature.
| Compound ID | Cancer Cell Line | IC50/EC50 (µM) | Mechanism of Action/Target |
| (R)-azetidine-2-carboxamides | |||
| 5a | - | 0.55 (IC50, in vitro) | STAT3 Inhibition |
| 5o | - | 0.38 (IC50, in vitro) | STAT3 Inhibition |
| 8i | - | 0.34 (IC50, in vitro) | STAT3 Inhibition |
| 7g | MDA-MB-231 (Breast) | ~0.5 (Colony Survival) | STAT3 Inhibition |
| 9k | MDA-MB-231 (Breast) | Minimal at 0.5 (Colony Survival) | STAT3 Inhibition |
| Thiourea-azetidine hybrids | |||
| 27b | PC3 (Prostate) | 0.25 (EC50) | VEGFR-2 Inhibition (putative) |
| U251 (Brain) | 0.60 (EC50) | VEGFR-2 Inhibition (putative) | |
| A431 (Skin) | 0.03 (EC50) | VEGFR-2 Inhibition (putative) | |
| 786-O (Kidney) | 0.03 (EC50) | VEGFR-2 Inhibition (putative) | |
| 27a | A431 (Skin) | 0.77 (EC50) | VEGFR-2 Inhibition (putative) |
| 786-O (Kidney) | 0.73 (EC50) | VEGFR-2 Inhibition (putative) | |
| 1-(3,5-Dimethoxyphenyl)azetidin-2-ones | |||
| 12l | MCF-7 (Breast) | 0.01 (IC50) | Tubulin Polymerization Inhibition |
| HT-29 (Colon) | 0.003 (IC50) | Tubulin Polymerization Inhibition | |
| 2H-azirine-2-azetidinones | |||
| 1 | HL-60 (Leukemia) | 1.1 - 10.5 (IC50) | Apoptosis Induction |
| 2 | HL-60 (Leukemia) | 3.8 - 26.6 (IC50) | Apoptosis Induction |
Data compiled from multiple sources.[4][8][9][10] Note that experimental conditions may vary between studies.
Methodologies for Assessing Cytotoxicity
A variety of in vitro assays are employed to determine the cytotoxic effects of novel compounds.[11][12][13][14][15] The choice of assay depends on the compound's mechanism of action and the specific cellular process being investigated.[12][13]
Caption: Generalized workflow for in vitro cytotoxicity testing.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the azetidine-based compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanistic Insights: Targeting the STAT3 Signaling Pathway
Several of the most potent novel azetidine-based compounds exert their cytotoxic effects by inhibiting the STAT3 signaling pathway.[4][5][6]
Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.
The inhibition of STAT3 by these compounds leads to the suppression of target gene expression, induction of apoptosis, and inhibition of cell growth in cancer cells with aberrantly active STAT3.[4] Importantly, some of these novel azetidine compounds demonstrate high selectivity for STAT3 over other STAT family members, which is crucial for minimizing off-target effects.[6]
Conclusion and Future Directions
Novel azetidine-based compounds represent a promising class of potential anticancer agents with diverse mechanisms of action. The comparative data presented in this guide highlight the significant cytotoxic potential of several lead compounds, particularly those targeting the STAT3 pathway and tubulin polymerization. The provided methodologies offer a framework for the continued evaluation and optimization of these and other emerging azetidine derivatives.
Future research should focus on in-depth structure-activity relationship (SAR) studies to further enhance potency and selectivity.[3] Additionally, in vivo studies in relevant animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these promising compounds, with the ultimate goal of translating these findings into clinical applications for cancer therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dinitroazetidines are a novel class of anticancer agents and hypoxia-activated radiation sensitizers developed from highly energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. opentrons.com [opentrons.com]
- 15. scielo.br [scielo.br]
Comparison Guide: Assessing Conformational Constraints of Azetidine Amino Acids vs. Proline Analogs
A Senior Application Scientist's Guide to Navigating Peptide Secondary Structure with Non-Natural Amino Acids
The precise control of peptide conformation is a cornerstone of modern drug discovery and chemical biology. By introducing specific structural constraints, researchers can stabilize bioactive conformations, enhance receptor affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. For decades, proline and its analogs have been the primary tools for inducing turns and rigidifying peptide backbones.[1][2][3] However, the smaller, four-membered ring homolog, L-azetidine-2-carboxylic acid (Aze), presents a distinct and powerful alternative for conformational control.[4][5]
This guide provides an in-depth comparison of the conformational constraints imposed by azetidine amino acids versus proline analogs. We will explore the fundamental structural differences that lead to divergent secondary structure preferences and detail the experimental and computational workflows required to accurately assess these conformations.
The Fundamental Distinction: Ring Size and its Stereoelectronic Consequences
The core difference between azetidine and proline lies in the size of their saturated heterocyclic rings: a four-membered ring for azetidine and a five-membered ring for proline.[6] This seemingly small change has profound implications for ring pucker, bond angles, and steric interactions, which collectively dictate the conformational landscape of a peptide.
-
Proline (Pro): The five-membered pyrrolidine ring of proline is flexible enough to adopt two primary, low-energy envelope conformations, known as Cγ-endo ("down") and Cγ-exo ("up") puckers.[7] This puckering significantly influences the preceding peptide bond's propensity for cis or trans isomerization and is a key factor in its ability to induce β-turns.[4]
-
Azetidine-2-carboxylic acid (Aze): The four-membered azetidine ring is significantly more strained.[8] This increased strain limits its puckering flexibility compared to proline.[6] The change in ring size alters the backbone bond angles around the N-Cα bond, which directly impacts the sterically allowed values for the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[6][9]
A Tale of Two Turns: Azetidine-Induced γ-Turns vs. Proline-Induced β-Turns
The most critical functional difference between incorporating Aze and Pro into a peptide is the type of reverse turn they preferentially stabilize. A reverse turn is a region of a polypeptide where the chain reverses its direction, a common feature in globular proteins and bioactive peptides.
-
Proline and β-Turns: Proline is a canonical β-turn inducer. A β-turn involves a hydrogen bond between the carbonyl oxygen of the ith residue and the amide proton of the i+3 residue, creating a 10-membered ring. The rigid structure of the proline ring readily accommodates the required dihedral angles at the i+1 position of the turn.[4]
-
Azetidine and γ-Turns: In contrast, the conformational constraints of the smaller azetidine ring force a peptide backbone to favor a γ-turn.[4][5] A γ-turn is a tighter structure, characterized by a hydrogen bond between the carbonyl oxygen of the ith residue and the amide proton of the i+2 residue, forming a 7-membered ring. Studies have demonstrated that while proline-containing peptides tend to adopt β-turns, substituting proline with an azetidine residue drives the equilibrium toward a γ-turn conformation.[4]
This fundamental difference allows researchers to selectively stabilize different secondary structures, providing a versatile toolkit for peptide design. The presence of an alkyl group at the α-position of either the proline or azetidine ring can further enhance the turn-inducing capability of the residue.[4]
Comparative Analysis: Flexibility and Energetics
While the azetidine ring itself is more rigid due to ring strain, its impact on the overall peptide chain flexibility can be counterintuitive. Computational studies have suggested that peptides containing Aze may be somewhat more flexible than their proline-containing counterparts.[9] This is attributed to a decrease in repulsive non-covalent interactions between the atoms of the smaller azetidine ring and neighboring residues, which can lessen the stability of ordered polypeptide conformations.[9]
The energetic barrier to cis-trans isomerization of the peptide bond preceding the imino acid is also affected. For both Aze and Pro, the energy barrier increases with solvent polarity.[6] However, experimental observations suggest that the rotational barriers for azetidine-containing dipeptides may be lower than those for proline dipeptides.[6]
Comparative Data Summary
| Feature | Azetidine Amino Acids (Aze) | Proline Analogs (Pro) |
| Ring Size | 4-membered | 5-membered |
| Primary Induced Turn | γ-Turn (7-membered H-bond ring)[4] | β-Turn (10-membered H-bond ring)[4] |
| Ring Conformation | Less puckered, more strained[6][8] | Flexible Cγ-endo and Cγ-exo puckers[7] |
| Peptide Flexibility | Can increase overall chain flexibility due to reduced steric hindrance[9] | Generally induces more rigid segments in peptides[10][11] |
| Cis/Trans Barrier | Potentially lower rotational barrier compared to Pro[6] | Well-characterized, higher barrier; significant cis population[7] |
Experimental Workflow for Conformational Assessment
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution, which often mimics their physiological environment.[12]
Protocol: 3D Structure Determination of a Peptide via NMR
-
Sample Preparation:
-
Synthesize and purify the peptide to >95% purity using standard solid-phase peptide synthesis (SPPS) and reverse-phase HPLC.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffered H₂O/D₂O mixture) to a concentration of 1-5 mM.[13]
-
Ensure the pH is stable and the peptide is non-aggregating under the chosen conditions.[14]
-
-
Data Acquisition:
-
Acquire a set of two-dimensional (2D) NMR spectra on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system (i.e., all protons connected through bonds).[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[14]
-
COSY (Correlation Spectroscopy): Used to identify protons on adjacent carbons, aiding in assignments.[12]
-
-
Spectral Assignment:
-
Use the TOCSY spectrum to identify the amino acid spin systems.
-
Perform sequential assignment by "walking" along the peptide backbone in the NOESY spectrum, looking for correlations between the amide proton (Hɴ) of one residue and the alpha proton (Hα) of the preceding residue (dαN(i, i+1)).[13]
-
-
Structural Restraint Generation:
-
Integrate the cross-peaks in the NOESY spectrum.
-
Calibrate the peak volumes to generate a list of interproton distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).
-
Measure scalar coupling constants (e.g., ³Jнɴнα) from high-resolution 1D or 2D spectra, which can be related to the phi (φ) dihedral angle via the Karplus equation.
-
-
Structure Calculation and Refinement:
-
Use the generated distance and dihedral angle restraints as inputs for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of 20-50 structures that satisfy the experimental restraints.
-
Refine the structures using molecular dynamics in a simulated water box to ensure realistic bond lengths, angles, and non-bonded interactions.[15]
-
B. X-ray Crystallography
X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.[16] While it represents a static picture, it is invaluable for validating solution-state models and observing precise bond angles and intermolecular interactions.[17]
Protocol: Peptide Crystallography Workflow
-
Crystallization Screening:
-
Dissolve the purified peptide at a high concentration (5-20 mg/mL).
-
Use commercially available sparse-matrix screening kits to test hundreds of different crystallization conditions (precipitants, buffers, salts).
-
Employ hanging-drop or sitting-drop vapor diffusion methods.
-
-
Crystal Optimization:
-
Once initial hits (small crystals) are identified, optimize conditions by systematically varying the concentrations of the precipitant, peptide, and buffer pH to grow larger, single, diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystal and mount it on a goniometer.
-
Collect X-ray diffraction data at a synchrotron source for highest resolution.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the phase problem using molecular replacement (if a similar structure exists) or direct methods.
-
Build an atomic model into the electron density map and refine it to achieve the best possible fit with the experimental data.[18]
-
C. Computational Methods
Computational chemistry complements experimental data by exploring the conformational space accessible to a peptide and providing insight into the relative energies of different conformers.[15][19]
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a peptide in solution, revealing the populations of different conformations over time.[19][20]
-
Density Functional Theory (DFT): DFT calculations are used to accurately determine the relative energies of different static conformations (e.g., the energy difference between a β-turn and a γ-turn), helping to rationalize the experimental findings.[6]
It is critical that theoretical models are validated against experimental data. For instance, an MD simulation can be considered robust if the ensemble of structures it generates is consistent with the distance restraints observed in an NMR NOESY experiment.[20][21]
Conclusion and Outlook
Azetidine amino acids and proline analogs are both powerful tools for constraining peptide conformations, but they serve distinct purposes. Proline and its derivatives are the established choice for stabilizing β-turns, a common motif in protein structures.[1][4] Azetidine-2-carboxylic acid, with its smaller, more strained ring, acts as a potent γ-turn inducer, offering an alternative and complementary strategy for peptide design.[4] The choice between them depends entirely on the desired target conformation.
The ability to selectively induce either a β- or γ-turn by simply changing the ring size of the incorporated imino acid provides medicinal chemists with an exquisite level of control over peptide architecture. As our understanding of the relationship between 3D structure and biological function grows, these non-natural amino acids will continue to be indispensable for the development of next-generation peptide therapeutics and chemical probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure analysis of N-acetylated proline and ring size analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 17. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Based Design of Non-Natural Amino Acid Inhibitors of Amyloid Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate, a compound frequently utilized as a building block in pharmaceutical synthesis. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting best practices in chemical waste management.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. Based on data from structurally similar compounds, this compound should be presumed to be a hazardous substance. Azetidine and its derivatives are known to be flammable, corrosive, and capable of causing severe skin and eye damage.[1][4][5] Amino acid derivatives can also cause skin, eye, and respiratory irritation.[2][6][7]
Key Precautionary Measures:
-
Always handle this compound within a chemical fume hood to avoid inhalation of any vapors or aerosols.[5][8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile gloves are a suitable option), safety goggles, and a lab coat.[8][9]
-
Keep the compound and its waste away from heat, sparks, open flames, and other ignition sources.[1][4][5]
-
Ensure that an emergency eye wash station and safety shower are readily accessible.[5]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is the most critical step in ensuring safe disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step 1: Waste Identification and Classification All waste containing this compound, including neat compound, solutions, and contaminated materials, must be classified as hazardous waste.[2] This classification is in accordance with guidelines for similar chemical structures and ensures the highest level of safety in handling and disposal.
Step 2: Preparing the Waste Container
-
Select a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) carboy is a suitable choice for liquid waste.
-
The container must be clearly labeled as "Hazardous Waste" and should specify the full chemical name: "this compound." Also, include the approximate concentration and any other solvents present in the waste mixture.
-
Keep the waste container securely closed when not in use.[1][10]
Step 3: Waste Collection
-
Liquid Waste: Carefully pour all solutions containing the compound into the designated hazardous waste container. Use a funnel to prevent spills.
-
Solid Waste: Collect any solid waste, such as contaminated weighing paper or absorbent materials from a spill, in a separate, clearly labeled solid hazardous waste container.
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Empty Containers: The original container of this compound should be treated as hazardous waste unless triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.[11]
Step 4: Spill Management In the event of a spill, immediately alert personnel in the area. If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[1][6] Scoop the absorbent material into a designated solid hazardous waste container. Avoid breathing vapors and ensure the area is well-ventilated.[1][6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Final Disposal Procedures
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][12]
When preparing for pickup, ensure all containers are securely sealed and properly labeled. Provide your EHS contact with an accurate inventory of the waste.
By adhering to these protocols, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. jnsparrowchemical.com [jnsparrowchemical.com]
- 10. agilent.com [agilent.com]
- 11. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 12. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
